molecular formula C10H14ClNO B1422979 4-(Cyclopropylmethoxy)aniline hydrochloride CAS No. 1158573-73-9

4-(Cyclopropylmethoxy)aniline hydrochloride

Cat. No.: B1422979
CAS No.: 1158573-73-9
M. Wt: 199.68 g/mol
InChI Key: JIMPZGMCJJZHCX-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(cyclopropylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMPZGMCJJZHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylmethoxy)aniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. The incorporation of a cyclopropylmethoxy group can influence the pharmacokinetic and pharmacodynamic properties of a parent compound. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physical and chemical properties is paramount for process development, formulation, quality control, and ensuring regulatory compliance. This guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of this compound, alongside detailed analytical methodologies for its characterization. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and established principles of pharmaceutical sciences to provide a robust framework for its handling and analysis.

Chemical and Physical Properties

The fundamental identifying characteristics of this compound are summarized below. It is important to note that while some properties are definitively known, others, such as the melting point, are not yet experimentally reported in the literature.

PropertyValueSource/Notes
IUPAC Name 4-(cyclopropylmethoxy)anilinium chlorideN/A
Synonyms 4-(Cyclopropylmethoxy)benzenamine hydrochloride[]
CAS Number 1158573-73-9[][2]
Molecular Formula C₁₀H₁₄ClNO[2]
Molecular Weight 199.68 g/mol [2]
Canonical SMILES C1CC1COC2=CC=C(C=C2)N.Cl[2]
InChI Key JIMPZGMCJJZHCX-UHFFFAOYSA-NN/A
Appearance White to off-white solid (Anticipated)General property of aniline hydrochlorides[3]
Melting Point No data available. For comparison, the melting point of aniline hydrochloride is 198 °C.[4];[3]
Boiling Point No data available. The predicted boiling point of the free base, 4-(cyclopropylmethoxy)aniline, is 295.7±13.0 °C.N/A
Solubility Expected to be soluble in water. The solubility of amine hydrochlorides is generally significantly higher than their corresponding free bases. For comparison, the solubility of aniline hydrochloride in water is 1070 g/L at 20 °C.[5];[6]
pKa The predicted pKa of the conjugate acid of the free base, 4-(cyclopropylmethoxy)aniline, is 5.21±0.10. This indicates that the hydrochloride salt will be stable in acidic to neutral conditions.N/A

Spectroscopic Characterization (Anticipated)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon (¹³C) NMR spectra are crucial for confirming the identity and purity of the molecule. The expected chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d₆ are as follows:

  • ¹H NMR:

    • Anilinium Protons (-NH₃⁺): A broad singlet in the region of 10-12 ppm.

    • Aromatic Protons: Two doublets in the aromatic region (approximately 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Methoxy Protons (-OCH₂-): A doublet around 3.8-4.0 ppm.

    • Cyclopropylmethine Proton (-CH-): A multiplet in the range of 1.2-1.5 ppm.

    • Cyclopropyl Methylene Protons (-CH₂-): Two multiplets in the upfield region, typically between 0.3 and 0.7 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of 115-155 ppm. The carbon bearing the ether linkage will be the most downfield.

    • Methoxy Carbon (-OCH₂-): A signal around 70-75 ppm.

    • Cyclopropylmethine Carbon (-CH-): A signal in the region of 10-15 ppm.

    • Cyclopropyl Methylene Carbons (-CH₂-): Signals in the upfield region, typically below 10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺)[7].

  • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • N-H Bending: A band around 1600-1500 cm⁻¹[7].

  • C-O-C Stretching (Ether): A strong absorption in the 1250-1050 cm⁻¹ range.

Mass Spectrometry (MS)

In a typical electron ionization mass spectrometry (EI-MS) experiment, the hydrochloride salt will likely dissociate to the free base, 4-(cyclopropylmethoxy)aniline. The mass spectrum would therefore be that of the free base.

  • Molecular Ion (M⁺): A peak at m/z 163, corresponding to the molecular weight of the free base.

  • Key Fragmentation Patterns:

    • Loss of the cyclopropylmethyl group.

    • Cleavage of the ether bond.

    • Fragmentation of the aniline ring.

Analytical Methodologies

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is essential for determining the purity of this compound and for monitoring its stability. The following is a recommended starting method that should be validated for its intended use.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure the analyte remains in its protonated form and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 20 minutes, then re-equilibrateA gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 230 nmAniline derivatives typically have strong UV absorbance in this region. A PDA detector is recommended to monitor for co-eluting impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust[8][9].

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in diluent (e.g., 50:50 Water:Acetonitrile) injection Inject sample/standard onto HPLC system sample_prep->injection std_prep Prepare standard solutions of known concentrations std_prep->injection separation Separation on C18 column with gradient elution injection->separation detection UV/PDA Detection at 230 nm separation->detection integration Integrate peak areas detection->integration quantification Quantify purity and impurities against standard integration->quantification

Figure 1: HPLC Workflow for Purity Determination.

Stability and Handling

Stability Profile

Amine hydrochlorides are generally more stable than their free base counterparts due to the protonation of the reactive amine group[5]. However, this compound may still be susceptible to degradation under certain stress conditions.

  • Hydrolytic Stability: Stable in acidic and neutral aqueous solutions. Degradation may occur under basic conditions where the free amine is liberated.

  • Oxidative Stability: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Contact with strong oxidizing agents should be avoided.

  • Thermal Stability: Stable at ambient temperatures. Decomposition may occur at elevated temperatures.

  • Photostability: Like many aniline derivatives, it may be sensitive to light and should be stored in light-resistant containers.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method[10].

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV and visible light according to ICH Q1B guidelines.

Analyze all stressed samples by the validated HPLC method to assess the extent of degradation and to separate the parent compound from any degradation products.

Forced_Degradation cluster_stress Stress Conditions cluster_output Outcomes API 4-(Cyclopropylmethoxy)aniline Hydrochloride Acid Acidic (0.1 M HCl, 60°C) API->Acid Base Basic (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative (3% H₂O₂) API->Oxidation Thermal Thermal (105°C, solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Deg_Path Identify Degradation Pathways Analysis->Deg_Path Deg_Prod Characterize Degradation Products Analysis->Deg_Prod Method_Val Validate Stability- Indicating Method Analysis->Method_Val

Figure 2: Workflow for Forced Degradation Studies.
Hygroscopicity

The tendency of a substance to absorb moisture from the air is a critical parameter that can affect its stability, handling, and formulation.

Protocol for Hygroscopicity Assessment:

  • Accurately weigh a sample of the compound in a tared container.

  • Place the open container in a controlled humidity chamber (e.g., 25 °C / 75% RH).

  • Monitor the weight of the sample at regular intervals until a constant weight is achieved.

  • Calculate the percentage of water absorbed.

The hygroscopicity can be classified based on the percentage of weight gain.

Synthesis Outline

A plausible synthetic route for this compound involves a two-step process starting from 4-nitrophenol.

  • Etherification: 4-Nitrophenol is reacted with a cyclopropylmethyl halide (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to form 1-(cyclopropylmethoxy)-4-nitrobenzene.

  • Reduction: The nitro group of 1-(cyclopropylmethoxy)-4-nitrobenzene is then reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or a metal/acid combination (e.g., Sn/HCl).

  • Salt Formation: The resulting 4-(cyclopropylmethoxy)aniline is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.

Understanding the synthesis is crucial for identifying potential process-related impurities that may need to be monitored.

Conclusion

This compound is a valuable intermediate with physicochemical properties that are largely influenced by its substituted aniline structure and its formation as a hydrochloride salt. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its characterization and handling based on established scientific principles and data from analogous compounds. The provided protocols for analytical method development, stability testing, and hygroscopicity assessment offer a solid starting point for researchers and drug development professionals working with this compound, ensuring a foundation of scientific integrity and quality control.

References

Sources

An In-Depth Technical Guide to 4-(Cyclopropylmethoxy)aniline Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclopropylmethoxy)aniline hydrochloride (CAS Number: 1158573-73-9), a substituted aniline derivative of increasing interest to the pharmaceutical and materials science sectors. As a versatile chemical intermediate, its unique structural motif, combining a cyclopropylmethoxy group with an aniline core, offers a compelling scaffold for the development of novel molecular entities. This document outlines a plausible, high-yield synthetic pathway, details a multi-technique approach for its analytical characterization, and discusses its potential applications based on established structure-activity relationships of related compounds. Protocols for synthesis, purification, and analysis are provided to support researchers in drug discovery and chemical development.

Introduction and Chemical Identity

This compound is the salt form of the parent free base, 4-(cyclopropylmethoxy)aniline. The incorporation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the solubility, stability, and handling of amine-containing compounds. The core structure features a p-disubstituted benzene ring, an ether linkage to a cyclopropylmethyl group, and an amine functional group, which is protonated in the hydrochloride form. This combination of a flexible, lipophilic ether group and a polar anilinium moiety imparts a unique physicochemical profile that is attractive for medicinal chemistry applications.[1][2]

While this specific molecule is primarily available as a research chemical, its structural components are present in various biologically active compounds.[3][4] Aniline and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, including analgesics, antimicrobials, and anticancer agents.[1][5] The cyclopropyl group is a well-known bioisostere for phenyl rings or bulky alkyl groups, often introduced to improve metabolic stability, binding affinity, and potency.

This guide serves as a technical resource for scientists, providing detailed methodologies and expected outcomes for the synthesis and characterization of this compound, thereby facilitating its exploration in research and development.

Physicochemical Properties

A summary of the key chemical identifiers and computed properties for this compound is presented in Table 1. It is important to note that experimental physical properties such as melting point and solubility are not widely reported in the literature; one supplier explicitly notes "No Data Available" for the melting point.[6]

PropertyValueSource(s)
CAS Number 1158573-73-9[][8]
Molecular Formula C₁₀H₁₄ClNO[]
Molecular Weight 199.68 g/mol [8]
IUPAC Name 4-(cyclopropylmethoxy)aniline;hydrochloride[]
Synonyms 4-(Cyclopropylmethoxy)benzenamine Hydrochloride[]
Canonical SMILES C1CC1COC2=CC=C(C=C2)N.Cl[]
Purity (Typical) ≥98%[8]
Appearance White to off-white solid (predicted)General
Melting Point No Data Available[6]

Synthesis and Purification

A robust and scalable synthesis of this compound can be envisioned through a two-step process starting from commercially available 4-nitrophenol. This pathway involves a Williamson ether synthesis to introduce the cyclopropylmethoxy group, followed by the reduction of the nitro group to an amine and subsequent salt formation.[9][10][11]

Synthesis_Workflow A 4-Nitrophenol B Potassium 4-nitrophenoxide A->B K₂CO₃, Acetone C 1-(Cyclopropylmethoxy)-4-nitrobenzene B->C Cyclopropylmethyl bromide, Reflux D 4-(Cyclopropylmethoxy)aniline (Free Base) C->D SnCl₂·2H₂O, EtOH or H₂, Pd/C E 4-(Cyclopropylmethoxy)aniline HCl (Final Product) D->E HCl in Ether/IPA

Caption: Proposed synthetic workflow for 4-(Cyclopropylmethoxy)aniline HCl.

Step 1: Williamson Ether Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[12] In this step, 4-nitrophenol is deprotonated with a suitable base to form the phenoxide, which then acts as a nucleophile to displace the bromide from cyclopropylmethyl bromide.

Protocol:

  • To a stirred solution of 4-nitrophenol (1.0 eq.) in acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.

  • Add cyclopropylmethyl bromide (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(cyclopropylmethoxy)-4-nitrobenzene by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a yellow solid.

Step 2: Reduction and Hydrochloride Salt Formation

The nitro group of the intermediate is reduced to a primary amine. Common methods include catalytic hydrogenation or the use of reducing agents like tin(II) chloride.[11] The resulting free base is then converted to its hydrochloride salt.

Protocol:

  • Dissolve the purified 1-(cyclopropylmethoxy)-4-nitrobenzene (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(cyclopropylmethoxy)aniline as an oil or low-melting solid.

  • Dissolve the crude free base in anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring at 0 °C.

  • The hydrochloride salt will precipitate out of the solution. Stir for an additional 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.[13]

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis Purity Purity & Identity (HPLC, LC-MS) Thermal Thermal Properties (DSC, TGA) Purity->Thermal Structure Structural Elucidation (NMR, IR) Elemental Elemental Composition (CHN Analysis) Structure->Elemental Synthesized_Product Synthesized Product Synthesized_Product->Purity Synthesized_Product->Structure

Caption: Integrated workflow for the analytical characterization of the target compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be the most informative for structural confirmation. Key expected signals include:

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Amine Protons (NH₃⁺): A broad singlet, potentially downfield due to the acidic proton, which may exchange with D₂O.

    • OCH₂ Protons: A doublet (approx. δ 3.8-4.0 ppm) coupled to the cyclopropyl methine proton.

    • Cyclopropyl Protons: A multiplet for the methine proton (CH) and two multiplets for the diastereotopic methylene protons (CH₂) in the upfield region (approx. δ 0.3-1.3 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Expected signals include aromatic carbons, the O-CH₂ carbon (~δ 70-75 ppm), and the distinct cyclopropyl carbons (~δ 3-12 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretch: A broad band in the region of 2500-3200 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group in the hydrochloride salt.

  • C-O Stretch: A strong absorption band around 1230-1250 cm⁻¹ corresponding to the aryl-alkyl ether linkage.

  • C-N Stretch: A signal in the 1300-1350 cm⁻¹ region.

  • Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ range.

Mass Spectrometry (MS):

  • Using a technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode should show a prominent peak for the protonated free base [M+H]⁺, corresponding to the molecular weight of 4-(cyclopropylmethoxy)aniline (163.22 g/mol ).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like aniline derivatives.[16][17][18]

HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[17]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 60:40 Methanol:Water.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly, typically around 240-254 nm.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of ~0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter.

  • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥98% is expected for a well-purified sample.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the melting point, thermal stability, and decomposition profile of the hydrochloride salt.[13][19][20]

DSC/TGA Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Conditions: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to ~350-400 °C.

  • Expected DSC Thermogram: A sharp endothermic peak corresponding to the melting of the crystalline hydrochloride salt would be expected. The position of this peak defines the melting point. For some hydrochloride salts, dehydration events may be observed as broader endotherms at lower temperatures if the material is a hydrate.[19]

  • Expected TGA Thermogram: The TGA curve should show a stable baseline (no mass loss) until the onset of thermal decomposition. A sharp decrease in mass indicates the temperature at which the compound begins to degrade. For hydrochloride salts, the initial mass loss can sometimes be attributed to the loss of HCl gas, followed by the decomposition of the organic moiety.[20]

Potential Applications and Future Directions

While specific applications for this compound are not yet widely documented, its structure suggests significant potential in medicinal chemistry and materials science.

  • Medicinal Chemistry: As an aniline derivative, this compound is a valuable building block for synthesizing libraries of compounds for drug discovery.[5] It can be used as a starting material for creating more complex molecules targeting a range of diseases, including:

    • Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted aniline scaffolds.

    • Infectious Diseases: Aniline derivatives are precursors to various antibacterial and antiviral agents.

    • Neuroscience: The structure could be elaborated to target receptors and enzymes in the central nervous system.[4]

  • Materials Science: The rigid aromatic core combined with the unique cyclopropyl group could be exploited in the synthesis of novel polymers, liquid crystals, or organic electronic materials.[21]

Future research should focus on the full experimental characterization of this compound and the exploration of its utility in the synthesis of novel bioactive molecules. Its incorporation into drug discovery programs could lead to the identification of new therapeutic agents with improved pharmacological profiles.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the data for aniline and its hydrochloride salts, the compound should be handled with care.[3] Aniline derivatives are often toxic if swallowed, inhaled, or absorbed through the skin and can be irritants to the eyes and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for research and development. This guide has provided a detailed framework for its synthesis, purification, and comprehensive analytical characterization. By leveraging established methodologies such as the Williamson ether synthesis and standard analytical techniques like NMR, HPLC, and thermal analysis, researchers can confidently prepare and validate this compound for use in their synthetic programs. Its unique structural features make it a promising scaffold for the discovery of next-generation pharmaceuticals and advanced materials.

References

  • Google Patents. (n.d.). CA1215724A - Process for producing 4-alkoxyanilines.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). Analytic Data. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Scribd. (n.d.). Williamson Synthesis Lab Report. Retrieved from [Link]

  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • SpringerLink. (2017, February 8). The Effect of Aniline Hydrochloride Hydrotrope on the Phase Behavior of SDS/Water System. Retrieved from [Link]

  • Google Patents. (n.d.). CA2209579C - Process for preparing 4-hydroxyanilines.
  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • ATB. (n.d.). 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(cyclopropylmethoxy)aniline. Retrieved from [Link]

  • National Institutes of Health. (2024, August 23). Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

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A Technical Guide to 4-(Cyclopropylmethoxy)aniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted anilines represent a cornerstone class of chemical intermediates. Their versatile reactivity and prevalence in bioactive molecules make them indispensable building blocks for drug discovery.[1][2][3] 4-(Cyclopropylmethoxy)aniline hydrochloride is a specialized derivative that combines the foundational aniline scaffold with a cyclopropylmethoxy moiety. This unique combination offers researchers a tool to explore novel chemical space, potentially enhancing metabolic stability or modulating receptor binding interactions in developing new therapeutic agents. The 2-substituted aniline scaffold, for instance, has been widely applied in the development of anti-tumor drugs.[3]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will cover its core physicochemical properties, outline a robust synthetic and analytical workflow, discuss its applications, and provide essential safety protocols.

Physicochemical Properties and Key Identifiers

A precise understanding of a compound's properties is the foundation of all subsequent experimental work. This compound is the salt form, which typically confers greater stability and water solubility compared to its free base. The molecular weight of the hydrochloride salt is 199.68 g/mol .[4][5]

Table 1: Core Properties of 4-(Cyclopropylmethoxy)aniline and its Hydrochloride Salt
PropertyValueSource
Compound Name This compoundN/A
CAS Number 1158573-73-9[4][5][6][7]
Molecular Formula C₁₀H₁₄ClNO (or C₁₀H₁₃NO·HCl)[4][5][7]
Molecular Weight 199.68 g/mol [4][5]
SMILES Nc1ccc(cc1)OCC1CC1.Cl[4]
Synonym 4-(Cyclopropylmethoxy)benzenamine hydrochlorideN/A
Physical Form Solid (typical for hydrochloride salts)N/A
Storage Conditions Store in a cool, dry place, protected from light[8]
Free Base CAS 122828-48-2[9]
Free Base Mol. Weight 163.22 g/mol [6][9]
Free Base Density 1.125±0.06 g/cm³ (Predicted)[9]
Free Base pKa 5.21±0.10 (Predicted)[9]

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-stage process: synthesis of the free aniline base, followed by its conversion to the hydrochloride salt.

Rationale for Synthetic Strategy

A common and effective route to the free base, 4-(Cyclopropylmethoxy)aniline, involves a Williamson ether synthesis followed by a nitro group reduction. This approach is favored for its high yields and the commercial availability of the starting materials.

  • Ether Formation: 4-Nitrophenol is reacted with (bromomethyl)cyclopropane in the presence of a mild base (e.g., K₂CO₃) to form 1-(cyclopropylmethoxy)-4-nitrobenzene. This reaction selectively forms the desired ether bond.

  • Nitro Reduction: The nitro group is then reduced to the primary amine using standard catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂), yielding 4-(Cyclopropylmethoxy)aniline.

  • Salt Formation: The purified free base is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the stable and more easily handled hydrochloride salt.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: 4-Nitrophenol & (Bromomethyl)cyclopropane Ether Step 1: Williamson Ether Synthesis (Base, e.g., K₂CO₃) Start->Ether Intermediate Intermediate: 1-(Cyclopropylmethoxy)-4-nitrobenzene Ether->Intermediate Reduction Step 2: Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂) Intermediate->Reduction FreeBase Free Base: 4-(Cyclopropylmethoxy)aniline Reduction->FreeBase SaltFormation Step 3: Salt Formation (HCl in Solvent) FreeBase->SaltFormation Purification Purification/ Isolation SaltFormation->Purification Product Final Product: 4-(Cyclopropylmethoxy)aniline HCl Purification->Product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the conversion of the free aniline base to its hydrochloride salt, a procedure analogous to the synthesis of similar aniline hydrochlorides.[10]

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-(Cyclopropylmethoxy)aniline (10.0 g, 61.3 mmol).

  • Solvent Addition: Add 100 mL of anhydrous diethyl ether to the flask. Stir the mixture at room temperature (20-25°C) until the aniline is fully dissolved.

  • Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (33.7 mL, 67.4 mmol, 1.1 equivalents) dropwise over 15-20 minutes. A precipitate will begin to form immediately.

  • Reaction & Crystallization: Stir the resulting slurry for an additional 1-2 hours at room temperature to ensure complete salt formation and crystallization.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) anhydrous diethyl ether (2 x 25 mL) to remove any unreacted starting material or soluble impurities.

  • Drying: Dry the white to off-white solid product under high vacuum at 40-50°C for 4-6 hours or until a constant weight is achieved.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and the rigorous assessment of purity, which are non-negotiable requirements in drug development.

A Multi-technique Approach to Structural Verification and Purity Assessment

No single analytical technique is sufficient. A combination of chromatographic and spectroscopic methods provides a self-validating system for characterization.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound and identifying any related impurities.[1][11]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the parent ion, providing definitive evidence of the target molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Analytical Workflow Diagram

Analytical_Workflow Sample Test Sample: 4-(Cyclopropylmethoxy) aniline HCl HPLC HPLC-UV (Purity Assay) Sample->HPLC LCMS LC-MS (Identity) Sample->LCMS NMR ¹H & ¹³C NMR (Structure) Sample->NMR Purity Result: Purity > 99%? HPLC->Purity Pass PASS QC Purity->Pass Yes Fail FAIL QC Purity->Fail No Mass Result: Correct Mass? LCMS->Mass Mass->Pass Yes Mass->Fail No Structure Result: Correct Structure? NMR->Structure Structure->Pass Yes Structure->Fail No

Caption: Quality control workflow for compound validation.

Standard Operating Procedure: Purity Determination by HPLC

This protocol provides a robust method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a valuable starting material or intermediate.

  • Scaffold for Kinase Inhibitors: The aniline core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.[3] This compound provides a unique scaffold for synthesizing novel inhibitors with potentially altered potency, selectivity, or pharmacokinetic profiles.

  • Development of Antimicrobial Agents: Substituted alkoxy anilines can be used to generate quinoline-based structures. Related 4-alkoxyquinolines have been investigated for their antimycobacterial potential against M. tuberculosis.[12]

  • Metabolic Stability Enhancement: The aniline moiety in some drugs can be susceptible to oxidative metabolism by liver enzymes, sometimes leading to toxic byproducts.[2] The introduction of substituents like the cyclopropylmethoxy group is a common strategy employed by medicinal chemists to block these metabolic "soft spots" and improve the safety profile of a drug candidate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its properties can be inferred from the parent compound, aniline hydrochloride. It should be handled as a hazardous substance.[13][14][15]

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[16] May cause irritation to the skin, eyes, and respiratory system. Handle with care, as some aniline derivatives are suspected carcinogens.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[14][15][16] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust.[8]

  • Handling: Avoid creating dust.[8][13] Ensure adequate ventilation. Wash hands thoroughly after handling.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][16] The compound may be light-sensitive and hygroscopic; protect from light and moisture.[8]

References

  • This compound. International Laboratory USA. [Link]

  • Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • 4-(Cyclopropylmethoxy)aniline HCl [1158573-73-9]. Chemsigma. [Link]

  • 4-Cyclopropylaniline. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: Aniline hydrochloride. Carl ROTH. [Link]

  • Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Aniline hydrochloride - Safety Data Sheet. Penta chemicals. [Link]

  • Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. PubMed Central, National Institutes of Health. [Link]

  • Method 8131: Aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PubMed Central, National Institutes of Health. [Link]

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An In-Depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopropylmethoxy)aniline hydrochloride is a key chemical intermediate whose structural motifs—a cyclopropyl group, an ether linkage, and an aniline core—make it a valuable building block in modern drug discovery and materials science. The cyclopropyl moiety is often incorporated into pharmaceutical candidates to enhance metabolic stability and lipophilicity, while the aniline functional group serves as a versatile handle for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, offering field-proven insights into the causality behind experimental choices and detailed protocols for practical application by researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity profile of the final compound.

  • Route A: O-Alkylation of a Phenolic Precursor. This strategy involves the formation of the ether bond by alkylating the hydroxyl group of 4-aminophenol. The primary challenge in this approach is achieving selective O-alkylation in the presence of the nucleophilic amino group.[2][3]

  • Route B: Reduction of a Nitro Aromatic Precursor. This alternative pathway begins with the synthesis of 1-(cyclopropylmethoxy)-4-nitrobenzene, followed by the chemical reduction of the nitro group to the target aniline.[4][5] This route circumvents the selectivity issues inherent in Route A.

The following diagram illustrates these two divergent strategies.

G cluster_0 Route A: O-Alkylation Pathway cluster_1 Route B: Nitro Reduction Pathway A1 4-Aminophenol A2 Protected 4-Aminophenol (e.g., Schiff Base) A1->A2 Protection A3 O-Alkylated Intermediate A2->A3 Alkylation w/ Cyclopropylmethyl Halide A4 4-(Cyclopropylmethoxy)aniline A3->A4 Deprotection Final 4-(Cyclopropylmethoxy)aniline Hydrochloride A4->Final HCl Salt Formation B1 4-Nitrophenol B2 1-(Cyclopropylmethoxy) -4-nitrobenzene B1->B2 Alkylation w/ Cyclopropylmethyl Halide B3 4-(Cyclopropylmethoxy)aniline B2->B3 Nitro Group Reduction B3->Final HCl Salt Formation

Caption: High-level overview of the two primary synthetic routes.

Detailed Analysis of Synthetic Strategies

Route A: Selective O-Alkylation of 4-Aminophenol

This route leverages the readily available 4-aminophenol. The core of this strategy is a Williamson ether synthesis. However, the direct alkylation of 4-aminophenol with a cyclopropylmethyl halide leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, necessitating a protection/deprotection sequence for a selective and high-yield synthesis.[2][3]

Pillar of Trustworthiness: The Self-Validating Protocol The protocol's integrity is maintained by ensuring each step is distinct and verifiable. The formation of the Schiff base in Step 1, for instance, can be confirmed by spectroscopic methods before proceeding, ensuring that only the correctly protected intermediate is carried forward. This modular approach prevents the propagation of errors and simplifies troubleshooting.

Step 1: Protection of the Amino Group To prevent undesired N-alkylation, the amino group's nucleophilicity must be attenuated. An efficient and cost-effective method is the formation of a Schiff base (imine) by reacting 4-aminophenol with an aldehyde, such as benzaldehyde.[3] This reaction is typically reversible and proceeds in high yield under mild conditions.

Step 2: O-Alkylation With the amino group protected, the phenolic hydroxyl group can be deprotonated with a mild base (e.g., potassium carbonate) to form a phenoxide. This nucleophile then reacts with an electrophilic source of the cyclopropylmethyl group, typically cyclopropylmethyl bromide, via an SN2 reaction to form the desired ether linkage.[2][6]

Step 3: Deprotection and Hydrochloride Salt Formation The Schiff base is readily hydrolyzed under acidic conditions.[2][3] Treatment of the O-alkylated intermediate with aqueous hydrochloric acid simultaneously cleaves the imine to regenerate the free amine and protonates it to form the stable this compound salt, which often crystallizes directly from the reaction mixture. The formation of the hydrochloride salt enhances the compound's stability and improves its handling characteristics.[7][8]

G Start 4-Aminophenol Reagent1 Benzaldehyde Methanol Start->Reagent1 Intermediate1 N-Benzylidene-4-hydroxyaniline (Schiff Base) Reagent1->Intermediate1 Protection Reagent2 1. K₂CO₃, Acetone 2. Cyclopropylmethyl Bromide Intermediate1->Reagent2 Intermediate2 4-(Cyclopropylmethoxy)-N- benzylideneaniline Reagent2->Intermediate2 Alkylation Reagent3 Aqueous HCl Intermediate2->Reagent3 End 4-(Cyclopropylmethoxy)aniline Hydrochloride Reagent3->End Deprotection & Salt Formation

Caption: Workflow for the selective O-alkylation pathway (Route A).

Route B: Reduction of 1-(Cyclopropylmethoxy)-4-nitrobenzene

This pathway strategically avoids the selectivity issues of Route A by forming the ether bond prior to introducing the amine functionality. The synthesis begins with 4-nitrophenol, where the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the ether synthesis.

Step 1: Ether Formation Similar to the alkylation step in Route A, 4-nitrophenol is reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to yield 1-(cyclopropylmethoxy)-4-nitrobenzene.[5]

Step 2: Nitro Group Reduction The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Several robust methods are available:

  • Catalytic Hydrogenation: This is often the method of choice for industrial applications due to its efficiency and clean nature. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[4]

  • Metal-Acid Reduction: A classic and reliable laboratory-scale method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of concentrated hydrochloric acid.[9]

  • Other Reducing Agents: Reagents like sodium borohydride (NaBH₄) can also effect this reduction, often requiring a catalyst to enhance reactivity.[10]

Step 3: Hydrochloride Salt Formation If the reduction is not performed under acidic conditions (e.g., catalytic hydrogenation), the resulting 4-(cyclopropylmethoxy)aniline free base is subsequently treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.[9]

G Start 4-Nitrophenol Reagent1 K₂CO₃ Cyclopropylmethyl Bromide Start->Reagent1 Intermediate1 1-(Cyclopropylmethoxy) -4-nitrobenzene Reagent1->Intermediate1 Etherification Reagent2 Reducing Agent (e.g., H₂, Pd/C) Intermediate1->Reagent2 Intermediate2 4-(Cyclopropylmethoxy)aniline Reagent2->Intermediate2 Reduction Reagent3 HCl Intermediate2->Reagent3 End 4-(Cyclopropylmethoxy)aniline Hydrochloride Reagent3->End Salt Formation

Caption: Workflow for the nitro reduction pathway (Route B).

Comparative Data of Synthetic Routes

FeatureRoute A: O-AlkylationRoute B: Nitro Reduction
Starting Materials 4-Aminophenol, Benzaldehyde, Cyclopropylmethyl Bromide4-Nitrophenol, Cyclopropylmethyl Bromide
Key Intermediates N-Benzylidene-4-hydroxyaniline1-(Cyclopropylmethoxy)-4-nitrobenzene
Key Reagents K₂CO₃, HClH₂/Pd/C (or other reducing systems)
Advantages Utilizes inexpensive starting materials; avoids handling highly energetic nitro compounds directly in the final steps.More direct ether formation; circumvents selectivity issues; benefits from a highly reliable and scalable reduction step.
Disadvantages Requires additional protection/deprotection steps, increasing the overall step count.Involves the use of a nitroaromatic precursor; catalytic hydrogenation may require specialized pressure equipment.

Detailed Experimental Protocol: Route A

The following protocol is a representative procedure for the synthesis of this compound via the selective O-alkylation of 4-aminophenol.

Step 1: Synthesis of N-Benzylidene-4-hydroxyaniline (Schiff Base Protection)

  • To a stirred solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).

  • Stir the resulting solution at room temperature for 1 hour.

  • The product, N-benzylidene-4-hydroxyaniline, often precipitates from the solution. If not, the solvent can be removed in vacuo.

  • Isolate the solid product by filtration, wash with cold methanol, and dry. The crude product is typically of sufficient purity for the next step.[2]

Step 2: Synthesis of 4-(Cyclopropylmethoxy)-N-benzylideneaniline (Alkylation)

  • To a stirred suspension of N-benzylidene-4-hydroxyaniline (1 equivalent) and potassium carbonate (2 equivalents) in acetone, add cyclopropylmethyl bromide (1.1 equivalents).

  • Heat the mixture to reflux and maintain for approximately 20 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the combined filtrate in vacuo to yield the crude O-alkylated intermediate, which can be used directly in the next step.[2]

Step 3: Synthesis of this compound (Deprotection & Salt Formation)

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add an excess of concentrated hydrochloric acid (e.g., 2-3 equivalents) and stir.

  • The hydrolysis of the Schiff base and subsequent precipitation of the hydrochloride salt may occur. The mixture can be stirred for 1-2 hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove the benzaldehyde byproduct, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.

Conclusion

The synthesis of this compound is effectively achieved through two primary, reliable strategies. The selective O-alkylation of 4-aminophenol (Route A) is an elegant approach that relies on a classical protection-alkylation-deprotection sequence. In contrast, the reduction of a 1-(cyclopropylmethoxy)-4-nitrobenzene intermediate (Route B) offers a more direct pathway that avoids selectivity concerns. The selection of the optimal route depends on project-specific factors including scale, cost of goods, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this important chemical building block.

References

  • Benchchem, "4-Chloro-2-(cyclopropylmethoxy)
  • Smolecule, "Buy 4-(Cyclopropylmethoxy)
  • Benchchem, "3-(Cyclopropylmethoxy)
  • ChemicalBook, "4-(cyclopropylmethoxy)
  • Wang, R., & Xu, J. (2010). "Selective alkylation of aminophenols," ARKIVOC, 2010(ix), 293-299. Available at: [Link].

  • MDPI, "Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor," MDPI, Available at: [Link].

  • ResearchGate, "Does anyone have any literature or procedure for the preparation of aniline hydrochloride?," ResearchGate, Available at: [Link].

  • Organic Syntheses, "p-AMINOTETRAPHENYLMETHANE," Organic Syntheses, Coll. Vol. 3, p.84 (1955); Vol. 26, p.4 (1946). Available at: [Link].

  • Google Patents, "Method for synthesizing 4-benzyloxy aniline hydrochloride," CN102001955A.

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An In-Depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 4-(Cyclopropylmethoxy)aniline hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a robust three-step process, commencing with commercially available starting materials. Each step is detailed with mechanistic insights, procedural specifics, and critical parameters to ensure successful and reproducible outcomes.

Executive Summary

The synthesis of this compound is most efficiently achieved through a three-stage synthetic sequence:

  • Step 1: Williamson Ether Synthesis to form the key intermediate, 1-(cyclopropylmethoxy)-4-nitrobenzene.

  • Step 2: Reduction of the Nitro Group to yield 4-(cyclopropylmethoxy)aniline.

  • Step 3: Formation of the Hydrochloride Salt to afford the final, stable product.

This guide will elaborate on two well-established methods for the critical nitro reduction step: catalytic hydrogenation and chemical reduction using stannous chloride.

Strategic Overview of the Synthesis

The overall synthetic pathway is depicted below. The selection of 4-nitrophenol as a starting material is strategic due to the activating effect of the nitro group, which enhances the acidity of the phenolic proton, facilitating the initial etherification step.

Synthesis_Overview 4-Nitrophenol 4-Nitrophenol Intermediate 1-(Cyclopropylmethoxy)-4-nitrobenzene 4-Nitrophenol->Intermediate Step 1: Williamson Ether Synthesis Cyclopropylmethyl_Bromide Cyclopropylmethyl_Bromide Cyclopropylmethyl_Bromide->Intermediate Aniline_Free_Base 4-(Cyclopropylmethoxy)aniline Intermediate->Aniline_Free_Base Step 2: Nitro Group Reduction Final_Product 4-(Cyclopropylmethoxy)aniline Hydrochloride Aniline_Free_Base->Final_Product Step 3: Salt Formation

Caption: Overall synthetic route for this compound.

PART 1: Step-by-Step Synthesis Protocols

Step 1: Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 4-nitrophenol and cyclopropylmethyl bromide. This reaction proceeds via the classic Williamson ether synthesis, an S(_N)2 reaction where the phenoxide ion acts as the nucleophile.[1]

Mechanism: The reaction is initiated by the deprotonation of the weakly acidic 4-nitrophenol by a base, typically a carbonate such as potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of cyclopropylmethyl bromide, displacing the bromide leaving group to form the desired ether.[2]

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack 4-Nitrophenol 4-Nitrophenol Phenoxide 4-Nitrophenoxide 4-Nitrophenol->Phenoxide + Base Base K₂CO₃ Product 1-(Cyclopropylmethoxy)- 4-nitrobenzene Phenoxide->Product + Cyclopropylmethyl Bromide Cyclopropylmethyl_Bromide Cyclopropylmethyl Bromide

Caption: Reaction mechanism for the Williamson ether synthesis step.

Experimental Protocol:

  • To a stirred solution of 4-nitrophenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • The filtrate is then partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(cyclopropylmethoxy)-4-nitrobenzene as a solid.

Table 1: Reagents and Conditions for Step 1

Reagent/ParameterMolar Ratio/ValuePurpose
4-Nitrophenol1.0 eq.Starting material
Cyclopropylmethyl bromide1.1 eq.Alkylating agent
Potassium Carbonate2.0 eq.Base for deprotonation
SolventDMF or AcetonitrileReaction medium
Temperature80-90 °CTo drive the reaction
Reaction Time4-6 hoursTypical duration
Step 2: Reduction of 1-(Cyclopropylmethoxy)-4-nitrobenzene to 4-(Cyclopropylmethoxy)aniline

This crucial step involves the reduction of the nitro group to a primary amine. Two common and effective methods are presented here.

This is a clean and efficient method that utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[3]

Mechanism: The nitro compound is adsorbed onto the surface of the palladium catalyst. Hydrogen gas, also adsorbed on the catalyst surface, is then transferred to the nitro group in a stepwise manner, leading to the formation of the aniline.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 1-(cyclopropylmethoxy)-4-nitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-(cyclopropylmethoxy)aniline, which can be purified further if necessary.[4]

This method is a classic and reliable alternative to catalytic hydrogenation, particularly useful if hydrogenation equipment is unavailable.

Mechanism: Stannous chloride (tin(II) chloride) acts as the reducing agent in an acidic medium (concentrated HCl). The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced to the amine.

Experimental Protocol:

  • To a solution of 1-(cyclopropylmethoxy)-4-nitrobenzene (1.0 eq.) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.).

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the reaction mixture to reflux (around 70-80 °C) for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide to a pH of >10 to precipitate tin salts and liberate the free aniline.

  • Extract the product with an organic solvent such as ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 4-(cyclopropylmethoxy)aniline.

Table 2: Comparison of Reduction Methods

FeatureCatalytic HydrogenationStannous Chloride Reduction
Reagents H₂, Pd/CSnCl₂·2H₂O, HCl
Byproducts MinimalTin salts
Workup Simple filtrationRequires basification and extraction
Safety Requires handling of H₂ gasCorrosive acid and basic workup
Yields Generally highGood to high
Step 3: Formation of this compound

The final step is the conversion of the free base into its more stable and handleable hydrochloride salt.[1]

Mechanism: This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the aniline accepts a proton from hydrochloric acid.

Experimental Protocol:

  • Dissolve the purified 4-(cyclopropylmethoxy)aniline in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Stir the resulting suspension in the cold for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Dry the solid under vacuum to obtain this compound as a stable, crystalline solid.[5]

Salt_Formation Aniline 4-(Cyclopropylmethoxy)aniline Product 4-(Cyclopropylmethoxy)aniline Hydrochloride Aniline->Product + HCl HCl HCl

Caption: Reaction for the formation of the hydrochloride salt.

PART 2: Troubleshooting and Purity Assessment

Purity Assessment: The purity of the final product and intermediates can be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.

  • Melting Point: A sharp melting point range is indicative of high purity for the solid final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Troubleshooting:

  • Incomplete Williamson Ether Synthesis: Ensure anhydrous conditions and a sufficient excess of the base. The choice of solvent can also be critical; DMF is often superior to acetonitrile for less reactive halides.

  • Low Yield in Nitro Reduction: For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. For the SnCl₂ reduction, ensure a sufficient excess of the reagent and acid.

  • Difficulty in Precipitating the Hydrochloride Salt: Ensure the use of anhydrous solvents. If the salt is soluble in the reaction solvent, a less polar co-solvent can be added to induce precipitation.

Conclusion

The synthesis of this compound is a well-defined and reproducible process. By carefully selecting the starting materials and optimizing the reaction conditions for each step, high yields of the desired product can be achieved. This guide provides the necessary technical details and insights to enable researchers to successfully synthesize this important chemical intermediate.

References

  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Google Patents. (n.d.). Process for preparation of phenoxypropanol amines.
  • Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Google Patents. (n.d.). Process for synthesizing aniline.
  • Google Patents. (n.d.). Aniline hydrohalide preparation.
  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Google Patents. (n.d.). method for salt preparation.
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The Ascendant Trajectory of Cyclopropylmethoxy Aniline Derivatives in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Flatland of Aniline Scaffolds

For decades, the aniline scaffold has served as a reliable workhorse in medicinal chemistry, a versatile template for crafting molecules that engage with a vast spectrum of biological targets. However, the contemporary drug discovery landscape demands more than just reliable frameworks; it necessitates a nuanced understanding of how subtle structural modifications can unlock profound gains in potency, selectivity, and pharmacokinetic properties. It is in this context that cyclopropylmethoxy aniline derivatives have emerged as a compelling class of compounds, particularly in the realm of oncology. The introduction of the cyclopropylmethoxy moiety is not a mere decorative flourish. This seemingly simple appendage imparts a unique three-dimensional character that allows for novel interactions within the intricate topographies of protein active sites. It is a key that can unlock previously inaccessible pockets, leading to enhanced binding affinity and a more desirable pharmacological profile.

This technical guide is born out of extensive research and in-the-field experience with these fascinating molecules. It is designed to be a living document for fellow researchers, scientists, and drug development professionals, moving beyond a superficial overview to provide a deep, mechanistic understanding of the biological activity of cyclopropylmethoxy aniline derivatives. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in a comprehensive body of scientific literature. Our focus will be primarily on their role as potent inhibitors of the Mer and c-Met receptor tyrosine kinases, two high-value targets in oncology.

The Strategic Imperative for Mer/c-Met Dual Inhibition in Oncology

The Mer and c-Met receptor tyrosine kinases are key players in the complex signaling networks that drive tumorigenesis, metastasis, and therapeutic resistance.[1][2][3] Their aberrant activation is a hallmark of numerous aggressive cancers, making them prime targets for therapeutic intervention.

  • Mer Kinase: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, Mer is implicated in a range of cellular processes including proliferation, survival, and the suppression of the innate immune response. Its overexpression is a frequent event in various hematological and solid tumors, often correlating with a poor prognosis.

  • c-Met Kinase: The receptor for hepatocyte growth factor (HGF), c-Met plays a crucial role in embryonic development and tissue regeneration. In the context of cancer, its dysregulation through mutation, amplification, or overexpression fuels tumor growth, invasion, and the development of metastatic disease.[4]

The rationale for dual inhibition of Mer and c-Met stems from the intricate crosstalk and potential for compensatory signaling between these pathways. Targeting a single kinase can sometimes lead to the activation of alternative survival pathways, ultimately resulting in therapeutic resistance. By simultaneously blocking both Mer and c-Met, it is possible to achieve a more profound and durable anti-tumor response.[1][2][3] Cyclopropylmethoxy aniline derivatives have demonstrated remarkable promise in this arena, exhibiting potent, dual inhibitory activity against both kinases.[1][2]

The Mer/c-Met Signaling Cascade: A Target for Intervention

The binding of their respective ligands (Gas6 for Mer, HGF for c-Met) triggers the dimerization and autophosphorylation of these receptors on specific tyrosine residues within their kinase domains. This phosphorylation event initiates a cascade of downstream signaling events, activating key pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[4][5][6] Tyrosine kinase inhibitors, including the cyclopropylmethoxy aniline derivatives, exert their therapeutic effect by competing with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of these downstream oncogenic signals.[7][8]

Mer_cMet_Signaling cluster_downstream Downstream Signaling cluster_responses Cellular Responses Gas6 Gas6 Mer Mer Receptor Gas6->Mer Binds HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway Mer->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway Mer->PI3K_AKT Activates STAT STAT Pathway Mer->STAT Activates cMet->RAS_MAPK Activates cMet->PI3K_AKT Activates cMet->STAT Activates Inhibitor Cyclopropylmethoxy Aniline Derivative Inhibitor->Mer Inhibits Inhibitor->cMet Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Promotes Survival Survival RAS_MAPK->Survival Promotes Metastasis Metastasis RAS_MAPK->Metastasis Promotes PI3K_AKT->Proliferation Promotes PI3K_AKT->Survival Promotes PI3K_AKT->Metastasis Promotes STAT->Proliferation Promotes STAT->Survival Promotes STAT->Metastasis Promotes

Figure 1: Simplified Mer/c-Met Signaling Pathway and Point of Inhibition.

Synthesis of Cyclopropylmethoxy Aniline Derivatives: A Step-by-Step Protocol

The synthesis of cyclopropylmethoxy aniline derivatives typically involves a multi-step process, culminating in the coupling of the aniline core with a suitably functionalized heterocyclic system. The following protocol is a representative example for the synthesis of a 2-substituted aniline pyrimidine derivative, a common scaffold for Mer/c-Met inhibitors.[9][10]

Reagents and Materials
  • Substituted anilines

  • 2,4-dichloropyrimidine

  • p-toluenesulfonic acid (PTSA)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • 4-aminophenol

  • 4-antipyrine acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., 4-antipyrine acid, 4-aminophenol) Intermediate1 Intermediate 1 (Condensation) Start->Intermediate1 HBTU, TEA, DMF Intermediate2 Intermediate 2 (SN2 Reaction with 2,4-dichloropyrimidine) Intermediate1->Intermediate2 K2CO3, DMF Final_Product Final Product (Coupling with Substituted Cyclopropylmethoxy Aniline) Intermediate2->Final_Product PTSA, DMF

Figure 2: General Synthetic Workflow for 2-Substituted Aniline Pyrimidine Derivatives.
Detailed Experimental Procedure

Step 1: Synthesis of Intermediate 1 (Condensation) [10]

  • To a solution of 4-antipyrine acid and 4-aminophenol in DMF, add HBTU and TEA.

  • Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (SN2 Reaction) [10]

  • To a solution of Intermediate 1 and 2,4-dichloropyrimidine in DMF, add K2CO3.

  • Stir the mixture at 80°C for 4.5 hours.

  • Pour the reaction mixture into ice water and filter the resulting precipitate.

  • Wash the solid with water and dry under vacuum to obtain Intermediate 2.

Step 3: Synthesis of the Final Product (Coupling Reaction) [10]

  • To a mixture of Intermediate 2 and the desired substituted cyclopropylmethoxy aniline in DMF, add p-toluenesulfonic acid (PTSA).

  • Stir the mixture at 90°C for 4 hours under a nitrogen atmosphere.

  • After cooling, purify the crude product by column chromatography to yield the final cyclopropylmethoxy aniline derivative.

Biological Evaluation: In Vitro Assays for Potency and Efficacy

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. For cyclopropylmethoxy aniline derivatives targeting Mer and c-Met, a panel of in vitro assays is employed to determine their potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[1][11][12]

Protocol: Luminescence-Based Kinase Assay [1][11]

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase (e.g., recombinant Mer or c-Met), a suitable peptide substrate, and ATP in a kinase assay buffer.

  • Inhibitor Incubation: Add the diluted test compound to the wells and incubate at room temperature to allow for binding to the kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on Mer or c-Met signaling. The MTT assay is a widely used colorimetric method for this purpose.[3][13][14][15]

Protocol: MTT Cell Proliferation Assay [13][15]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231, HCT116) in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the cyclopropylmethoxy aniline derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Pharmacokinetic Profile

The biological activity of cyclopropylmethoxy aniline derivatives is exquisitely sensitive to their chemical structure. A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[16][17][18][19][20]

Key SAR Insights

The following table summarizes key SAR observations for 2-substituted aniline pyrimidine-based Mer/c-Met inhibitors, a class that includes many cyclopropylmethoxy aniline derivatives.[16][17][21]

Position of ModificationStructural ChangeImpact on Activity
Pyrimidine C2-Aniline Linker Introduction of hydrophilic groupsCan enhance solubility and bioavailability while maintaining dual-target activity.[17]
Aniline Ring Substitution Position and nature of substituentsSignificantly modulates inhibitory potency against both Mer and c-Met.[21]
Terminal Groups Varies (e.g., piperidine, morpholine)Influences potency and pharmacokinetic properties.[9]
Pharmacokinetic (ADMET) Considerations

A favorable pharmacokinetic profile is paramount for the successful clinical development of any drug candidate. Key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters must be carefully evaluated.[22][23][24]

  • Metabolic Stability: In vitro assays using human liver microsomes are commonly employed to assess the metabolic stability of new compounds. A longer half-life in these assays is generally desirable.[1][2][25]

  • Oral Bioavailability: This parameter reflects the fraction of an orally administered dose that reaches systemic circulation. Moderate to high oral bioavailability is a key goal in drug design.[1][2][25]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins can influence its distribution and availability to target tissues.[1][2][25]

  • Toxicity: Early assessment of potential toxicity is crucial. In vitro assays, such as the hERG assay for cardiotoxicity, are important for identifying potential liabilities.[9]

Concluding Remarks and Future Directions

Cyclopropylmethoxy aniline derivatives represent a promising frontier in the development of targeted cancer therapies. Their unique structural features enable potent and dual inhibition of the critical oncogenic drivers Mer and c-Met. The insights and protocols presented in this guide are intended to empower researchers to further explore and optimize this exciting class of molecules. Future research will undoubtedly focus on refining the SAR to enhance selectivity, improve pharmacokinetic profiles, and ultimately translate the preclinical promise of these compounds into effective clinical treatments for patients with a wide range of malignancies.

References

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  • Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. (2020). AACR Journals. [Link]

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  • Design, synthesis, and biological evaluation of novel potent dual Mer/c-Met inhibitors based on structural optimization. (2025). ResearchGate. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). Preprints.org. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • c-Met inhibitors. (2013). PMC - PubMed Central - NIH. [Link]

  • Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]

  • How Do MET Tyrosine Kinase Inhibitors Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. (n.d.). ResearchGate. [Link]

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  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025). [Source not further specified].
  • Molecular docking and in silico ADMET study reveals 3-(5-{[4- (aminomethyl) piperidin-1-yl] - Allied Academies. (2017). Allied Academies. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). PMC - PubMed Central. [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway. (n.d.). ResearchGate. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (n.d.). PMC - NIH. [Link]

  • Mechanism of action of tyrosine kinase inhibitors. (n.d.). YouTube. [Link]

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  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2025). ResearchGate. [Link]

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An In-depth Technical Guide to the Proposed Mechanism of Action of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Information regarding the specific mechanism of action for 4-(Cyclopropylmethoxy)aniline hydrochloride is not extensively available in current scientific literature. This guide, therefore, puts forth a scientifically informed, hypothetical framework for its mechanism of action. This is based on the known biological activities of structurally related aniline and cyclopropylamine derivatives. The experimental protocols detailed herein are designed to systematically investigate and validate this proposed mechanism.

Introduction

This compound is a substituted aniline derivative that holds potential as a versatile scaffold in medicinal chemistry.[1][][3] Aniline derivatives are integral components in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[4] The incorporation of a cyclopropylmethoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and safety profile. While direct studies on this specific compound are limited, the known activities of similar molecules suggest potential interactions with key biological targets, such as kinases and other enzymes.[5][6] This guide will explore a plausible mechanism of action for this compound and provide a comprehensive roadmap for its experimental validation.

Proposed Mechanism of Action: Kinase Inhibition

Based on the prevalence of aniline scaffolds in kinase inhibitors, a primary proposed mechanism of action for this compound is the inhibition of one or more protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The aniline core can serve as a crucial pharmacophore, forming key hydrogen bond interactions within the ATP-binding pocket of kinases. The cyclopropylmethoxy substituent may contribute to enhanced binding affinity and selectivity for specific kinase targets.

A related compound, 3-(Cyclopropylmethoxy)-4-methylaniline, has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway, which is heavily regulated by kinases.[6] This precedent strengthens the hypothesis that this compound may also exert its biological effects through the modulation of kinase activity.

To visualize this proposed initial interaction, a conceptual workflow for screening and identification is presented below:

G cluster_screening Initial Screening cluster_validation Target Validation & Mechanism Elucidation Compound This compound KinasePanel Broad Kinase Panel Screening Compound->KinasePanel Expose HitIdentification Hit Identification & Prioritization KinasePanel->HitIdentification Identify BiochemicalAssays Biochemical Assays (IC50 Determination) HitIdentification->BiochemicalAssays Validate CellularAssays Cellular Assays (Target Engagement & Pathway Analysis) BiochemicalAssays->CellularAssays Confirm in cells StructuralBiology Structural Biology (Co-crystallization) CellularAssays->StructuralBiology Elucidate binding mode G cluster_pathway Signaling Pathway Interruption Compound This compound TargetKinase Target Kinase Compound->TargetKinase Inhibits Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Initiates

Figure 2: A conceptual diagram illustrating the inhibition of a target kinase and the subsequent downstream effects on substrate phosphorylation and cellular response.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, this guide provides a robust framework for its investigation. The proposed hypothesis of kinase inhibition is grounded in the established activities of structurally similar compounds. The detailed experimental protocols outlined herein offer a clear and logical path forward for researchers to systematically identify the molecular targets of this compound, validate its on-target activity in a cellular context, and ultimately unravel its mechanism of action. Successful execution of these studies will be crucial in determining the therapeutic potential of this compound and guiding its future development.

References

  • Carballo-Molina, M. A., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening, 24(2), 220-232. Available from: [Link]

  • Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. Available from: [Link]

  • International Laboratory USA. This compound. Available from: [Link]

  • de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2010). synthesis of Cyclopropyl anilines. Available from: [Link]

  • PharmaCompass.com. Aniline | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Available from: [Link]

  • Nature. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Available from: [Link]

  • 北京欣恒研科技有限公司. 4-(Cyclopropylmethoxy)aniline - CAS:122828-48-2. Available from: [Link]

  • PubChem. 4-Cyclopropylaniline | C9H11N | CID 12253927. Available from: [Link]

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A Technical Guide to the Safe Handling of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 4-(Cyclopropylmethoxy)aniline hydrochloride (CAS No. 1158573-73-9). It is intended for researchers, scientists, and drug development professionals. The protocols and recommendations herein are synthesized from established safety data for the parent compound, aniline hydrochloride, to ensure a conservative and robust safety margin in the absence of comprehensive data for this specific derivative.

Section 1: Chemical Identity and Physical Properties

This compound is a substituted aniline derivative. Aniline and its salts are foundational reagents in organic synthesis but are associated with significant health hazards. Understanding the compound's basic identity is the first step in a thorough risk assessment.

Chemical Structure and Identifiers

The molecular structure consists of an aniline core with a cyclopropylmethoxy group at the 4-position, supplied as a hydrochloride salt.

Caption: Figure 1. Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
Chemical Name This compound [][2]
Synonym(s) 4-(Cyclopropylmethoxy)benzenamine Hydrochloride []
CAS Number 1158573-73-9 [][3][4]
Molecular Formula C₁₀H₁₃NO · HCl [][3]

| Molecular Weight | 199.68 g/mol |[2][4] |

Physical and Chemical Properties

Detailed physical properties for this specific compound are not widely published. The data below are for the parent compound, aniline hydrochloride, and should be considered indicative. The compound is a white to greenish crystalline solid that is sensitive to air and light, often darkening upon exposure.[5]

Section 2: Hazard Identification and Toxicological Profile

Core Directive: Due to limited specific toxicological data for this compound, it must be handled with the same precautions as its parent compound, aniline hydrochloride, which is classified as highly toxic.[6][7] One supplier notes a GHS classification of H302 (Harmful if swallowed), which is less severe than the "Toxic if swallowed" (H301) classification for the parent compound.[] However, the conservative approach is to adhere to the more stringent safety profile.

The primary toxicological concern with aniline derivatives is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[8] This leads to cyanosis (a bluish discoloration of the skin), headache, dizziness, and nausea.[9]

Table 2: GHS Hazard Classification (Based on Aniline Hydrochloride)

Hazard Class Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Skull and Crossbones Danger H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[6][7]
Serious Eye Damage Corrosion Danger H318: Causes serious eye damage.[7][10]
Skin Sensitization Exclamation Mark Danger H317: May cause an allergic skin reaction.[7][10]
Germ Cell Mutagenicity Health Hazard Danger H341: Suspected of causing genetic defects.[7][10]
Carcinogenicity Health Hazard Danger H351: Suspected of causing cancer.[7][10]
Specific Target Organ Toxicity (Repeated Exposure) Health Hazard Danger H372: Causes damage to organs through prolonged or repeated exposure.[7][10]

| Hazardous to the Aquatic Environment | Environment | Danger | H400: Very toxic to aquatic life.[10][11] |

Routes of Exposure and Health Effects:

  • Inhalation: Toxic if inhaled.[9] Symptoms may include respiratory irritation, coughing, dizziness, and cyanosis.[8][9]

  • Skin Contact: Toxic if absorbed through the skin.[9] Can cause local dermatitis and systemic poisoning effects similar to inhalation.[9]

  • Eye Contact: Causes serious eye damage, with splashes potentially leading to corneal damage.[6][9]

  • Ingestion: Toxic if swallowed.[9] Symptoms parallel those of inhalation exposure.[9]

  • Chronic Exposure: Prolonged or repeated exposure can lead to anemia, damage to the liver, kidneys, and nervous system.[9] It is also suspected of causing genetic defects and cancer.[6][7]

Section 3: Risk Assessment and Control Measures

A systematic approach to risk mitigation involves implementing a hierarchy of controls. This strategy prioritizes engineering and administrative controls over reliance on personal protective equipment (PPE).

Figure 2. Hierarchy of Controls cluster_controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Figure 2. Hierarchy of Controls for Chemical Safety.

Engineering Controls
  • Chemical Fume Hood: All work involving weighing, handling, or solution preparation of this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to maintain air quality and prevent the accumulation of contaminants.[8]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins.[14]

  • Training: All personnel must receive documented training on the hazards of aniline compounds, the specific SOPs for this material, and emergency procedures.[14]

  • Restricted Access: Areas where this compound is stored or handled should be clearly marked and access restricted to authorized personnel.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][13] Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[7][15]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering and administrative controls.

Table 3: Personal Protective Equipment (PPE) Specifications

Protection Type Specification Rationale and Source(s)
Hand Protection Nitrile gloves (check manufacturer's compatibility data). Inspect for tears or holes before use. Use proper removal technique. Provides a barrier against a toxic substance that is readily absorbed through the skin.[12][16]
Eye Protection Chemical safety goggles or a full-face shield if there is a splash hazard. Protects against dust particles and splashes that can cause serious eye damage.[6][9][15]
Skin/Body Protection A full-length laboratory coat, long pants, and closed-toe shoes. Prevents skin contact and contamination of personal clothing.[9][15]

| Respiratory Protection | Generally not required if work is conducted within a certified fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges must be used. | Prevents inhalation of the highly toxic dust.[9][15] |

Section 4: Standard Operating Procedures (SOPs)

SOP for Weighing and Dispensing Solid Compound
  • Preparation: Don appropriate PPE (lab coat, nitrile gloves, safety goggles).

  • Location: Conduct all weighing activities inside a chemical fume hood.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or vessel. Avoid creating airborne dust.

  • Cleanup: Gently wipe down the spatula and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Sealing: Securely close the primary stock container.[14]

SOP for Solution Preparation
  • Preparation: Don appropriate PPE. Ensure work is performed in a fume hood.

  • Weighing: Weigh the required amount of solid as per SOP 4.1.

  • Dissolving: Place the vessel containing the weighed solid into a larger secondary container (e.g., a beaker).

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the solid. Use a magnetic stirrer if necessary to aid dissolution. Keep the container covered as much as possible.

  • Transfer: If the solution needs to be transferred, do so carefully to avoid splashes.

  • Cleanup: Rinse all non-disposable glassware that came into contact with the compound with a suitable solvent. Collect the rinsate as hazardous waste.

Section 5: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

Figure 3. Emergency Response Workflow cluster_emergency cluster_exposure Personal Exposure cluster_spill Small Spill Incident Incident Occurs (Spill or Exposure) Assess Assess Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate If major incident or unsafe Call Call Emergency Services (Provide chemical name & SDS) Assess->Call If major incident or unsafe Skin Skin Contact: Remove clothing, flush with water for 15 min. Assess->Skin If exposure Eye Eye Contact: Flush with eyewash for 15 min. Assess->Eye If exposure Inhalation Inhalation: Move to fresh air. Assess->Inhalation If exposure Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Assess->Ingestion If exposure Contain Contain Spill (Use absorbent material) Assess->Contain If small, safe spill Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical Collect Collect Waste (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Figure 3. Workflow for Responding to a Chemical Incident.

First Aid Measures
  • If Inhaled: Move the person to fresh air immediately.[6] If breathing is difficult, give oxygen.[9] If breathing has stopped, provide artificial respiration.[11] Seek immediate medical attention.[6]

  • If on Skin: Immediately remove all contaminated clothing.[6] Flush the affected skin with large amounts of water for at least 15-20 minutes.[9] Seek immediate medical attention.[5]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[6][9] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[11]

Accidental Release Measures
  • Small Spills (Solid): Evacuate non-essential personnel.[17] Wearing appropriate PPE, gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[16][17] Avoid creating dust.[16] Clean the spill area thoroughly with soap and water.[17]

  • Large Spills: Evacuate the area immediately and call emergency services.[17]

Section 6: Storage and Disposal

Storage
  • Store in a cool, dry, well-ventilated area away from direct sunlight and moisture.[7][8]

  • Keep containers tightly closed and store in a locked cabinet or area accessible only to authorized personnel.[15][18]

  • The compound is sensitive to air and light.[5] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

  • Incompatible Materials: Keep away from strong oxidizing agents.[5][14]

Disposal
  • All waste material, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[18]

  • Do not dispose of down the drain or in regular trash.[16]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[17]

References

  • Carl ROTH. (2021). Safety Data Sheet: Aniline hydrochloride. [Link]

  • Penta chemicals. (2024). Aniline hydrochloride Safety Data Sheet. [Link]

  • Bloomtech. (2025). What are the health and safety guidelines for Aniline in workplaces?. [Link]

  • Techno PharmChem. ANILINE HYDROCHLORIDE Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Summary: ANILINE HYDROCHLORIDE. [Link]

  • Scribd. Standard Operating Procedure for handling aniline. [Link]

  • SIA Toolbox. Safety Data Sheet: Aniline. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Aniline. [Link]

  • University of Washington. Standard Operating Procedure for Laboratories: Aniline. [Link]

  • Chemical-label.com. Edit chemical label this compound. [Link]

  • International Laboratory USA. This compound. [Link]

  • C.P.A Chem Ltd. (2020). Safety data sheet - Aniline hydrochloride. [Link]

  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. [Link]

Sources

Methodological & Application

synthesis of 4-(Cyclopropylmethoxy)aniline hydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The protocol details a robust two-step synthetic route commencing with the Williamson ether synthesis to form 4-(cyclopropylmethoxy)-1-nitrobenzene from 4-nitrophenol and (bromomethyl)cyclopropane. This intermediate is subsequently reduced to the corresponding aniline, which is then converted to its hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic rationale, safety precautions, and characterization guidelines.

Introduction and Strategic Overview

4-(Cyclopropylmethoxy)aniline and its hydrochloride salt are valuable building blocks in medicinal chemistry, notably in the synthesis of various kinase inhibitors and other therapeutic agents. The cyclopropylmethoxy moiety is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.

The synthetic strategy outlined herein is a reliable and scalable two-step process. The overall transformation is depicted below:

A 4-Nitrophenol B 4-(Cyclopropylmethoxy)-1-nitrobenzene A->B  Williamson Ether Synthesis   C 4-(Cyclopropylmethoxy)aniline B->C  Nitro Group Reduction   D 4-(Cyclopropylmethoxy)aniline HCl C->D  Salt Formation  

Figure 1: Overall synthetic pathway.

This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions involved.

Part I: Synthesis of 4-(Cyclopropylmethoxy)-1-nitrobenzene via Williamson Ether Synthesis

Principle and Rationale

The first step involves a classic Williamson ether synthesis. In this SN2 reaction, the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane. 4-Nitrophenol is chosen over 4-aminophenol for this initial step to avoid the competing N-alkylation of the amino group. The electron-withdrawing nitro group also enhances the acidity of the phenolic proton, facilitating its deprotonation.

Potassium carbonate (K2CO3) is employed as a mild base to deprotonate the phenol, generating the nucleophilic phenoxide in situ. Acetonitrile is an excellent solvent choice as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile, thus promoting the SN2 reaction pathway.

Materials and Equipment
Reagent/SolventFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
4-NitrophenolC₆H₅NO₃139.11113-114279Toxic, Irritant, Environmental Hazard
(Bromomethyl)cyclopropaneC₄H₇Br135.00-104-106Flammable, Irritant
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891-Irritant
Acetonitrile (CH₃CN)C₂H₃N41.05-4581-82Flammable, Acutely Toxic

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (5.0 g, 35.9 mmol).

  • Add acetonitrile (100 mL) to the flask and stir until the 4-nitrophenol is partially dissolved.

  • Add anhydrous potassium carbonate (9.9 g, 71.8 mmol, 2.0 equivalents) to the suspension.

  • Add (bromomethyl)cyclopropane (5.3 g, 39.5 mmol, 1.1 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted 4-nitrophenol, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-(cyclopropylmethoxy)-1-nitrobenzene as a yellow solid.

Part II: Reduction to 4-(Cyclopropylmethoxy)aniline

Principle and Rationale

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While various methods exist, such as catalytic hydrogenation, a common and effective laboratory-scale method is the use of tin(II) chloride (SnCl₂) in an acidic medium like concentrated hydrochloric acid. SnCl₂ acts as a reducing agent, and the reaction proceeds through a series of intermediates, ultimately yielding the amine salt, which is then neutralized to give the free amine.

Materials and Equipment
Reagent/SolventFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
4-(Cyclopropylmethoxy)-1-nitrobenzeneC₁₀H₁₁NO₃193.20~75-Irritant
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.6538-Corrosive, Irritant
Concentrated Hydrochloric Acid (HCl)HCl36.46--Corrosive, Toxic
Sodium Hydroxide (NaOH)NaOH40.003181388Corrosive
Ethyl AcetateC₄H₈O₂88.11-8477Flammable, Irritant

Equipment:

  • Round-bottom flask (500 mL)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

Detailed Experimental Protocol
  • In a 500 mL round-bottom flask, dissolve 4-(cyclopropylmethoxy)-1-nitrobenzene (from the previous step, ~35.9 mmol theoretical) in ethanol (150 mL).

  • Add tin(II) chloride dihydrate (40.5 g, 179.5 mmol, 5.0 equivalents) to the solution.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (50 mL) portion-wise, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting nitro compound is fully consumed.

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 30% w/v aqueous sodium hydroxide solution until the pH is >10. A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 4-(cyclopropylmethoxy)aniline as an oil or low-melting solid.

Part III: Formation of this compound

Principle and Rationale

The final step is the formation of the hydrochloride salt. Aniline and its derivatives are basic and can react with acids to form stable, crystalline, and often less air-sensitive salts. This facilitates handling, purification, and storage of the compound. The salt is formed by treating the free amine with a solution of hydrogen chloride in a suitable organic solvent.

Detailed Experimental Protocol
  • Dissolve the crude 4-(cyclopropylmethoxy)aniline (from the previous step) in diethyl ether or ethyl acetate (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-basic impurities.

  • Dry the solid under vacuum to obtain this compound as a stable, crystalline solid.

Experimental Workflow Summary

G cluster_0 Part I: Ether Synthesis cluster_1 Part II: Nitro Reduction cluster_2 Part III: Salt Formation A1 Combine 4-Nitrophenol, K₂CO₃, (BrCH₂)C₃H₅ in Acetonitrile A2 Reflux for 4-6 hours A1->A2 A3 Cool and Filter A2->A3 A4 Concentrate Filtrate A3->A4 A5 Workup: EtOAc, NaOH(aq), Brine A4->A5 A6 Dry and Concentrate A5->A6 B1 Dissolve Nitro Compound and SnCl₂·2H₂O in EtOH A6->B1 Intermediate Product B2 Add conc. HCl at 0°C B1->B2 B3 Stir at RT for 2-3 hours B2->B3 B4 Basify with NaOH(aq) B3->B4 B5 Extract with EtOAc B4->B5 B6 Dry and Concentrate B5->B6 C1 Dissolve Amine in Ether B6->C1 Crude Amine C2 Add HCl/Ether Solution C1->C2 C3 Filter Precipitate C2->C3 C4 Wash with Cold Ether C3->C4 C5 Dry Under Vacuum C4->C5 Final Final C5->Final Final Product: 4-(Cyclopropylmethoxy)aniline HCl

Figure 2: Step-by-step experimental workflow.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Safety and Handling

  • All experimental procedures must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • 4-Nitrophenol is toxic and an environmental hazard. Avoid inhalation and skin contact.

  • (Bromomethyl)cyclopropane is a lachrymator and irritant. Handle with care.

  • Concentrated acids (HCl) and bases (NaOH) are highly corrosive and can cause severe burns. Handle with extreme caution.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Williamson Ether Synthesis. Name-Reaction.com. [Link]

  • Reduction of Nitro Compounds. Organic-Chemistry.org. [Link]

Application Note & Protocol: High-Purity Crystallization of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 4-(Cyclopropylmethoxy)aniline hydrochloride, a key intermediate in pharmaceutical synthesis. Achieving high purity for Active Pharmaceutical Ingredients (APIs) and their precursors is critical for ensuring drug safety, efficacy, and stability.[1] This application note outlines a robust crystallization method designed to effectively remove process-related impurities and degradation products. We will explore the fundamental principles of solvent selection, the causality behind each step of the protocol, and methods for validating the final product's purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Critical Role of Purity

This compound is a substituted aniline derivative. Like many APIs, its final crystalline form, particle size, and chemical purity can significantly impact bioavailability and manufacturability.[1][2] Crystallization is a cornerstone technique in pharmaceutical manufacturing, serving as a powerful method for both purification and particle engineering.[3][4] The process leverages differences in solubility between the target compound and its impurities at varying temperatures. By carefully selecting a solvent system, a supersaturated solution is created, from which the desired compound selectively crystallizes upon cooling, leaving impurities behind in the solvent (mother liquor).[4]

This protocol is designed to be a self-validating system, where successful execution yields a product with demonstrably improved purity, verified through standard analytical techniques.

The Principle of Amine Salt Crystallization

The target molecule is an amine hydrochloride salt. The protonation of the aniline nitrogen makes the molecule significantly more polar than its free-base counterpart, dictating its solubility profile.[5] The primary strategy for purifying such salts is to identify a polar solvent, or a solvent mixture, that meets the following criteria:

  • High solubility at elevated temperatures: To dissolve the compound and its impurities completely.

  • Low solubility at reduced temperatures: To ensure maximum recovery of the purified product upon cooling.

  • Favorable impurity solubility: Impurities should ideally remain dissolved in the cold solvent to be removed with the mother liquor.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removable from the final product during the drying phase.

For amine hydrochlorides, alcoholic solvents such as ethanol or isopropanol are often excellent starting points. An anti-solvent—a less polar solvent in which the compound is insoluble—can be added to the solution to induce precipitation and improve yield.[6]

Materials and Equipment

Materials:

  • Crude this compound

  • Isopropanol (IPA), Reagent Grade

  • Ethyl Acetate (EtOAc), Reagent Grade

  • Activated Carbon (decolorizing charcoal), optional

  • Celite® (or other filter aid), optional

Equipment:

  • Erlenmeyer flasks

  • Magnetic stir plate and stir bars

  • Heating mantle or hot plate

  • Condenser (for reflux)

  • Thermometer

  • Büchner funnel and filtration flask

  • Vacuum source (aspirator or pump)

  • Filter paper (sized for Büchner funnel)

  • Glass funnel (for hot filtration)

  • Fluted filter paper

  • Spatulas and weighing balance

  • Drying oven or vacuum desiccator

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two key stages: Solvent System Evaluation and the Full Purification Workflow.

Preliminary Step: Solvent System Screening

Before committing to a large-scale purification, it is crucial to determine the optimal solvent or solvent mixture.

  • Single Solvent Test:

    • Place ~50 mg of crude material into a small test tube.

    • Add the test solvent (e.g., isopropanol) dropwise at room temperature, agitating after each addition. Note the solubility.

    • If insoluble at room temperature, gently heat the mixture towards the solvent's boiling point. Observe if the solid dissolves.

    • If the solid dissolves upon heating, cool the solution to room temperature and then in an ice-water bath. Observe the quantity and quality of the crystals that form. An ideal solvent will show a significant difference in solubility between hot and cold conditions.

  • Solvent/Anti-Solvent Test:

    • Dissolve ~50 mg of crude material in a minimal amount of a "good" solvent (e.g., isopropanol) in which it is readily soluble.

    • Slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate) dropwise until persistent cloudiness (turbidity) is observed.

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly. This method is effective when a single ideal solvent cannot be found.[7]

For this compound, a mixture of isopropanol and ethyl acetate provides an excellent balance of solubility and crystal recovery.

Detailed Purification Protocol

This protocol assumes a starting quantity of 10.0 g of crude material. Adjust solvent volumes proportionally for different scales.

Step 1: Dissolution

  • Action: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 40-50 mL of isopropanol.

  • Rationale: An Erlenmeyer flask is used to minimize solvent evaporation due to its narrow neck. A stir bar ensures even heating and dissolution. We start with a conservative amount of solvent to approach the minimum required volume.[8]

  • Action: Gently heat the mixture to a near-boil (approx. 80°C) using a stirring hot plate. Add more isopropanol in small portions (2-3 mL at a time) until all the solid has just dissolved. Record the total volume of solvent used.

  • Rationale: Using the minimum amount of hot solvent is critical for maximizing yield. Adding too much solvent will keep more of the product dissolved upon cooling, reducing recovery.[8]

Step 2: Decolorization (Optional)

  • Action: If the solution is highly colored (e.g., dark yellow or brown), remove it from the heat and allow it to cool slightly. Add a very small amount (0.1-0.2 g) of activated carbon.

  • Rationale: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[9] Adding it to a boiling solution can cause violent bumping; therefore, slight cooling is necessary for safety.

  • Action: Re-heat the solution to a gentle boil for 5-10 minutes.

  • Rationale: This provides sufficient time for the carbon to adsorb the impurities.

Step 3: Hot Gravity Filtration

  • Action: Set up a hot gravity filtration apparatus. Place a glass funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask.

  • Rationale: This step removes insoluble impurities (and activated carbon, if used). The apparatus and receiving flask must be kept hot to prevent the desired product from crystallizing prematurely on the filter paper or in the funnel stem, a phenomenon known as "crashing out."

  • Action: Quickly pour the hot solution through the fluted filter paper. Rinse the original flask with a small amount (~5 mL) of hot solvent and pass this through the filter to recover any residual product.

  • Rationale: Fluted filter paper provides a larger surface area, speeding up the filtration process and minimizing the time the solution spends cooling.

Step 4: Crystallization

  • Action: Cover the flask containing the hot filtrate with a watch glass or loosely inserted stopper and allow it to cool slowly and undisturbed to room temperature.

  • Rationale: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice and produces small, often impure, crystals.[6]

  • Action: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30-60 minutes.

  • Rationale: Lowering the temperature further decreases the solubility of the product in the solvent, thereby maximizing the yield of crystalline material.

Step 5: Isolation and Washing

  • Action: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the dissolved impurities.

  • Action: While the crystals are still in the funnel under vacuum, wash them with a small amount (5-10 mL) of ice-cold isopropanol.

  • Rationale: The wash step removes any residual mother liquor adhering to the surface of the crystals. The solvent must be ice-cold to minimize redissolving the purified product.

Step 6: Drying

  • Action: Allow the crystals to pull dry on the funnel under vacuum for 10-15 minutes. Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).

  • Rationale: Thorough drying is necessary to remove all traces of the crystallization solvent. A vacuum oven accelerates drying without requiring high temperatures that could degrade the compound.

Process Workflow Diagram

Purification_Workflow Crude Crude Product Dissolve Dissolution in Minimal Hot IPA Crude->Dissolve 1. Solubilize Charcoal Optional: Charcoal Treatment Dissolve->Charcoal 2. If colored HotFilter Hot Gravity Filtration Dissolve->HotFilter 2. Remove Insolubles Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool 3. Induce Crystal Growth Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate 4. Isolate Crystals Dry Vacuum Drying Isolate->Dry 5. Remove Solvent Pure Pure Crystalline Product Dry->Pure Analysis QC Analysis (HPLC, MP, NMR) Pure->Analysis 6. Verify Purity

Sources

Application Notes and Protocols for the Purification of 4-(Cyclopropylmethoxy)aniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purifying 4-(Cyclopropylmethoxy)aniline

4-(Cyclopropylmethoxy)aniline is a key building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various pharmacologically active molecules. The purity of this aniline derivative is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications. Column chromatography is a robust and widely used technique for the purification of organic compounds, leveraging the differential adsorption of components in a mixture onto a stationary phase.[1] This application note provides a detailed, field-proven protocol for the purification of 4-(Cyclopropylmethoxy)aniline using silica gel column chromatography, ensuring high purity and yield for demanding research and development applications.

The protocol herein is designed to be a self-validating system, emphasizing the rationale behind each step to empower the researcher with a deep understanding of the purification process.

Physicochemical Properties of 4-(Cyclopropylmethoxy)aniline

A thorough understanding of the target molecule's properties is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[2]
Molecular Weight 163.22 g/mol [2]
CAS Number 122828-48-2[2]
Predicted Boiling Point 295.7±13.0 °C[2]
Predicted Density 1.125±0.06 g/cm³[2]
Predicted pKa 5.21±0.10[2]

Core Principles of the Chromatographic Separation

This protocol employs normal-phase column chromatography. The stationary phase, silica gel, is a polar adsorbent.[3] The separation is based on the principle that compounds with different polarities will travel through the column at different rates when a liquid mobile phase is passed through it.[4] Less polar compounds have a weaker affinity for the silica gel and will elute faster, while more polar compounds will be retained longer.[5] Given the presence of a polar amine group and a moderately polar ether linkage, 4-(Cyclopropylmethoxy)aniline is expected to exhibit moderate polarity.

A critical consideration for the purification of amines on silica gel is the potential for peak tailing. This phenomenon arises from the acidic nature of silica gel, which can lead to strong, sometimes irreversible, interactions with basic compounds like anilines. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the acidic silanol groups on the silica surface, resulting in improved peak shape and separation.[6]

Experimental Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis for Mobile Phase Optimization Sample_Prep 2. Sample Preparation TLC->Sample_Prep Column_Packing 3. Column Packing Sample_Prep->Column_Packing Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Elution 5. Elution Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection TLC_Fractions 7. TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Fractions 8. Combine Pure Fractions TLC_Fractions->Combine_Fractions Solvent_Removal 9. Solvent Removal Combine_Fractions->Solvent_Removal Purity_Analysis 10. Final Purity Analysis Solvent_Removal->Purity_Analysis

Caption: Workflow for the purification of 4-(Cyclopropylmethoxy)aniline.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Silica Gel60 Å, 230-400 meshStandard laboratory suppliers
n-HexaneHPLC gradeStandard laboratory suppliers
Ethyl AcetateHPLC gradeStandard laboratory suppliers
Triethylamine (TEA)Reagent gradeStandard laboratory suppliers
4-(Cyclopropylmethoxy)anilineCrude reaction mixtureN/A
TLC PlatesSilica gel 60 F₂₅₄Standard laboratory suppliers
Glass chromatography columnAppropriate size for scaleStandard laboratory suppliers
Collection tubes/flasksStandard laboratory suppliers
Capillary tubesStandard laboratory suppliers
UV lamp (254 nm)Standard laboratory suppliers

Detailed Experimental Protocols

Part 1: Mobile Phase Optimization using Thin Layer Chromatography (TLC)

The selection of an appropriate mobile phase is crucial for achieving good separation.[7] TLC is an indispensable tool for rapidly screening different solvent systems to find the optimal conditions for column chromatography. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound, which generally provides the best separation on a column.[8]

Procedure:

  • Prepare TLC Chambers: Line TLC developing chambers with filter paper and add a small amount of the test solvent systems. Cover the chambers and allow them to equilibrate for at least 20 minutes.[9]

  • Prepare Test Solvent Systems: Prepare small volumes of different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). To a separate set of these mixtures, add 0.5-1% triethylamine.

  • Spot the TLC Plate: Dissolve a small amount of the crude 4-(Cyclopropylmethoxy)aniline in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.[10]

  • Develop the TLC Plate: Place the spotted TLC plate into the equilibrated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf Value: The Rf value is calculated using the following formula:[4] Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the Optimal Mobile Phase: Choose the solvent system that provides an Rf value for 4-(Cyclopropylmethoxy)aniline in the range of 0.25-0.35 and good separation from any impurities. The addition of triethylamine should be assessed for its effect on spot shape; if tailing is observed without it, the amine-containing mobile phase should be used.[6]

Example TLC Data
Mobile Phase (Hexane:EtOAc) Approximate Rf of Target
9:10.15
8:20.30
7:30.45

Based on this example, an 8:2 hexane:ethyl acetate mixture would be a suitable starting mobile phase for the column.

Part 2: Column Chromatography Protocol

1. Column Preparation:

  • Select an appropriate column size: A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude material to be purified.[8]

  • Packing the column (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of the required amount of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Open the stopcock to drain some of the solvent, allowing the silica to settle into a packed bed. The solvent level should always remain above the top of the silica bed to prevent cracking.

    • Add a protective layer of sand on top of the packed silica gel.[10]

2. Sample Loading:

  • Dissolve the crude 4-(Cyclopropylmethoxy)aniline in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica bed using a pipette, taking care not to disturb the sand layer.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction, depending on the column size).

  • Maintain a constant flow rate. Applying gentle positive pressure (flash chromatography) can improve the speed and resolution of the separation.[1]

4. Monitoring the Separation:

  • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

  • Spot a small amount from each fraction on a TLC plate and develop it using the optimized mobile phase.

5. Product Isolation:

  • Combine the fractions that contain the pure 4-(Cyclopropylmethoxy)aniline, as determined by TLC analysis.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. Aim for a target Rf of 0.25-0.35.[8]
Column overloading.Use a larger column or reduce the amount of sample loaded.[8]
Peak Tailing Acidic sites on silica gel interacting with the basic aniline.Add 0.5-1% triethylamine to the mobile phase to neutralize the silica gel.[6]
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[11]
Cracked Column Bed The column ran dry.Ensure the solvent level always remains above the top of the silica bed.

Conclusion

This detailed protocol provides a robust and reliable method for the purification of 4-(Cyclopropylmethoxy)aniline using column chromatography. By carefully optimizing the mobile phase with TLC and taking precautions to mitigate the challenges associated with purifying basic amines, researchers can consistently obtain a high-purity product suitable for the stringent requirements of drug discovery and development.

References

  • University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). Rf Value Explanation. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (n.d.). Column Chromatography. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • YouTube. (2025). How To Calculate Retardation Factor In Thin Layer Chromatography? Retrieved from [Link]

  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • PubMed. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

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1H NMR characterization of 4-(Cyclopropylmethoxy)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 4-(Cyclopropylmethoxy)aniline Hydrochloride via ¹H NMR Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the theoretical underpinnings of the expected spectral features, present a detailed, field-proven protocol for sample preparation and data acquisition, and offer insights into the interpretation of the resulting spectrum. This application note is intended for researchers, scientists, and professionals in drug development who require a robust method for the structural verification and purity assessment of this compound.

Introduction: The Rationale for ¹H NMR in API Characterization

This compound is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science. The precise structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

¹H NMR spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule makes it an indispensable tool. This guide will walk through the process of obtaining and interpreting a high-quality ¹H NMR spectrum for this compound, emphasizing the causality behind experimental choices to ensure reproducible and reliable results.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is the first step in predicting its ¹H NMR spectrum. The structure of this compound contains several distinct proton environments that will give rise to a characteristic set of signals.

Figure 1: Chemical Structure of this compound

Caption: Labeled protons on the this compound structure.

Based on established principles of chemical shifts and spin-spin coupling, we can predict the following features[1][2]:

  • Aromatic Protons (Hb, Hc, Hd, Ha): The para-substituted aromatic ring will exhibit an AA'BB' system, which often appears as two distinct doublets.

    • The protons ortho to the ammonium group (-NH₃⁺) (Ha, Hd) are expected to be downfield due to the electron-withdrawing nature of the protonated amine.

    • The protons ortho to the cyclopropylmethoxy group (-OCH₂-) (Hb, Hc) will be shifted slightly upfield relative to the other aromatic protons due to the electron-donating effect of the oxygen atom. We anticipate these signals to appear in the range of δ 7.0-8.0 ppm .

  • Methylene Protons (-OCH₂-, He): These protons are adjacent to an oxygen atom, which deshields them. They will couple with the single methine proton of the cyclopropyl group. Therefore, this signal is expected to be a doublet in the region of δ 3.8-4.2 ppm .

  • Cyclopropyl Methine Proton (-CH-, Hf): This proton is part of a strained ring system and is coupled to the adjacent methylene protons (-OCH₂-) and the four other protons on the cyclopropyl ring. This will result in a complex multiplet, likely appearing in the shielded region of δ 1.2-1.6 ppm .

  • Cyclopropyl Methylene Protons (-CH₂-, Hg, Hh): The protons on the cyclopropyl ring are characteristically shielded due to the ring's unique electronic structure and associated ring currents.[3] They will appear as two distinct multiplets in the upfield region, typically between δ 0.3-0.8 ppm .

  • Ammonium Protons (-NH₃⁺): The protons on the positively charged nitrogen are acidic. Their signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. The chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected to appear as a broad singlet significantly downfield. In a solvent like DMSO-d₆, this signal could be observed broadly around δ 9.0-11.0 ppm .

Experimental Protocols

Adherence to a meticulous experimental protocol is critical for acquiring high-quality, interpretable NMR data.

Materials and Equipment
  • This compound sample

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[4]

  • Deuterated solvent (DMSO-d₆ is recommended for hydrochloride salts)

  • Volumetric glassware and/or calibrated micropipettes

  • Pasteur pipette and glass wool (for filtration)

  • Vortex mixer and/or sonicator

Protocol for NMR Sample Preparation

The quality of the sample has a profound effect on the quality of the resulting spectrum. The following protocol is designed to minimize impurities and ensure a homogeneous solution.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5] This volume ensures a sufficient sample depth of about 4 cm in a standard 5 mm NMR tube, which is optimal for most modern spectrometers.

  • Dissolution: Securely cap the vial and vortex the mixture until the solid is completely dissolved. If necessary, gentle sonication can be applied to aid dissolution. A clear, particulate-free solution is essential.[4][6]

  • Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution through this plug directly into a clean, dry 5 mm NMR tube. This step removes any microscopic solid particles that can degrade spectral resolution by distorting the magnetic field homogeneity.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]

Figure 2: Workflow for ¹H NMR Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (~0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter shim 4. Insert & Lock Shim Spectrometer filter->shim acquire 5. Acquire Spectrum (Standard ¹H Parameters) shim->acquire process 6. FT, Phase & Baseline Correction acquire->process reference 7. Reference Spectrum (Residual DMSO at δ 2.50) process->reference integrate 8. Integrate Signals reference->integrate assign 9. Assign Peaks to Protons integrate->assign report 10. Final Report integrate->report assign->report

Caption: A standardized workflow for NMR analysis.

Data Acquisition Parameters

While optimal parameters can vary between instruments, the following provides a solid starting point for a 400 MHz spectrometer:

  • Experiment: Standard 1D Proton (zg30)

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW): ~16 ppm

  • Number of Scans (NS): 16 (increase for dilute samples)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~2-3 seconds

Data Interpretation: A Representative Analysis

After acquisition and standard processing (Fourier transformation, phase and baseline correction), the spectrum should be referenced. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm.

The resulting spectrum should then be integrated to determine the relative number of protons corresponding to each signal. The integrated areas should align with the number of protons in each environment as described in Section 2.

Table 1: Summary of Expected ¹H NMR Data for this compound in DMSO-d₆
Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-NH₃⁺9.0 - 11.0Broad Singlet3H-
Aromatic (Ha, Hd)~7.5 - 7.8Doublet2H~8-9
Aromatic (Hb, Hc)~7.1 - 7.4Doublet2H~8-9
-OCH₂- (He)~4.0Doublet2H~7
Cyclopropyl -CH- (Hf)~1.2 - 1.6Multiplet1H-
Cyclopropyl -CH₂- (Hg, Hh)~0.6 - 0.8Multiplet2H-
Cyclopropyl -CH₂- (Hg, Hh)~0.3 - 0.5Multiplet2H-

Note: The exact chemical shifts and coupling constants are dependent on the specific instrument and experimental conditions. The values presented are predictive.

The presence of all signals in their expected regions with correct integrations and multiplicities provides strong evidence for the structural identity of this compound. Any significant deviation or the presence of unassigned peaks may indicate impurities or structural isomers. For instance, the absence of the broad -NH₃⁺ peak and a shift of the aromatic signals might suggest the sample is the free base form rather than the hydrochloride salt.

Conclusion

¹H NMR spectroscopy is a powerful and definitive tool for the structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality spectra. The predictable and distinct signals arising from the aromatic, methoxy, and unique cyclopropyl moieties allow for confident structural assignment and purity assessment, ensuring the quality and integrity of this important chemical intermediate.

References

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Available at: [Link]

  • University of Cambridge. NMR Sample Preparation. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available at: [Link]

  • University of Reading. NMR Sample Preparation. Available at: [Link]

  • SpectraBase. Aniline hydrochloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Alichem. CAS 1158573-73-9 this compound. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Available at: [Link]

  • ChemEd X. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • SpectraBase. Aniline. Available at: [Link]

  • International Laboratory USA. This compound. Available at: [Link]

  • NMRShiftDB. aniline, 1H NMR, 400 MHz, CDCl3 + py-d5, 293 K. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Magnetic Resonance in Chemistry. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • T3DB. Aniline (T3D4984). Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

  • Chem-Space. This compound - CAS:1158573-73-9. Available at: [Link]

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Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and degradation products of 4-(Cyclopropylmethoxy)aniline hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The described method is developed based on a comprehensive understanding of the analyte's chemical properties and is validated in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides a complete protocol, from method development rationale to full validation and forced degradation studies, intended for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is an aromatic amine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents. The purity of such intermediates directly impacts the impurity profile of the final drug substance. Therefore, a reliable and sensitive analytical method is required to quantify the main component and to detect and quantify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.[1][2] A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability under various environmental conditions.[3] The development of such a method is a mandatory regulatory requirement for new drug substances.[4]

This guide provides a comprehensive framework for the HPLC analysis of this compound, underpinned by scientific rationale and adherence to global regulatory standards.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.

  • Chemical Structure: this compound

  • CAS Number: 1158573-73-9[5]

  • Molecular Formula: C₁₀H₁₄ClNO[6]

  • Molecular Weight: 199.68 g/mol [5]

  • Predicted pKa: The aniline functional group imparts basic properties. The predicted pKa of the protonated amine is approximately 5.21, meaning it will be in its ionized form in acidic mobile phases.

  • UV Absorbance: Aromatic amines typically exhibit strong UV absorbance. Aniline, the parent compound, has absorbance maxima around 230 nm and 280 nm. It is therefore anticipated that this compound will have a suitable chromophore for UV detection.

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in polar solvents. Aniline hydrochloride is known to be soluble in water, methanol, and ethanol.[7][8] Preliminary solubility tests should be conducted to confirm its solubility in the proposed mobile phase constituents.

HPLC Method Development and Rationale

The chosen HPLC method is a reversed-phase gradient method, which is well-suited for separating polar and non-polar analytes in a single run.[9]

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent retention and selectivity for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and maintains an acidic pH (~2.7), ensuring the aniline group is protonated and yields sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 10-40% B5-15 min: 40-70% B15-17 min: 70-10% B17-20 min: 10% B (re-equilibration)A gradient elution is necessary to elute any potential non-polar impurities and ensure the elution of the main peak with a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nm (Primary), Diode Array Detector (DAD) for peak purity240 nm is chosen based on the expected UV absorbance of aniline derivatives. A DAD is crucial for assessing peak purity and identifying co-eluting impurities.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring good sensitivity.

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended as the diluent to ensure sample solubility and compatibility with the starting mobile phase conditions.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system must be verified. This is achieved by performing five replicate injections of the Standard Solution. The acceptance criteria are as follows:

SST ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry, which is important for accurate integration.
Theoretical Plates ≥ 2000Indicates column efficiency and good separation performance.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the detector.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and the mobile phase composition.
HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation SST System Suitability Testing (SST) SamplePrep->SST MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SST Sequence Run Analytical Sequence SST->Sequence If SST Passes Integration Chromatogram Integration Sequence->Integration Calculation Purity & Impurity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[10]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10] This is demonstrated through forced degradation studies. The goal is to achieve 5-20% degradation of the active ingredient.[4]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 6 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 6 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[11]

After exposure, the stressed samples are diluted to the target concentration and analyzed. The chromatograms are evaluated for the separation of the main peak from any degradation products. Peak purity of the main peak should be assessed using a DAD.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Example Linearity Data:

Concentration (µg/mL)Peak Area
50510,234
75765,890
1001,020,456
1251,275,123
1501,530,987
0.9999
Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Procedure: Spike the sample matrix at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Example Precision Data:

ReplicateRepeatability (Peak Area)Intermediate Precision (Peak Area)
11,021,3451,025,678
21,023,4561,027,890
31,019,8761,024,321
41,022,5671,026,543
51,020,1231,023,987
61,024,5671,028,123
Mean 1,021,989 1,026,090
%RSD 0.18% 0.17%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Conclusion

The HPLC method detailed in this application note is a robust, specific, and reliable tool for the purity analysis of this compound. The method has been developed with a strong scientific rationale and is designed to be validated in accordance with ICH guidelines. Its stability-indicating nature ensures that it can be confidently used in quality control and stability studies throughout the drug development lifecycle. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, contributing to the overall safety and quality of the final pharmaceutical product.

References

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Cheméo. (n.d.). Aniline hydrochloride. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. Retrieved from [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • IJPSR. (2012). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC).... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropylaniline. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical derivatization of 4-(cyclopropylmethoxy)aniline hydrochloride. This versatile aniline derivative serves as a valuable starting material in medicinal chemistry and materials science.[1] These application notes offer in-depth protocols for key synthetic transformations including N-acylation, N-sulfonylation, and N-alkylation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. Furthermore, standard procedures for the characterization and purity assessment of the resulting derivatives are detailed, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of 4-(Cyclopropylmethoxy)aniline

4-(Cyclopropylmethoxy)aniline is a key structural motif whose derivatives have garnered significant interest in various research fields, particularly medicinal chemistry.[1] The molecule incorporates a cyclopropylmethoxy group, which can enhance metabolic stability and binding affinity, and an aniline functional group, which is a prime handle for synthetic modification.[2] The hydrochloride salt form ensures stability and ease of handling.[3][]

Derivatization of this core structure is a fundamental strategy in structure-activity relationship (SAR) studies.[2] By systematically modifying the aniline nitrogen, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. This allows for the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery programs.[2] These notes provide a practical framework for exploring the chemical space around this valuable scaffold.

Foundational Protocols: Handling and Free Base Liberation

The starting material, this compound, is an ammonium salt. For most derivatization reactions targeting the amine, the free, nucleophilic aniline must be generated in situ or as a separate preliminary step.

Protocol 1: Liberation of the Free Aniline

Causality: The hydrochloride salt is protonated at the nitrogen, rendering it non-nucleophilic. A base is required to deprotonate the ammonium ion, liberating the lone pair of electrons on the nitrogen and activating it for subsequent reactions. A simple aqueous workup is sufficient to isolate the free base.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Dissolve 1.0 equivalent of this compound in deionized water.

  • Transfer the solution to a separatory funnel.

  • Slowly add 1.1 equivalents of 1 M NaOH solution while gently swirling. Monitor the pH with litmus paper or a pH meter to ensure it is basic (pH > 10).

  • Extract the aqueous layer three times with an equal volume of DCM or EtOAc.

  • Combine the organic extracts.

  • Wash the combined organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo to yield 4-(cyclopropylmethoxy)aniline as a free base, typically an oil or low-melting solid.

Trustworthiness Check: The success of this step can be confirmed by a change in solubility (the free base is significantly more soluble in organic solvents) and by TLC analysis against the starting salt.

Derivatization via N-Acylation: Crafting Amides

N-acylation is a robust and widely used transformation that converts the primary aniline into a secondary amide. This modification significantly alters the electronic properties and hydrogen bonding capabilities of the nitrogen atom.

Scientific Principle: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A base is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Workflow for N-Acylation

cluster_start Starting Materials cluster_proc Reaction cluster_workup Workup & Purification cluster_end Product Start_Aniline 4-(Cyclopropylmethoxy)aniline (Free Base) Reaction Combine in Aprotic Solvent (DCM) Stir at 0°C to RT Start_Aniline->Reaction Start_Acyl Acylating Agent (R-COCl or (R-CO)2O) Start_Acyl->Reaction Start_Base Tertiary Amine Base (Pyridine or Et3N) Start_Base->Reaction Workup Aqueous Wash (e.g., 1M HCl, NaHCO3) Reaction->Workup Dry Dry (Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Crystallization or Chromatography) Concentrate->Purify Product N-Acylated Derivative Purify->Product

Caption: General workflow for the N-acylation of 4-(cyclopropylmethoxy)aniline.

Protocol 2: Synthesis of N-(4-(cyclopropylmethoxy)phenyl)acetamide

Materials:

  • 4-(Cyclopropylmethoxy)aniline (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-(cyclopropylmethoxy)aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (pyridine or triethylamine) and cool the mixture to 0°C in an ice bath.

  • Slowly add the acetyl chloride or acetic anhydride dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure amide.

ParameterCondition/ReagentRationale
Solvent Anhydrous DichloromethaneAprotic, dissolves reactants, and is unreactive.
Base Pyridine / TriethylamineNeutralizes the acidic byproduct (HCl), preventing protonation of the starting aniline.
Temperature 0°C to Room TempControls the initial exothermic reaction rate for safety and to minimize side reactions.
Workup Acid/Base WashesRemoves unreacted starting materials and the base catalyst.

Derivatization via N-Sulfonylation: Building Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in numerous antibacterial, diuretic, and hypoglycemic drugs.[5] N-sulfonylation of anilines provides direct access to this critical pharmacophore.

Scientific Principle: Similar to acylation, this reaction involves the nucleophilic attack of the aniline nitrogen on the highly electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base to scavenge the generated HCl. Recent advancements have also demonstrated milder, photoredox-catalyzed methods for sulfonylation using sulfinate salts or sulfonyl fluorides, which can be advantageous for complex or sensitive substrates.[6][7]

Workflow for N-Sulfonylation

cluster_start Starting Materials cluster_proc Reaction cluster_workup Workup & Purification cluster_end Product Start_Aniline 4-(Cyclopropylmethoxy)aniline (Free Base) Reaction Combine in Solvent (Pyridine or DCM) Stir at RT Start_Aniline->Reaction Start_Sulfonyl Sulfonyl Chloride (R-SO2Cl) Start_Sulfonyl->Reaction Start_Base Pyridine Start_Base->Reaction Workup Acidify with HCl Extract with EtOAc Reaction->Workup Wash Wash with Water & Brine Workup->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Crystallization or Chromatography) Concentrate->Purify Product N-Sulfonylated Derivative Purify->Product

Caption: General workflow for the N-sulfonylation of 4-(cyclopropylmethoxy)aniline.

Protocol 3: Synthesis of 4-(Cyclopropylmethoxy)-N-(phenylsulfonyl)aniline

Materials:

  • 4-(Cyclopropylmethoxy)aniline (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Pyridine (as solvent and base)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-(cyclopropylmethoxy)aniline in pyridine in a round-bottom flask and cool to 0°C.

  • Slowly add benzenesulfonyl chloride to the solution. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into a beaker containing ice and 2 M HCl. Stir until the ice melts and a solid precipitate forms.

  • Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove pyridine hydrochloride.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ParameterCondition/ReagentRationale
Solvent/Base PyridineActs as both the solvent and the base to neutralize HCl.
Temperature 0°C to Room TempManages the initial reactivity of the sulfonyl chloride.
Workup Acidic QuenchProtonates the pyridine, forming a water-soluble salt that can be easily washed away from the product.

Derivatization via N-Alkylation: Introducing Alkyl Groups

N-alkylation of anilines can be challenging due to the potential for over-alkylation, yielding mixtures of secondary and tertiary amines.[8] Reductive amination is a superior strategy for achieving controlled mono-alkylation.

Scientific Principle: Reductive amination is a two-step, one-pot process. First, the aniline reacts with an aldehyde or ketone to form a Schiff base (imine) or enamine intermediate. Second, a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added to selectively reduce the C=N double bond to a C-N single bond. STAB is often preferred as it is less toxic and effective under mildly acidic conditions that favor imine formation.

Workflow for N-Alkylation via Reductive Amination

cluster_start Starting Materials cluster_proc Reaction cluster_workup Workup & Purification cluster_end Product Start_Aniline 4-(Cyclopropylmethoxy)aniline Imine Form Imine Intermediate (DCE or THF, RT) Start_Aniline->Imine Start_Carbonyl Aldehyde or Ketone (R-CHO) Start_Carbonyl->Imine Start_Acid Acetic Acid (cat.) Start_Acid->Imine Start_Reductant Reducing Agent (STAB) Reduce Add STAB Stir at RT Start_Reductant->Reduce Imine->Reduce Workup Quench with NaHCO3 Extract with EtOAc Reduce->Workup Dry Dry (Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product N-Alkylated Derivative Purify->Product

Caption: General workflow for N-alkylation via reductive amination.

Protocol 4: Synthesis of N-Benzyl-4-(cyclopropylmethoxy)aniline

Materials:

  • 4-(Cyclopropylmethoxy)aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, ~5% v/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

Procedure:

  • Combine 4-(cyclopropylmethoxy)aniline, benzaldehyde, and acetic acid in DCE in a round-bottom flask.[2]

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add STAB portion-wise to the mixture. The reaction may bubble slightly.

  • Stir the reaction at room temperature overnight.[2] Monitor completion by LC-MS or TLC.

  • Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.[2]

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Characterization of Synthesized Derivatives

Unambiguous characterization is critical to confirm the identity and purity of synthesized derivatives.[9] A multi-technique approach is essential.

TechniquePurposeTypical Protocol
HPLC Purity Assessment & Reaction MonitoringColumn: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). Detection: UV at 254 nm.[9][10]
LC-MS Molecular Weight ConfirmationCouple the HPLC output to an ESI mass spectrometer. Look for the [M+H]⁺ ion in positive ion mode.[9]
NMR Structural ElucidationDissolve the sample in CDCl₃ or DMSO-d₆. Acquire ¹H NMR to confirm the presence of new functional groups (e.g., amide N-H, alkyl protons) and ¹³C NMR for carbon skeleton analysis.
GC-MS Alternative for Volatile DerivativesColumn: Fused silica capillary (e.g., SE-54). Derivatization may be needed for polar compounds.[11][12]

Conclusion

The 4-(cyclopropylmethoxy)aniline scaffold provides a robust and versatile entry point for the synthesis of novel chemical entities. The derivatization protocols detailed herein—N-acylation, N-sulfonylation, and N-alkylation—represent fundamental transformations for probing structure-activity relationships. By employing these methods, researchers can efficiently generate diverse libraries of compounds for evaluation in drug discovery and materials science applications, paving the way for the development of next-generation therapeutics and functional materials.

References

  • VertexAI Search. (n.d.). 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7 | Benchchem.
  • RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light.
  • ChemicalBook. (2023, July 21). 4-(cyclopropylmethoxy)aniline | 122828-48-2.
  • ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines.
  • BenchChem. (2025, December). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • Biosynth. (n.d.). 4-(Cyclopropylmethoxy)aniline HCl | 1158573-73-9 | IWB57373.
  • ResearchGate. (2025, August 7). Aniline Alkylation over Solid Acid Catalysts.
  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • BenchChem. (2025, December). Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline in Structure-Activity Relationship Studies.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • BOC Sciences. (n.d.). CAS 1158573-73-9 this compound.

Sources

scale-up synthesis of 4-(Cyclopropylmethoxy)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research. The described two-step synthesis proceeds via a Williamson ether synthesis followed by hydrochloride salt formation. This guide is designed for researchers, chemists, and process development professionals, offering detailed mechanistic insights, step-by-step protocols, safety assessments, and analytical quality control procedures. The focus is on robust, reproducible, and scalable chemistry, addressing common challenges encountered during the transition from laboratory to pilot or production scale.

Introduction

4-(Cyclopropylmethoxy)aniline and its hydrochloride salt are key intermediates in the synthesis of various biologically active molecules. The cyclopropylmethyl moiety is a desirable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Traditional methods for the synthesis of aniline derivatives can present challenges in terms of selectivity and scalability.[2][3] This document outlines a reliable and efficient synthetic route starting from commercially available 4-aminophenol.

The core of this process is the O-alkylation of 4-aminophenol with cyclopropylmethyl bromide, a classic Williamson ether synthesis, followed by the precipitation of the hydrochloride salt. We will delve into the critical process parameters, scale-up considerations, and safety protocols necessary for successful implementation in a larger-scale laboratory or pilot plant setting.

Synthetic Strategy and Mechanistic Insight

The overall synthesis is a two-step process:

  • Step 1: O-Alkylation (Williamson Ether Synthesis): 4-Aminophenol is reacted with cyclopropylmethyl bromide in the presence of a base to form the free base, 4-(Cyclopropylmethoxy)aniline.

  • Step 2: Salt Formation: The purified free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the target compound, this compound.

Mechanism of O-Alkylation

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. In this specific application, the phenolic hydroxyl group of 4-aminophenol is significantly more acidic than the amino group.

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide in an Sₙ2 reaction. This displaces the bromide ion and forms the desired ether linkage.

The choice of a moderately strong base like K₂CO₃ is crucial. It is strong enough to deprotonate the phenol but not the aniline nitrogen, thus ensuring high selectivity for O-alkylation over N-alkylation.

Mechanism of Salt Formation

The formation of the hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline group acts as a Lewis base, accepting a proton from hydrochloric acid. This forms an anilinium salt, which is generally a crystalline solid with improved stability and handling properties compared to the free base.[4][5]

Process Workflow and Logic

The following diagram illustrates the complete workflow for the scale-up synthesis, from raw material charging to final product analysis.

G cluster_prep Step 1: O-Alkylation cluster_workup Step 1: Work-up & Isolation cluster_purification Step 2: Purification & Salt Formation cluster_qc Final QC A Charge Reactor: - 4-Aminophenol - K2CO3 - Acetone B Heat to Reflux (50-55 °C) A->B C Slowly Add Cyclopropylmethyl Bromide B->C D Maintain Reflux (Monitor by TLC/HPLC) C->D E Reaction Complete D->E F Cool and Filter (Remove K2CO3/KBr) E->F G Concentrate Filtrate (Remove Acetone) F->G H Dissolve in Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry over Na2SO4 I->J K Concentrate to obtain Crude Free Base Oil J->K L Dissolve Crude Oil in Isopropanol (IPA) K->L M Slowly Add HCl in IPA L->M N Stir to Induce Precipitation M->N O Filter Precipitate N->O P Wash with Cold IPA/Ether O->P Q Dry Under Vacuum P->Q R Final Product: 4-(Cyclopropylmethoxy)aniline HCl Q->R S QC Analysis: - HPLC Purity - ¹H NMR - Melting Point R->S

Caption: Overall workflow for the synthesis of 4-(Cyclopropylmethoxy)aniline HCl.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~100 g of the final product. Adjustments may be necessary based on available equipment.

Materials and Equipment
Material/EquipmentSpecificationSupplier ExampleNotes
Reagents
4-Aminophenol>98% puritySigma-AldrichStore in a dry, dark place.
Cyclopropylmethyl bromide>98% purityAK Scientific, Inc.Flammable and toxic; handle with care.[6]
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderFisher ScientificEnsures large surface area for reaction.
AcetoneACS Grade, anhydrousVWRSolvent for O-alkylation.
Isopropanol (IPA)ACS Grade, anhydrousVWRSolvent for salt formation.
Hydrochloric Acid, 2M in IPACommercial SolutionSigma-AldrichOr prepare by bubbling dry HCl gas into IPA.
Ethyl AcetateACS GradeFisher ScientificExtraction solvent.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularVWRDrying agent.
Equipment
2 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, and addition funnelChemglassEnsure proper sealing and inert atmosphere capability.
Heating/Cooling CirculatorCapable of -10 °C to 100 °CJulaboFor precise temperature control.
Vacuum Filtration ApparatusBüchner funnel, filter flaskStandard lab equipment
Rotary EvaporatorWith vacuum pump and chillerBüchiFor solvent removal.
Vacuum OvenSheldon ManufacturingFor drying the final product.
Step-by-Step Procedure

Step 1: Synthesis of 4-(Cyclopropylmethoxy)aniline (Free Base)

  • Reactor Setup: Set up the 2 L jacketed glass reactor with an overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 4-aminophenol (109 g, 1.0 mol), potassium carbonate (207 g, 1.5 mol), and acetone (1.0 L).

  • Heating: Begin stirring and heat the slurry to a gentle reflux (internal temperature of 50-55 °C) using the heating circulator.

  • Addition of Alkylating Agent: In an addition funnel, add cyclopropylmethyl bromide (148.5 g, 1.1 mol). Add this solution dropwise to the refluxing mixture over approximately 1-2 hours. Causality: Slow addition is critical to control the exotherm of the reaction and prevent runaway conditions.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour until the 4-aminophenol starting material is consumed (typically 6-8 hours).

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr byproduct) through a Büchner funnel and wash the filter cake with acetone (2 x 100 mL).

  • Work-up - Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Work-up - Extraction: Dissolve the resulting oily residue in ethyl acetate (800 mL). Transfer to a separatory funnel and wash with water (2 x 400 mL) and then with brine (1 x 400 mL). Causality: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begin the drying process.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(cyclopropylmethoxy)aniline as a dark oil. The crude product can be used directly in the next step.

Step 2: Formation of this compound

  • Dissolution: Transfer the crude 4-(cyclopropylmethoxy)aniline oil to a clean 2 L flask. Dissolve it in isopropanol (500 mL).

  • Salt Formation: While stirring, slowly add a 2M solution of HCl in isopropanol. A precipitate should begin to form. Continue adding the HCl solution until the pH of the mixture is acidic (test with pH paper). Approximately 550-600 mL will be required.

  • Crystallization: Stir the resulting thick slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol (100 mL) and then with diethyl ether (100 mL) to aid in drying.

  • Drying: Dry the white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Yield: The typical yield is 150-170 g (75-85% over two steps).

Process Safety Assessment

Handling hazardous materials requires strict adherence to safety protocols.

ReagentHazardsPersonal Protective Equipment (PPE)Handling Precautions
Cyclopropylmethyl bromide Flammable liquid and vapor (H226), toxic, skin/eye irritant.[6][8]Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat, face shield.Use only in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[9] Ground all equipment to prevent static discharge.[10] Have a spill kit ready.
4-Aminophenol Harmful if swallowed, may cause an allergic skin reaction, suspected of causing genetic defects.Standard PPE (goggles, gloves, lab coat).Avoid creating dust. Handle in a ventilated area.
Hydrochloric Acid (in IPA) Corrosive, causes severe skin burns and eye damage. Flammable solvent.Acid-resistant gloves, safety goggles, face shield, lab coat.Add slowly to the aniline solution to control the exotherm. Work in a fume hood.
Acetone / Isopropanol Highly flammable liquid and vapor.Standard PPE.Use in a well-ventilated area, away from ignition sources. Use explosion-proof equipment.[10]

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

TestMethodSpecificationPurpose
Appearance Visual InspectionWhite to off-white crystalline solidConfirms physical form and absence of gross impurities.
Purity HPLC (UV detection)≥98.5%Quantifies the purity of the final product and detects impurities.[11]
Identity ¹H NMRConforms to structureConfirms the chemical structure of the target molecule.
Melting Point Melting Point Apparatus168-172 °C (literature)A sharp melting range indicates high purity.
Residual Solvents GC-HSIPA < 5000 ppm, Acetone < 5000 ppmEnsures solvents are removed to acceptable levels for pharmaceutical intermediates.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low conversion in Step 1 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient reaction time or temperature.3. Poor quality of cyclopropylmethyl bromide.1. Use freshly opened or dried K₂CO₃.2. Ensure internal temperature reaches reflux; extend reaction time.3. Check purity of the alkylating agent by GC or NMR.
Formation of dark tar/oil during salt formation 1. Crude free base is highly impure.2. HCl solution added too quickly, causing localized heating.1. Consider a purification step for the free base (e.g., column chromatography on a small scale, or distillation for larger scales) before salt formation.[4]2. Slow the addition of HCl and cool the vessel in an ice bath.
Product fails purity specification 1. Incomplete reaction.2. Inefficient work-up.3. Impurities carried through to final step.1. Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., isopropanol/water).[7]2. Ensure aqueous washes in the work-up are performed effectively.
Final product is discolored (pink/brown) Oxidation of the aniline moiety.Aniline compounds are prone to air oxidation.[5] Store the final product under nitrogen in a tightly sealed, light-resistant container. If necessary, a charcoal treatment can be performed during recrystallization.[7]

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and paying close attention to critical process parameters such as temperature control, reagent quality, and work-up procedures, researchers and development scientists can reliably produce this key intermediate in high yield and purity. The provided safety and analytical guidelines ensure that the process is not only efficient but also safe and produces a product of verifiable quality.

References

  • Benchchem. 4-Chloro-2-(cyclopropylmethoxy)aniline | 1248255-51-7.

  • AK Scientific, Inc. Safety Data Sheet: Cyclopropylmethyl bromide.

  • Lifechem Pharma. Cyclopropylmethyl Bromide | INDIA | Manufacturer | 7051-34-5.

  • LookChem. Purification of Aniline.

  • ResearchGate. Large-Scale Synthesis of Aniline Trimers in Different Oxidation States.

  • Benchchem. 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7.

  • Reddit. Purify and dry aniline? : r/chemistry.

  • Benchchem. Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride.

  • TCI Chemicals. SAFETY DATA SHEET: (Bromomethyl)cyclopropane.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • ChemicalBook. (Bromomethyl)cyclopropane - Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET: Cyclopropylmethyl bromide.

  • Sciencemadness Discussion Board. Aniline purification without steam distillation.

  • ChemicalBook. 4-(cyclopropylmethoxy)aniline | 122828-48-2.

  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis.

  • Sciencemadness.org. Purification of Aniline Hydrochloride.

  • Autechbio. This compound - CAS 1158573-73-9.

  • Smolecule. Buy 4-(Cyclopropylmethoxy)aniline | 122828-48-2.

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE.

  • ACS Publications. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.

  • RSC Publishing. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • Chemistry World. Aniline synthesis turns to photochemistry to access challenging targets.

  • Biosynth. 4-(Cyclopropylmethoxy)aniline HCl | 1158573-73-9.

  • NIH. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.

  • Sigma-Aldrich. This compound | 1158573-73-9.

  • ResearchGate. synthesis of Cyclopropyl anilines.

  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

  • PubMed. Aniline-catalyzed reductive amination as a powerful method for the preparation of reducing end-"clickable" chitooligosaccharides.

  • Benchchem. Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.

  • Google Patents. Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.

  • Wikipedia. 4-Aminophenol.

  • ResearchGate. Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides | Request PDF.

  • NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

  • Sigma-Aldrich. 4-Aminophenol for synthesis 123-30-8.

  • PrepChem.com. Synthesis of aniline hydrochloride.

  • BLD Pharm. 4-((Cyclopropylmethoxy)methyl)aniline | 1019590-33-0.

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  • International Laboratory USA. This compound.

  • PubChem. 4-Aminophenol.

  • NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • PubMed. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

  • PharmaCompass.com. 4-Aminophenol, 250 mug/mL in acetonitrile, certified reference material, ampule of 1 mL.

  • EPA. METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately optimize for a high-yield, high-purity final product. This document moves beyond a simple recitation of steps, delving into the chemical reasoning behind procedural choices to empower you with a deeper understanding of the reaction.

I. Synthetic Overview & Core Challenges

The synthesis of this compound is typically achieved through a two-step process:

  • Williamson Ether Synthesis: Formation of 1-(cyclopropylmethoxy)-4-nitrobenzene from 4-nitrophenol and a cyclopropylmethyl halide.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding aniline.

  • Salt Formation: Conversion of the aniline to its hydrochloride salt for improved stability and handling.

While seemingly straightforward, this synthesis presents several potential pitfalls that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Part A: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, but its success hinges on careful control of reaction parameters.[1][2]

Low conversion is a frequent issue and can often be traced back to a few key factors:

  • Inefficient Deprotonation of 4-Nitrophenol: The reaction requires the formation of the phenoxide ion, a potent nucleophile. If the base is not strong enough or is of poor quality, deprotonation will be incomplete.

    • Troubleshooting:

      • Base Selection: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they are strong, non-nucleophilic bases.[1] Potassium carbonate (K2CO3) is a milder, but often effective, alternative.

      • Base Quality: Ensure that hydride bases are fresh and have been stored under anhydrous conditions. Deactivated hydrides are a common source of reaction failure.[3]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[3] Water will react with the strong base and can also hydrolyze the alkyl halide, reducing the availability of your reactants.

    • Troubleshooting:

      • Thoroughly dry all glassware in an oven prior to use.

      • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent if you suspect contamination.

  • Poor Solvent Choice: The ideal solvent should be polar aprotic to dissolve the phenoxide and facilitate the SN2 reaction.

    • Troubleshooting:

      • N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices.[4] Acetonitrile is also a viable option.

BasepKa of Conjugate AcidKey Characteristics
Sodium Hydride (NaH)~35Highly effective, but pyrophoric and requires careful handling.
Potassium Hydride (KH)~35Similar to NaH in reactivity.
Potassium Carbonate (K2CO3)~10.3Milder, less hazardous, and often sufficient for this reaction.

The primary side reaction of concern is the elimination of the alkyl halide, which is competitive with the desired substitution reaction.

  • Troubleshooting:

    • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can favor elimination. Aim for a moderate temperature (e.g., 80-90°C in DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Choice of Alkyl Halide: While cyclopropylmethyl bromide is commonly used, the corresponding iodide is more reactive and may allow for lower reaction temperatures, thus disfavoring elimination.

Part B: Reduction of the Nitro Group

The reduction of an aromatic nitro group is a robust transformation with many available methods.[5][6]

Incomplete reduction can be due to catalyst deactivation or insufficient reducing agent.

  • Troubleshooting:

    • Catalytic Hydrogenation:

      • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[5] Ensure the catalyst is not old or has been exposed to poisons (e.g., sulfur compounds).

      • Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly increase the reaction rate.

    • Metal/Acid Reduction:

      • Reagents: A common and effective method is the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[5]

      • Stoichiometry: Ensure a sufficient excess of the metal and acid are used to fully reduce the nitro group.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation A 4-Nitrophenol C Base (e.g., K2CO3) in DMF A->C Deprotonation B Cyclopropylmethyl halide B->C SN2 Attack D 1-(Cyclopropylmethoxy)-4-nitrobenzene C->D E 1-(Cyclopropylmethoxy)-4-nitrobenzene F Reducing Agent (e.g., Fe/HCl or H2, Pd/C) E->F Reduction G 4-(Cyclopropylmethoxy)aniline F->G H 4-(Cyclopropylmethoxy)aniline I HCl H->I Protonation J This compound I->J

Caption: A flowchart of the three main stages in the synthesis.

Azo compounds can form from the coupling of partially reduced nitro-group intermediates.[6][7] This is more common with certain reducing agents.

  • Troubleshooting:

    • Avoid Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) are known to sometimes produce azo compounds when reducing aromatic nitro groups.[5]

    • Ensure Complete Reduction: The conditions for catalytic hydrogenation or metal/acid reduction are generally effective at minimizing azo compound formation by ensuring the complete reduction to the aniline.

Part C: Product Isolation and Purification

The purity of your final product is critical, especially for drug development applications.

  • Purification of the Free Aniline:

    • Acid Wash: Before salt formation, washing the crude aniline with a dilute acid solution (e.g., 1M HCl) can remove any non-basic impurities.[8] The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Purification of the Hydrochloride Salt:

    • Recrystallization: This is the most common and effective method for purifying the final salt.

      • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of isopropanol and water, or ethanol and diethyl ether are often good starting points.

    • Color Removal: If your product is discolored, you can treat the hot recrystallization solution with a small amount of activated charcoal to adsorb colored impurities before hot filtration.

G cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low Yield in Step 1 Q1 Check Reaction Conditions Start->Q1 Q2 Check Reagents Start->Q2 C1 Anhydrous? Q1->C1 C2 Correct Solvent? Q1->C2 C3 Optimal Temperature? Q1->C3 R1 Base Strong Enough? Q2->R1 R2 Base Quality? Q2->R2 R3 Alkyl Halide Purity? Q2->R3 Sol1 Dry glassware & use anhydrous solvents C1->Sol1 No Sol2 Use polar aprotic solvent (DMF, DMSO) C2->Sol2 No Sol3 Monitor by TLC and avoid excessive heat C3->Sol3 No Sol4 Use strong base (NaH, KH) R1->Sol4 No Sol5 Use fresh, properly stored base R2->Sol5 No Sol6 Purify alkyl halide if necessary R3->Sol6 No

Sources

Technical Support Center: 4-(Cyclopropylmethoxy)aniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Cyclopropylmethoxy)aniline hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by scientists in the field.

Question 1: My final product is off-white, yellow, or even brown, and the color darkens over time. What is causing this discoloration and how can I prevent it?

Answer: This is the most frequently encountered issue and is almost always due to the oxidation of the aniline functional group. Anilines are electron-rich aromatic compounds and are highly susceptible to air oxidation, which produces a complex mixture of colored impurities, including quinone-like structures and polymeric materials.[1]

Causality and Prevention Strategy:

  • Mechanism: The amino group (-NH₂) activates the aromatic ring, making it prone to oxidation by atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal catalysts.[1]

  • Proactive Measures:

    • Inert Atmosphere: The most effective preventative measure is to conduct the reaction, work-up, and storage under an inert atmosphere (e.g., Nitrogen or Argon).

    • Degas Solvents: Before use, sparge all solvents with an inert gas for 15-30 minutes to remove dissolved oxygen.

    • Purification of Starting Material: Aniline itself can contain oxidized impurities that give it a reddish-brown tint. Using freshly distilled or purified 4-aminophenol can prevent the introduction of these impurities from the start.

  • Remediation: If your final product is already discolored, you can often remove the colored impurities through recrystallization, sometimes with the addition of a small amount of a reducing agent like sodium bisulfite or by performing a charcoal treatment during the recrystallization process.

Question 2: My LC-MS analysis shows a major impurity with the exact same mass as my desired product. What is this isomer and why is it forming?

Answer: This is a classic selectivity problem. The impurity is almost certainly the N-alkylated isomer: 4-hydroxy-N-(cyclopropylmethyl)aniline .

Causality and Prevention Strategy:

The starting material, 4-aminophenol, possesses two nucleophilic sites: the oxygen of the hydroxyl group (phenolic -OH) and the nitrogen of the amino group (-NH₂). The synthesis of your target molecule requires selective O-alkylation, but competing N-alkylation is a common side reaction.[2][3]

  • Mechanism of Competition: The reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[4][5] A base is used to deprotonate the most acidic proton to generate the strongest nucleophile.

    • The phenolic proton is significantly more acidic (pKa ≈ 10) than the anilinic protons (pKa of conjugate acid ≈ 5).

    • Therefore, a mild base like potassium carbonate (K₂CO₃) will preferentially deprotonate the phenol, forming the highly nucleophilic phenoxide anion, which leads to the desired O-alkylation .

    • However, the neutral amino group is still nucleophilic and can compete, attacking the cyclopropylmethyl bromide to form the undesired N-alkylation product.

Caption: Competing O- vs. N-alkylation pathways in the synthesis.

  • Solution - Protection Chemistry: The most robust method to ensure high selectivity is to temporarily protect the amino group. A highly efficient method involves forming an imine (Schiff base) with benzaldehyde. The imine is non-nucleophilic, allowing the subsequent O-alkylation to proceed without competition. The protective group is then easily removed during the final acidic work-up/salt formation step.[2][3] A detailed protocol is provided below.

Question 3: My yield is significantly lower than expected, and I notice a competing elimination reaction. How can I minimize this?

Answer: You are likely observing the formation of methylenecyclopropane via an E2 elimination pathway, which competes with the desired SN2 substitution.[6] This is a common side reaction in Williamson ether syntheses, especially under harsh conditions.[7]

Causality and Prevention Strategy:

  • Mechanism: The alkoxide or phenoxide base required for the SN2 reaction is also a strong base that can abstract a proton from the carbon adjacent to the leaving group (the -CH₂Br), leading to the formation of an alkene.

  • Optimization:

    • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[6] Avoid excessive heating; run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Base: While a base is necessary, extremely strong or sterically hindered bases can favor elimination. For this synthesis, a moderately weak base like K₂CO₃ is preferable to stronger bases like sodium hydride (NaH) or sodium tert-butoxide.

    • Solvent: Use polar aprotic solvents like DMF or acetonitrile. These solvents are known to solvate the cation but not the nucleophile, increasing its reactivity and favoring the SN2 pathway.[6]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental issues.

Symptom Observed Probable Cause(s) Recommended Actions & Solutions
Reaction mixture or final product is dark/colored. Oxidation of the aniline moiety.[1]Perform reaction under an inert (N₂ or Ar) atmosphere.Use degassed solvents.Purify the final product by recrystallization, possibly with charcoal treatment.
Significant amount of N-alkylated isomer detected. Competing N-alkylation due to the nucleophilicity of the amino group.Protect the amino group as an imine before alkylation (see protocol below).Carefully control stoichiometry and use a mild base (e.g., K₂CO₃).
Low yield with evidence of an alkene byproduct. E2 elimination of cyclopropylmethyl bromide.[6]Lower the reaction temperature.Use a milder base (K₂CO₃ is preferred).Ensure a polar aprotic solvent (e.g., DMF, Acetone) is used.
Presence of starting material (4-aminophenol) in product. Incomplete reaction.Increase reaction time or moderately increase temperature.Ensure at least one full equivalent of base and alkylating agent is used.Check the quality of reagents (base may be old, alkylating agent may have degraded).
Multiple unknown impurities are present. Combination of side reactions (e.g., O,N-dialkylation, rearrangement).Re-evaluate the entire procedure. The protection strategy is highly recommended to simplify the reaction profile.Purify the crude product using column chromatography to isolate and characterize impurities.[8]

Experimental Protocols

Protocol 1: Optimized Synthesis via Amine Protection

This protocol is designed to maximize selectivity for O-alkylation by protecting the amine as a Schiff base, which is then hydrolyzed in situ during salt formation.[2][3]

Step 1: Protection of the Amino Group

  • To a stirred solution of 4-aminophenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the resulting solution at room temperature for 1 hour. The formation of the N-benzylidene-4-hydroxyaniline (Schiff base) can be monitored by TLC or LC-MS.

  • Remove the methanol under reduced pressure to obtain the crude imine, which can be used directly in the next step.

Step 2: Selective O-Alkylation

  • Dissolve the crude imine from Step 1 in acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and cyclopropylmethyl bromide (1.1 eq).

  • Heat the mixture to reflux (for acetone) or ~60-70 °C (for DMF) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS until the starting imine is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated imine.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Dissolve the crude product from Step 2 in a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl, 1.2 eq) while stirring.

  • The hydrolysis of the imine and the precipitation of the this compound salt will occur. The byproduct, benzaldehyde, will remain in the solution.

  • Stir the resulting slurry for 1-2 hours, then collect the solid product by filtration.

  • Wash the product with cold solvent (e.g., diethyl ether) to remove residual benzaldehyde and other soluble impurities.

  • Dry the final product under vacuum.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: 4-aminophenol (most polar) -> 4-hydroxy-N-(cyclopropylmethyl)aniline -> 4-(Cyclopropylmethoxy)aniline (product) -> O,N-dialkylated product (least polar).

Troubleshooting_Workflow cluster_issues Impurity Analysis cluster_solutions Corrective Actions start Analysis of Crude Product purity_check Is Purity >98%? start->purity_check discoloration Discoloration Issue? purity_check->discoloration No end_purify Proceed to Purification purity_check->end_purify Yes isomer Same Mass Isomer? discoloration->isomer No sol_inert Use Inert Atmosphere & Degas Solvents discoloration->sol_inert Yes low_yield Low Yield / Elimination? isomer->low_yield No sol_protect Implement Amine Protection Strategy isomer->sol_protect Yes sol_temp Lower Reaction Temp & Use Milder Base low_yield->sol_temp Yes

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • AK Scientific, Inc. (n.d.). Cyclopropylmethyl bromide Safety Data Sheet.
  • Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]

  • LookChem. (n.d.). Aniline in Pharmaceutical Synthesis: Purity and Reliability.
  • Wikipedia. (2024). Aniline. Retrieved from [Link]

  • BenchChem. (n.d.). 3-(Cyclopropylmethoxy)-4-methylaniline.
  • PharmaCompass. (n.d.). cyclopropyl-methyl bromide | Drug Information, Uses, Side Effects. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al....
  • ResearchGate. (2021). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols | Download Table. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 4-(Cyclopropylmethoxy)aniline hydrochloride (CAS No. 1158573-73-9).[][2] This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity. Purity is paramount, as trace impurities can significantly impact downstream reaction yields, introduce unwanted side products, and complicate the interpretation of biological data.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven laboratory techniques for aniline purification.

Section 1: Understanding Your Compound & Potential Impurities (FAQs)

This section addresses foundational knowledge about this compound and the nature of the impurities commonly encountered.

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a solid. While freshly prepared free anilines are often colorless to pale yellow liquids or solids, their hydrochloride salts are generally more stable crystalline solids.[3] However, like many aniline derivatives, this compound can darken over time.

Q2: My sample of this compound is dark brown, but the NMR looks okay. What causes this discoloration?

Discoloration in anilines, even in their salt form, is almost always due to the formation of highly colored oxidation and polymerization products.[3] The aniline functional group is susceptible to oxidation when exposed to air (oxygen) and light.[4][5] These oxidized species are often present in very small quantities, sometimes below the detection limit of standard 1H-NMR, but are intensely colored and can still be detrimental to subsequent reactions.

To mitigate this:

  • Storage: Always store the compound under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at low temperatures (e.g., 4°C).[3]

  • Handling: Minimize exposure to air during weighing and transfers.

Q3: What are the most probable impurities in a synthetically prepared batch of this compound?

Impurities can be broadly categorized as follows:

  • Process-Related Impurities: These originate from the synthetic route.[6] For a typical synthesis involving the etherification of 4-aminophenol, you might encounter:

    • Unreacted 4-aminophenol.

    • By-products from the cyclopropylmethyl source (e.g., cyclopropylmethanol).

    • Residual inorganic salts from reagents or workup.

  • Degradation Impurities: As discussed in Q2, these are primarily oxidation or polymerization products that form during storage or purification.[6]

  • Residual Solvents: Solvents used in the final step of the synthesis or a previous purification attempt (e.g., ethyl acetate, isopropanol, acetone).[6]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A multi-technique approach is always recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination.[7] A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like formic or phosphoric acid is a good starting point.[8] HPLC can detect non-volatile and colored impurities that may be missed by other methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile and semi-volatile impurities.[9] To use this technique, the hydrochloride salt must first be neutralized to the free aniline base to ensure volatility.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the structure of the main component. While excellent for structural elucidation, it is less sensitive for detecting impurities below a 1-2% level unless their signals are in a clear region of the spectrum.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring the progress of a purification like column chromatography.[10]

Section 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step protocols and troubleshooting advice for common purification challenges.

Workflow 1: Acid-Base Extraction for Removing Neutral and Acidic Impurities

This is the most powerful and fundamental technique for purifying anilines, as it leverages the basicity of the amino group.[11] It is exceptionally effective at removing non-basic impurities.

Q: My sample is contaminated with non-basic starting materials or by-products. How can I use acid-base chemistry to isolate the desired aniline?

A: The strategy involves converting the hydrochloride salt to the free amine, extracting it into an organic solvent, and then re-forming the pure salt. This process leaves water-soluble salts and extracts the desired amine away from neutral organic impurities.[12][13]

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a base, such as 2M sodium hydroxide (NaOH) solution, while swirling. Monitor the pH with pH paper or a meter. Continue adding base until the solution is strongly basic (pH > 10). The free aniline should precipitate or form an oily layer.[12]

  • Extraction of Free Amine: Extract the free amine into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure complete recovery.[4]

  • Combine & Wash: Combine the organic layers. To remove any residual NaOH, wash the combined organic extracts once with brine (saturated NaCl solution).

  • Drying: Dry the organic extract over an anhydrous drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Salt Formation: Filter off the drying agent. To regenerate the pure hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in a suitable organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.[4][12]

  • Isolation: Collect the purified this compound crystals by vacuum filtration, wash them with a small amount of a cold organic solvent (like diethyl ether), and dry them under vacuum.[12]

A Crude Aniline·HCl (in Water) B Free Aniline (Oil/Solid) + Impurity Salts A->B Add NaOH (pH > 10) C Aqueous Waste (Salts) B->C Extract with DCM D Neutral Impurities B->D Extract with DCM E Pure Free Aniline D->E Wash/Dry F Pure Aniline·HCl (Solid) E->F Add HCl in Ether

Caption: Acid-Base Extraction Workflow.

Workflow 2: Recrystallization for Crystalline Solids

Recrystallization is ideal when impurities have a different solubility profile than the product in a specific solvent.[12]

Q: My sample is mostly pure but contains minor impurities with similar basicity. How do I select a solvent for recrystallization?

A: The perfect recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14] For a polar salt like an aniline hydrochloride, polar solvents are a good starting point.

Solvent / SystemRationaleTroubleshooting Tips
Isopropanol (IPA) A polar protic solvent, often effective for hydrochloride salts.If solubility is too high even when cold, try adding a less polar co-solvent like hexanes.
Ethanol/Water A versatile mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Re-clarify with a drop of hot ethanol.[14]If the product "oils out," use more ethanol or reheat and allow to cool more slowly.
Acetonitrile A polar aprotic solvent that can be effective for moderately polar compounds.
Water Only suitable if the compound has significantly lower solubility in cold water than hot water. High losses are possible.[12]
  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid just dissolves.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Swirl and reheat to boiling for a few minutes.[3][12]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.[12]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[12] Slow cooling is key to forming pure crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them in a vacuum oven.[12]

Workflow 3: Column Chromatography for Difficult Separations

When other methods fail, chromatography provides the highest resolving power.

Q: My aniline hydrochloride appears to be decomposing or sticking to my silica gel column. What can I do?

A: This is a classic problem. Standard silica gel is slightly acidic and can interact strongly with basic compounds like anilines, causing streaking, poor recovery, and even degradation.[3]

Solutions:

  • Neutralize the Silica: You can pre-treat the silica gel by slurrying it in the starting eluent containing 1-2% triethylamine (Et3N) or ammonia. This deactivates the acidic sites on the silica surface.[10]

  • Run as the Free Base: A more common approach is to purify the free aniline base (obtained from the acid-base extraction workflow) on a silica gel column treated with triethylamine. After purification, the pure free base is converted back to the hydrochloride salt.

  • Use Reversed-Phase Chromatography: For a polar salt, reversed-phase (C18) flash chromatography or HPLC is an excellent alternative, as the stationary phase is not acidic.

Start Crude Sample Purity Check (TLC/HPLC) Decision1 Are Impurities Non-Basic? Start->Decision1 Decision2 Is Compound Crystalline? Decision1->Decision2 No/Unsure Proc1 Acid-Base Extraction Decision1->Proc1 Yes Proc2 Recrystallization Decision2->Proc2 Yes Proc3 Column Chromatography Decision2->Proc3 No/Oily Decision3 Are Impurities Highly Colored? Proc4 Activated Carbon Treatment Decision3->Proc4 Yes End Pure Product Confirm Purity Decision3->End No Proc1->Decision2 Proc2->Decision3 Proc3->End Proc4->Proc2 (During Recrystallization)

Sources

Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Cyclopropylmethoxy)aniline hydrochloride. This document is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved via a three-stage process starting from 4-nitrophenol. This pathway involves an initial etherification, followed by the reduction of a nitro group, and concludes with the formation of the hydrochloride salt.

G cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3: Salt Formation A 4-Nitrophenol B 4-(Cyclopropylmethoxy)-1-nitrobenzene A->B Williamson Ether Synthesis (Cyclopropylmethyl bromide, Base) C 4-(Cyclopropylmethoxy)aniline (Free Base) B->C Catalytic Hydrogenation (H₂, Pd/C) D 4-(Cyclopropylmethoxy)aniline HCl (Final Product) C->D Acidification (HCl)

Caption: High-level overview of the synthetic pathway.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to address specific problems you may encounter at each stage of the synthesis.

Stage 1: Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)-1-nitrobenzene

This crucial first step involves an SN2 reaction between the phenoxide of 4-nitrophenol and an alkyl halide.[1][2]

Q1: My yield for the Williamson ether synthesis is significantly lower than expected. What are the primary factors I should investigate?

A1: Low yields in this SN2 reaction typically stem from suboptimal reaction conditions or competing side reactions. Here’s a breakdown of critical parameters:

  • Choice of Base and Solvent: The base's role is to completely deprotonate the 4-nitrophenol to form the nucleophilic phenoxide. The solvent must facilitate the SN2 reaction.

    • Expertise: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO are highly effective.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or a phase-transfer catalyst to achieve good results.[3] The aprotic solvent system is crucial as it solvates the cation but not the nucleophile, enhancing its reactivity.[3]

    • Troubleshooting: If using K₂CO₃ in a solvent like acetone, consider switching to a NaH/DMF system for improved solubility and reactivity. Ensure all reagents and solvents are anhydrous, as water can consume the base and hinder the reaction.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can promote side reactions, including elimination (though less likely with a primary halide like cyclopropylmethyl bromide) and solvent decomposition.[4]

    • Troubleshooting: Maintain a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC. A gradual, controlled heating profile is often more effective than rapid heating.

  • Purity of Reagents: The quality of your cyclopropylmethyl bromide is paramount.

    • Expertise: This reagent can degrade or contain impurities. It is best to use a freshly opened bottle or distill it prior to use. The synthesis of cyclopropylmethyl bromide itself can be challenging, sometimes leading to isomeric impurities.[5][6][7]

Table 1: Comparison of Conditions for Williamson Ether Synthesis

ParameterOption A (Standard)Option B (High-Efficiency)Rationale
Base K₂CO₃NaH (60% dispersion in oil)NaH ensures complete and irreversible deprotonation of the phenol.[3]
Solvent Acetone / AcetonitrileAnhydrous DMF / DMSOAprotic polar solvents enhance nucleophilicity, accelerating the SN2 rate.[3]
Temperature Reflux (56-82 °C)60-80 °CProvides sufficient energy without promoting significant side reactions.
Additive NoneNaI or TBAI (catalytic)Finkelstein reaction in situ; iodide is a better leaving group than bromide, speeding up the reaction.

Q2: My TLC analysis shows a persistent starting material spot and a new, unexpected spot in addition to my product. What could this be?

A2: This is a classic symptom of incomplete reaction and a potential side reaction.

  • Incomplete Reaction: As discussed in Q1, this points to issues with base strength, moisture, temperature, or reagent purity.

  • Side Product - C-Alkylation: While O-alkylation is electronically favored, phenoxides are ambident nucleophiles and can also undergo C-alkylation at the ortho position.[3] This side product will have a different polarity and be visible on TLC.

    • Expertise: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

    • Troubleshooting: To minimize C-alkylation, ensure the phenoxide is fully formed before adding the alkyl halide. Add the cyclopropylmethyl bromide slowly to the solution of the pre-formed sodium phenoxide.

G cluster_0 S_N2 Mechanism Phenoxide Ar-O⁻ TransitionState [Ar---O---R---Br]⁻ Phenoxide->TransitionState Backside Attack AlkylHalide R-Br AlkylHalide->TransitionState Product Ar-O-R TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: Concerted SN2 mechanism for the ether formation.

Stage 2: Reduction of 4-(Cyclopropylmethoxy)-1-nitrobenzene

The conversion of the aromatic nitro group to an amine is a critical transformation. Catalytic hydrogenation is the most common and cleanest method.[8][9]

Q1: My catalytic hydrogenation is slow or stalls completely. How can I improve the reaction efficiency?

A1: Incomplete hydrogenation is often related to catalyst activity, hydrogen availability, or substrate purity.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities.

    • Expertise: Sulfur or halide-containing compounds are known poisons for palladium catalysts. Ensure your intermediate from Stage 1 is thoroughly purified to remove any residual reagents. The quality of the catalyst itself is also critical; use a reputable supplier and handle it under an inert atmosphere as much as possible, although many modern catalysts are stabilized for air handling.

    • Troubleshooting: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If poisoning is suspected, purifying the nitro-intermediate by recrystallization or a silica plug before hydrogenation is advisable.

  • Hydrogen Pressure & Agitation: The reaction is triphasic (solid catalyst, liquid solution, gaseous hydrogen), making mass transfer important.

    • Troubleshooting: Ensure your reaction vessel is being agitated or stirred vigorously to maximize contact between all three phases. Increase the hydrogen pressure (e.g., from 50 psi to 100 psi), ensuring your equipment is rated for the higher pressure.

Q2: I'm concerned about the stability of the cyclopropyl ring during hydrogenation. Is ring-opening a significant risk?

A2: Yes, this is a valid and critical concern. The cyclopropyl group can undergo hydrogenolysis (ring-opening) under harsh hydrogenation conditions, particularly with palladium catalysts.[10]

  • Expertise: The stability of the cyclopropyl ring is highly dependent on the catalyst and reaction conditions. Palladium is more prone to causing hydrogenolysis than platinum or rhodium under similar conditions.[10][11]

  • Troubleshooting & Prevention:

    • Milder Conditions: Use lower hydrogen pressure and temperature. Often, room temperature and 50 psi are sufficient.

    • Catalyst Choice: Consider using Platinum(IV) oxide (PtO₂, Adams' catalyst), which is often less likely to induce cyclopropane ring opening than palladium.[10]

    • Monitor Carefully: Follow the reaction by TLC or GC-MS to ensure the desired product is forming without the appearance of propyl- or propenyl-substituted byproducts.

G A 4-(Cyclopropylmethoxy)-1-nitrobenzene B Desired Product 4-(Cyclopropylmethoxy)aniline A->B Mild Conditions (Low T, Low P, PtO₂ or Pd/C) C Side Product 4-(Propoxy)aniline (Ring Opening) A->C Harsh Conditions (High T, High P, Pd/C)

Caption: Hydrogenation pathways and byproduct formation.

Table 2: Troubleshooting Guide for Catalytic Hydrogenation

IssuePotential CauseRecommended Action
Slow/Stalled Reaction Catalyst poisoningPurify nitro-intermediate before reduction.
Low H₂ pressure / Poor mixingIncrease H₂ pressure; ensure vigorous stirring.
Inactive catalystIncrease catalyst loading or use fresh catalyst.
Ring Opening Harsh conditionsReduce temperature and pressure.
Catalyst choiceSwitch from Pd/C to PtO₂.[10]
Incomplete Reduction Insufficient reaction timeMonitor by TLC and allow to run to completion.
Stage 3: Hydrochloride Salt Formation and Purification

The final step involves converting the purified aniline free base into its stable, crystalline hydrochloride salt.

Q1: My final product is off-white, pink, or brown. What causes this discoloration and how can I prevent it?

A1: This is a very common issue with anilines. The discoloration is almost always due to the air oxidation of the aniline functional group, which forms highly colored impurities.

  • Expertise: The amino group on the aromatic ring is electron-rich and susceptible to oxidation. Trace metal impurities can catalyze this process. The free base is much more prone to oxidation than the hydrochloride salt.[12]

  • Trustworthiness (Self-Validating Protocol): The key is to purify the free base thoroughly before salt formation.

    • After the hydrogenation and catalyst filtration, perform a standard aqueous workup.

    • Purify the crude 4-(cyclopropylmethoxy)aniline free base. Column chromatography on silica gel is effective. Alternatively, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may work.

    • Only once you have a colorless or very pale yellow free base should you proceed to the salt formation step.

Q2: What is the most reliable method for forming a clean hydrochloride salt?

A2: The goal is to introduce one equivalent of HCl and induce crystallization without trapping impurities.

  • Protocol:

    • Dissolve the purified free base in a suitable anhydrous solvent. Isopropanol (IPA) or diethyl ether are excellent choices.[13]

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether or commercial HCl in IPA) dropwise with stirring. Using anhydrous HCl gas is also an option but requires more specialized equipment.

    • The hydrochloride salt is typically insoluble in these solvents and will precipitate as a white solid.

    • Stir the resulting slurry for a short period (e.g., 30 minutes) to ensure complete salt formation.

    • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities, and dry under vacuum.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Cyclopropylmethoxy)-1-nitrobenzene
  • To a round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

  • Slowly add a solution of 4-nitrophenol (1.0 equivalent) in DMF. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Add (bromomethyl)cyclopropane (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction to 70 °C and monitor by TLC until the 4-nitrophenol is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and carefully quench by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation to 4-(Cyclopropylmethoxy)aniline
  • In a suitable hydrogenation vessel (e.g., Parr shaker), dissolve the purified 4-(cyclopropylmethoxy)-1-nitrobenzene (1.0 equivalent) in methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol % Pd) to the solution.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline free base.

Protocol 3: Formation of this compound
  • Purify the crude free base from Protocol 2 via silica gel chromatography.

  • Dissolve the pure, colorless aniline in anhydrous diethyl ether.

  • While stirring, add a 2.0 M solution of HCl in diethyl ether (1.0 equivalent) dropwise. A white precipitate will form immediately.

  • Stir the slurry for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with a small volume of cold diethyl ether.

  • Dry the product in a vacuum oven to yield this compound as a stable, white crystalline solid.

References

  • A Comparative Guide to Catalysts for the Hydrogenation of Cyclopropyl p-Nitrophenyl Ketone. Benchchem.
  • 4-Chloro-2-(cyclopropylmethoxy)aniline | 1248255-51-7. PubChem. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. Available at: [Link]

  • Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. Benchchem.
  • Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Available at: [Link]

  • Synthesis of aniline hydrochloride. PrepChem.com. Available at: [Link]

  • Making Aniline HCl. YouTube. Available at: [Link]

  • CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents.
  • Purification of Aniline. LookChem. Available at: [Link]

  • (PDF) Review of cyclopropyl bromide synthetic process. ResearchGate. Available at: [Link]

  • US6118032A - Process for the production of cyclopropylmethyl halides. Google Patents.
  • Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society. Available at: [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. Nature. Available at: [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Cyclopropylmethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and provide practical, in-depth solutions to enhance the purity of your material, ensuring the reliability and reproducibility of your experimental results. Our approach is grounded in fundamental chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic origin of 4-(Cyclopropylmethoxy)aniline, and how does this inform potential impurities?

A1: 4-(Cyclopropylmethoxy)aniline is typically synthesized via a Williamson ether synthesis.[1] This reaction involves the coupling of a 4-aminophenol derivative with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). To prevent the aniline nitrogen from interfering with the reaction, the synthesis often starts with 4-nitrophenol, followed by the etherification and subsequent reduction of the nitro group to an amine. The final step is the formation of the hydrochloride salt.

Understanding this synthetic pathway is crucial as it allows us to anticipate the most probable impurities:

  • Unreacted Starting Materials: Residual 4-nitrophenol or 4-aminophenol.

  • Reagents from the Etherification Step: Unreacted cyclopropylmethyl bromide.

  • Byproducts of the Etherification: Small amounts of products resulting from the elimination of HBr from cyclopropylmethyl bromide.

  • Incomplete Reduction: Presence of the nitro-intermediate, 1-(cyclopropylmethoxy)-4-nitrobenzene.

  • Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[2]

A visual representation of this synthetic pathway and the points at which impurities can arise is provided below.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 4-Nitrophenol 4-Nitrophenol Ether_Intermediate 1-(Cyclopropylmethoxy)-4-nitrobenzene 4-Nitrophenol->Ether_Intermediate Cyclopropylmethyl bromide, Base Impurity1 Unreacted 4-Nitrophenol 4-Nitrophenol->Impurity1 Carry-through Free_Base 4-(Cyclopropylmethoxy)aniline Ether_Intermediate->Free_Base Reduction (e.g., H2, Pd/C) Impurity3 Incomplete Reduction Product Ether_Intermediate->Impurity3 Incomplete Reaction Final_Product 4-(Cyclopropylmethoxy)aniline HCl Free_Base->Final_Product HCl Impurity4 Oxidation Products Final_Product->Impurity4 Degradation Impurity2 Unreacted Cyclopropylmethyl bromide

Caption: Synthetic route to 4-(Cyclopropylmethoxy)aniline HCl and common impurity entry points.

Q2: My isolated this compound is off-white/colored. What causes this and how can I fix it?

A2: The discoloration of aniline samples is a common issue, typically arising from the air oxidation of the aniline moiety to form colored polymeric impurities.[2] While the hydrochloride salt is generally more stable than the free base, residual free amine or exposure to air and light during processing can initiate this degradation.

Troubleshooting Steps:

  • Activated Carbon Treatment: Before the final recrystallization, you can dissolve the crude hydrochloride salt in the hot recrystallization solvent and add a small amount (typically 1-2% w/w) of activated charcoal. The charcoal will adsorb many of the colored impurities.[2] After a brief heating period, the charcoal is removed by hot filtration.

  • Proper Storage: To prevent future discoloration, store the purified product in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).[2]

Comprehensive Purification Protocol

A multi-step approach involving an acid-base extraction followed by recrystallization is highly effective for purifying this compound.

Protocol 1: Acid-Base Extraction to Remove Non-Basic Impurities

This procedure is excellent for removing non-basic or weakly basic impurities, such as unreacted 4-nitrophenol.

  • Dissolution: Dissolve the crude this compound in water.

  • Basification: Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) with stirring until the pH of the solution is basic (pH > 10). This will convert the aniline hydrochloride to its free base, which may precipitate or form an oil.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for every 100 mL of aqueous solution). The free base will move into the organic layer, while ionic impurities remain in the aqueous phase.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Salt Formation: To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The this compound will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of the organic solvent used for the extraction.

  • Drying: Dry the solid under vacuum.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is a powerful technique for removing small amounts of impurities that have similar properties to the target compound.[3] The key is to select an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For aromatic amine hydrochlorides, a mixture of an alcohol and water is often effective.[4][5]

  • Solvent Selection: A good starting point for this compound is an isopropanol/water or ethanol/water mixture.

  • Dissolution: In a flask, add the crude hydrochloride salt and the primary solvent (isopropanol or ethanol) in a ratio of approximately 1:5 (w/v). Heat the mixture to boiling with stirring.

  • Co-solvent Addition: If the solid does not fully dissolve, add the co-solvent (water) dropwise to the boiling mixture until a clear solution is obtained. Be careful not to add an excess of the co-solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (or if activated carbon was used), perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Guide for Purification

Issue Potential Cause(s) Recommended Solution(s)
Low Yield after Recrystallization - Too much solvent was used.- The cooling process was too rapid.- The compound is too soluble in the chosen solvent system.- Concentrate the filtrate and attempt a second crystallization.- Ensure slow cooling to promote crystal growth.- Re-evaluate the solvent system; try a more non-polar solvent or a different solvent ratio.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Use a lower-boiling solvent.- Add more of the primary solvent to the hot mixture before cooling.- Vigorously stir the solution during the cooling phase.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The compound is a slow crystallizer.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Impurity Peaks Still Present in HPLC/NMR - The impurity has very similar solubility to the product.- The purification method is not suitable for the specific impurity.- Perform a second recrystallization.- Consider an alternative purification method, such as column chromatography on silica gel (for the free base).- If the impurity is a starting material, adjust the stoichiometry or reaction time of the synthesis.

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Caption: A troubleshooting flowchart for the purification of 4-(Cyclopropylmethoxy)aniline HCl.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for quantifying the purity of this compound and detecting impurities. A reverse-phase method is typically suitable.[6][7]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the structure of the desired product and identifying impurities.

Expected ¹H NMR Chemical Shifts for 4-(Cyclopropylmethoxy)aniline (Free Base in CDCl₃):

Proton(s) Approximate Chemical Shift (ppm) Multiplicity Integration
Aromatic (adjacent to NH₂)6.6-6.8Doublet2H
Aromatic (adjacent to OCH₂)6.8-7.0Doublet2H
OCH₂ -cyclopropyl3.7-3.9Doublet2H
CH -cyclopropyl1.2-1.4Multiplet1H
CH₂ -cyclopropyl (diastereotopic)0.6-0.8Multiplet2H
CH₂ -cyclopropyl (diastereotopic)0.3-0.5Multiplet2H
NH₂ 3.5-4.5Broad Singlet2H

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The hydrochloride salt will show downfield shifts, particularly for the aromatic and NH₃⁺ protons.

Identifying Impurities by ¹H NMR:

  • 4-Aminophenol: Will lack the signals for the cyclopropylmethoxy group and show a broad singlet for the phenolic -OH.

  • Cyclopropylmethyl bromide: Will exhibit characteristic signals for the CH₂Br (a doublet around 3.8 ppm) and the cyclopropyl protons.

  • 1-(Cyclopropylmethoxy)-4-nitrobenzene: The aromatic protons will be shifted significantly downfield due to the electron-withdrawing nitro group.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Physics Forums. (2020, April 24). Stability of the derivatives of cyclopropyl methyl carbocation. Retrieved from [Link]

  • Chemic Zone. (2022, September 2). Reason behind stability of cyclopropylmethyl carbocation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wyzant. (2019, June 25). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

  • Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (2015, March 1). Can anyone help me to find a procedures for recrystallize aniline-HCl? Retrieved from [Link]

  • Reddit. (2017, November 18). Is my reasoning of analysis of my NMR spectra correct? Retrieved from [Link]

  • ChemRxiv. (n.d.). Solvent induced 1H NMR chemical shifts of annulenes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • National Institutes of Health. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative analysis of Cephardine using the modern HPLC method. Retrieved from [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Williamson Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[1][2] The reaction typically involves the S(_N)2 reaction of an alkoxide ion with a primary alkyl halide.[1] Its broad scope and versatility have made it a staple in both laboratory and industrial settings, including pharmaceutical drug development.[3][4]

This guide will address common issues encountered during the synthesis, providing a troubleshooting framework in a direct question-and-answer format to help you achieve optimal results.

Core Principles of the Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] In this concerted step, a nucleophilic alkoxide ion performs a backside attack on an electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing a leaving group.[1][2]

Generalized Reaction Scheme:
  • Deprotonation: An alcohol is deprotonated by a strong base to form a highly reactive alkoxide.[5][6]

  • Nucleophilic Attack: The alkoxide then attacks the alkylating agent, forming the ether and a salt byproduct.[7]

dot digraph "Williamson Ether Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

} } Caption: General workflow of the Williamson ether synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments. Each answer provides a mechanistic explanation and actionable steps for optimization.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields are a common frustration and can often be traced back to a few key factors:

  • Incomplete Deprotonation of the Alcohol: The reaction's success hinges on the formation of the nucleophilic alkoxide. If the base is not strong enough or used in insufficient quantity, deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.[8] For aliphatic alcohols, a strong base like sodium hydride (NaH) is often necessary to ensure complete and irreversible deprotonation.[8][9]

  • Competing Elimination Reaction (E2): The alkoxide is not only a nucleophile but also a strong base.[10] This can lead to a competing E2 elimination reaction with the alkyl halide, forming an alkene byproduct instead of the desired ether.[5][7] This is particularly problematic with secondary and tertiary alkyl halides.[2][9]

  • Steric Hindrance: The S(_N)2 reaction is highly sensitive to steric bulk.[9] If either the alkoxide or the alkyl halide is sterically hindered, the backside attack required for the substitution is impeded, slowing down the reaction and allowing side reactions to become more prevalent.[6][7]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical parameters that can significantly impact yield.[8]

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene is a clear indicator that the E2 elimination pathway is competing with the desired S(_N)2 reaction.[9] This is a very common side reaction, especially when using secondary or tertiary alkyl halides.[3][9]

Here are several strategies to favor substitution over elimination:

  • Choice of Alkyl Halide: The most effective way to avoid elimination is to use a primary alkyl halide.[6][9] If you are synthesizing an asymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the route that involves the less sterically hindered alkyl halide.[11][12] For example, to synthesize tert-butyl methyl ether, it is far better to use sodium tert-butoxide and methyl iodide than sodium methoxide and tert-butyl chloride.[9][12]

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[9] Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.[9][13]

  • Choice of Base and Alkoxide: Use a less sterically hindered alkoxide where possible. While a strong base is needed to form the alkoxide, using a very strong, non-nucleophilic base to deprotonate the alcohol, followed by the addition of the alkyl halide at a controlled temperature, can sometimes improve the outcome.[9]

dot digraph "SN2 vs E2" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124"]; edge [arrowhead=vee];

} Caption: Competing SN2 and E2 pathways in Williamson synthesis.

Q3: I am using a phenoxide as my nucleophile and am getting a mixture of O-alkylated (ether) and C-alkylated products. How can I improve the selectivity for O-alkylation?

Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][9] The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.[9]

  • For O-alkylation (Ether Formation): Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[9][12] These solvents do not strongly solvate the oxygen anion of the phenoxide, leaving it more available to attack the alkyl halide.[9]

  • For C-alkylation: Protic solvents like water or trifluoroethanol (TFE) can favor C-alkylation.[9] These solvents can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[9]

Q4: My reaction is not proceeding to completion, even after an extended period. What can I do to drive the reaction forward?

If your reaction is stalling, consider the following factors:

  • Reactivity of the Alkylating Agent: The leaving group ability of the halide is crucial. The general reactivity trend is I > Br > Cl.[13] If you are using an alkyl chloride, switching to a bromide or iodide will increase the reaction rate.

  • Catalysis: The addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can significantly improve the rate of reaction with an alkyl chloride or bromide. This is due to an in situ halide exchange (the Finkelstein reaction) that generates the more reactive alkyl iodide.[1]

  • Solvent Choice: As mentioned, polar aprotic solvents like DMF and DMSO are generally preferred.[9][12] They effectively solvate the cation of the alkoxide, leading to a more reactive "naked" alkoxide anion.[9] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[9]

  • Temperature: While high temperatures can promote side reactions, a moderate increase in temperature (typically in the range of 50-100 °C) is often necessary to achieve a reasonable reaction rate.[1][12]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields.[1][13]

Q5: What are the ideal starting materials for synthesizing an asymmetrical ether?

When planning the synthesis of an asymmetrical ether, you have two potential routes. The key is to choose the combination that minimizes steric hindrance at the electrophilic carbon to favor the S(_N)2 mechanism.[11]

General Rule: The bulkier group should be on the alkoxide, and the less hindered group should be on the alkyl halide.[9]

For example, to synthesize methyl tert-butyl ether:

  • Favorable Route: Sodium tert-butoxide (bulky nucleophile) + Methyl iodide (primary electrophile).

  • Unfavorable Route: Sodium methoxide (less bulky nucleophile) + tert-Butyl chloride (tertiary electrophile). This combination will almost exclusively yield the elimination product, isobutylene.[9]

Summary of Optimized Reaction Conditions

ParameterRecommendationRationale
Alkyl Halide Primary > Secondary >> TertiaryMinimizes E2 elimination, favors S(_N)2.[6][9]
Base Strong, non-nucleophilic (e.g., NaH, KH)Ensures complete deprotonation of the alcohol.[8][14]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Increases nucleophilicity of the alkoxide.[9][12]
Temperature 50-100 °C (monitor for side reactions)Balances reaction rate and selectivity.[1][13]
Additives Catalytic Iodide (e.g., NaI, KI)Increases rate for less reactive alkyl halides.[1]

Experimental Protocol: Synthesis of 8-Ethoxyquinoline

This protocol provides a detailed, step-by-step methodology for a common Williamson ether synthesis application.

  • Setup: Under an inert atmosphere (e.g., Argon), add 8-hydroxyquinoline (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar.[13]

  • Solvent Addition: Add anhydrous DMF to dissolve the 8-hydroxyquinoline.[13]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[13]

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromide (1.1 eq) dropwise.[13]

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Workup: After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[13]

  • Washing: Wash the combined organic layers with water and then with brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 8-ethoxyquinoline.[13]

dot digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} Caption: Experimental workflow for the synthesis of 8-ethoxyquinoline.

References

  • Common side reactions in the Williamson synthesis of ethers - Benchchem.
  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • Williamson ether synthesis (video) - Khan Academy. Available at: [Link]

  • Reaction Mechanism of Williamson's synthesis - Physics Wallah. Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • A review on the advancement of ether synthesis from organic solvent to water - RSC Publishing. Available at: [Link]

  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. Available at: [Link]

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Technical Support Center: Catalyst Selection for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on the critical process of nitro group reduction. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of catalyst selection and troubleshoot common issues encountered during your experiments. As your Senior Application Scientist, my goal is to equip you with the knowledge to not just follow protocols, but to understand the causality behind your experimental choices, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Challenges in Nitro Group Reduction

Q1: My nitro group reduction is incomplete or resulting in a low yield. What are the likely causes and how can I address them?

A1: Incomplete reactions and low yields are common hurdles in nitro group reduction. The root cause often lies in one or more of the following factors:

  • Insufficient Reducing Agent or Catalyst: The stoichiometry of your reducing agent is critical. In metal/acid reductions, a sufficient excess of the metal is necessary.[1] For catalytic hydrogenations, you may have insufficient catalyst loading, or the catalyst may have lost activity.[1]

  • Poor Catalyst Activity: Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel can deactivate over time, especially with improper storage or handling. It is always recommended to use a fresh or properly stored catalyst. The choice of solvent can also influence the activity of Pd/C.[1]

  • Catalyst Poisoning: Impurities present in your starting material, solvents, or reagents can "poison" the catalyst by blocking its active sites, which leads to a significant drop in activity. Common culprits include sulfur compounds, halides, and certain nitrogen-containing functional groups.[1] A thorough purification of the starting material is recommended.

Troubleshooting Workflow for Low Conversion

Here is a systematic approach to diagnosing and resolving low conversion issues:

start Low or No Conversion catalyst 1. Check Catalyst start->catalyst conditions 2. Check Reaction Conditions start->conditions substrate 3. Check Substrate/Solvent start->substrate poisoned Poisoned? catalyst->poisoned inactive Inactive/Old? catalyst->inactive loading Insufficient Loading? catalyst->loading pressure Inadequate H₂ Pressure? conditions->pressure temp Incorrect Temperature? conditions->temp agitation Poor Agitation? conditions->agitation solubility Poor Solubility? substrate->solubility impure Impure Solvent? substrate->impure Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine Cleavage

Caption: Generalized nitro group reduction pathway. [3][5][6]

Chemoselectivity Challenges

Q3: My starting material contains other reducible functional groups. How can I selectively reduce the nitro group?

A3: This is a frequent and critical challenge in complex molecule synthesis. The key is to choose a reduction system with the appropriate chemoselectivity.

Decision Tree for Selecting a Chemoselective Reducing Agent

This decision tree provides a starting point for selecting the right reducing agent based on the functional groups present in your molecule. [1][2]

start Identify other reducible functional groups ketone Ketone/Aldehyde? start->ketone ester Ester/Amide? ketone->ester No sncl2 SnCl₂·2H₂O in EtOH/EtOAc ketone->sncl2 Yes nitrile Nitrile? ester->nitrile No fe_hcl Fe/HCl or Fe/NH₄Cl ester->fe_hcl Yes alkene Alkene/Alkyne? nitrile->alkene No na2s Sodium Sulfide (Na₂S) nitrile->na2s Yes halogen Aryl Halide? alkene->halogen No sulfided_ptc Sulfided Pt/C with H₂ alkene->sulfided_ptc Yes end Standard Catalytic Hydrogenation (H₂, Pd/C) halogen->end No raney_ni Raney Nickel with H₂ halogen->raney_ni Yes

Caption: Decision tree for chemoselective reducing agent selection. [1][2] Performance Comparison of Key Catalysts

The following table summarizes the performance of common catalysts for the reduction of nitrobenzene to aniline, providing a baseline for catalyst selection.

Catalyst SystemReductantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)
Noble Metal Catalysts
5% Pd/CH₂ (1 atm)Methanol251>99>99~200
5% Pt/CH₂ (1 atm)Ethanol252>99>99~100
Au/TiO₂H₂ (1 atm)Toluene803>99>99~150
Non-Noble Metal Catalysts
Raney® NickelH₂ (50 psi)Ethanol504>99>98~50
Fe PowderHCl (aq)Ethanol/Water802>99>99N/A
SnCl₂·2H₂O-Ethanol783>95>99N/A

Data compiled from multiple sources for comparative purposes. Actual performance may vary based on specific substrate and conditions. [4]

Detailed Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol is a standard method for the reduction of both aromatic and aliphatic nitro groups. [3] Materials:

  • Nitro compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-10 mol% by weight)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, THF)

  • Hydrogen source (gas cylinder or balloon)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve or suspend the nitro compound in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the mixture under a positive pressure of inert gas.

  • Seal the vessel and purge with the inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically atmospheric or up to 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the product by crystallization or column chromatography if necessary.

Protocol 2: Chemoselective Reduction using Iron in Acidic Medium

This method is highly effective for reducing nitro groups in the presence of other reducible functionalities. [3] Materials:

  • Aromatic nitro compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride or Acetic acid

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Filter aid (e.g., Celite®)

  • Extraction solvent (e.g., Ethyl Acetate)

Procedure:

  • In a round-bottom flask, suspend the aromatic nitro compound in the chosen solvent.

  • Add the iron powder and either ammonium chloride or acetic acid to the suspension. [3]3. Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product as needed.

References
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem.
  • A Comparative Guide to Catalysts for Nitro Group Reduction - Benchchem.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem.
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
  • Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications. Available at: [Link]

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. Available at: [Link]

  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem.
  • Chemoselective nitro reduction and hydroamination using a single iron catalyst - PMC - NIH. Available at: [Link]

  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction - Benchchem.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Available at: [Link]

  • Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions - ACS Publications. Available at: [Link]

  • Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-alkylation of Nitroarenes. Synthetic Communications. Available at: [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. ResearchGate. Available at: [Link]

  • Reduction of nitro compounds - Grokipedia. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. [a]... - ResearchGate. Available at: [Link]

  • General CTH for the reduction of nitroarenes using nickel Raney. - ResearchGate. Available at: [Link]

  • Challenges in the selective reduction of the nitro group - Benchchem.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]

  • hydrogen - Organic Syntheses Procedure. Available at: [Link]

  • Switching of support materials for the hydrogenation of nitroarenes: A review. Taylor & Francis. Available at: [Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • my nitro refuses to be reduced : r/Chempros - Reddit. Available at: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • General scheme for the catalytic hydrogenation of nitroarene - ResearchGate. Available at: [Link]

  • organic chemistry reaction #13 - reduction of nitro group to amine - YouTube. Available at: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. Available at: [Link]

  • Odd observation during Pd/C hydrogenation of Nitro group : r/Chempros - Reddit. Available at: [Link]

  • Adams' catalyst - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)aniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Conceptual Overview: The Synthetic Strategy

The synthesis of this compound is primarily accomplished through a two-stage process:

  • Williamson Ether Synthesis: This classical organic reaction forms the core of the synthesis, creating the ether linkage between the 4-aminophenol backbone and the cyclopropylmethyl group.

  • Hydrochlorination: The final step involves the conversion of the synthesized free base, 4-(Cyclopropylmethoxy)aniline, into its more stable and handleable hydrochloride salt.

A critical challenge in this synthesis is the presence of two nucleophilic sites on the 4-aminophenol starting material: the hydroxyl group (-OH) and the amino group (-NH2). Direct alkylation can lead to a mixture of O-alkylated (desired product) and N-alkylated byproducts. Therefore, a robust synthesis strategy often involves the temporary protection of the more nucleophilic amino group.

II. Experimental Protocols

Protocol 1: Selective O-Alkylation of 4-Aminophenol with Amine Protection

This protocol is adapted from a general method for the selective alkylation of aminophenols and is recommended for achieving high selectivity for the desired O-alkylated product.[1][2][3]

Step 1: Protection of the Amino Group (Formation of Schiff Base)

  • To a stirred solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the residue from ethanol to afford the N-benzylidene-4-hydroxyaniline (Schiff base) as a crystalline solid.

Step 2: Williamson Ether Synthesis

  • To a stirred solution of the N-benzylidene-4-hydroxyaniline (1 equivalent) in acetone, add potassium carbonate (K2CO3, 2 equivalents) and cyclopropylmethyl bromide (1 equivalent).

  • Reflux the mixture for approximately 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, filter the inorganic precipitate through a Celite pad and concentrate the filtrate in vacuo.

Step 3: Deprotection (Hydrolysis of Schiff Base)

  • To the resulting residue, add dichloromethane and 1N hydrochloric acid (HCl).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Separate the layers using a separatory funnel.

  • Neutralize the aqueous layer with sodium bicarbonate (NaHCO3) and extract with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and remove the solvent in vacuo to afford the crude 4-(Cyclopropylmethoxy)aniline.

Step 4: Hydrochlorination

  • Dissolve the crude 4-(Cyclopropylmethoxy)aniline in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Formation Ineffective Deprotonation of Phenol: The base used may be too weak or not anhydrous, failing to generate a sufficient concentration of the phenoxide nucleophile.Choice of Base: For phenols, moderately strong bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typically sufficient.[4] Ensure the base is anhydrous. • Solvent Choice: The solvent must be dry. Traces of water will protonate the phenoxide, reducing its nucleophilicity.
Poor Quality Alkylating Agent: The cyclopropylmethyl bromide may have degraded.Verify Reagent Quality: Use freshly opened or properly stored cyclopropylmethyl bromide. Consider using the corresponding iodide or tosylate for higher reactivity.
Inadequate Reaction Temperature or Time: The reaction may not have reached completion.Optimize Conditions: Williamson ether synthesis typically requires heating.[5] Refluxing in a suitable solvent is common. Monitor the reaction by TLC until the starting material is consumed.
Formation of N-Alkylated Byproduct Direct Alkylation without Protection: The amino group of 4-aminophenol is a competing nucleophile.Implement Protection Strategy: Follow Protocol 1, which uses benzaldehyde to form a Schiff base, effectively protecting the amine functionality during the alkylation step.[1][2][3]
Formation of Elimination Byproduct (Allyl methyl ether) High Reaction Temperature or Sterically Hindered Base: Cyclopropylmethyl bromide can undergo rearrangement and elimination under harsh conditions.Control Temperature: Avoid excessive heating. The optimal temperature will depend on the solvent used. • Choice of Base: Use a non-hindered base like K2CO3.
Difficulty in Product Isolation/Purification Emulsion during Workup: The presence of both basic (amine) and acidic (phenolic, if unreacted) groups can lead to emulsification.Adjust pH: Carefully adjust the pH of the aqueous layer during extraction. • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.
Product is an Oil: The free base, 4-(Cyclopropylmethoxy)aniline, may be an oil, making handling difficult.Convert to Hydrochloride Salt: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and store.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Williamson ether synthesis step?

A: Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[4][6] They effectively solvate the cation of the base (e.g., K+ from K2CO3), leaving a more reactive, "naked" phenoxide anion. This enhances the rate of the desired SN2 reaction.

Solvent Type Examples Effect on Reaction
Polar Aprotic (Recommended) Acetone, DMF, DMSO, AcetonitrileIncreases reaction rate by solvating the cation and leaving the nucleophile more reactive.[5][6]
Polar Protic Ethanol, Methanol, WaterCan hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.
Apolar Toluene, HexaneLow solubility of the ionic reactants often leads to very slow reaction rates.

Q2: Why is it necessary to protect the amino group of 4-aminophenol?

A: The amino group (-NH2) is also nucleophilic and can compete with the hydroxyl group (-OH) in reacting with cyclopropylmethyl bromide. This leads to the formation of N-alkylated and potentially N,O-dialkylated byproducts, reducing the yield of the desired 4-(Cyclopropylmethoxy)aniline and complicating purification. Protecting the amine as a Schiff base prevents this side reaction.[1][2][3]

Q3: Can I use a stronger base like sodium hydride (NaH)?

A: While NaH is a powerful base for deprotonating alcohols, it may be too harsh for this specific synthesis, especially with an unprotected aminophenol.[6] It could promote side reactions. A milder base like K2CO3 is generally sufficient for deprotonating the more acidic phenolic hydroxyl group and is less likely to cause decomposition or unwanted side reactions.

Q4: How can I confirm the successful formation of the product?

A: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The appearance of signals corresponding to the cyclopropylmethyl group and the disappearance of the phenolic -OH proton signal are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Q5: What are the safety precautions for handling cyclopropylmethyl bromide?

A: Cyclopropylmethyl bromide is a lachrymator and is harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

V. Visualizing the Process

Workflow for Selective O-Alkylation

cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 4-Aminophenol + Benzaldehyde B N-benzylidene-4-hydroxyaniline (Schiff Base) A->B  Methanol, RT, 1h   C Add K2CO3, Cyclopropylmethyl Bromide B->C Isolate & Purify D 4-(Cyclopropylmethoxy)-N-benzylaniline C->D  Acetone, Reflux, 20h   E Add 1N HCl D->E Concentrate F 4-(Cyclopropylmethoxy)aniline (Free Base) E->F  Vigorous Stirring, 1h   G Dissolve in Ether/IPA, Add HCl F->G Purify H 4-(Cyclopropylmethoxy)aniline HCl (Final Product) G->H  Precipitation  

Caption: Workflow for selective synthesis of 4-(Cyclopropylmethoxy)aniline HCl.

Solvent Selection Logic

G start Start: Solvent Selection q1 Is the solvent aprotic? start->q1 polar Polar Aprotic (e.g., Acetone, DMF, DMSO) q1->polar Yes nonpolar Apolar (e.g., Toluene, Hexane) q1->nonpolar No, it's apolar protic Polar Protic (e.g., Ethanol, Water) q1->protic No, it's protic recommend Recommended for high reaction rate polar->recommend not_recommend2 Not Recommended: Poor solubility of reactants nonpolar->not_recommend2 not_recommend1 Not Recommended: Slows reaction via H-bonding protic->not_recommend1

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unambiguous structural confirmation and purity assessment of novel compounds are paramount. This guide provides an in-depth spectral analysis of 4-(Cyclopropylmethoxy)aniline hydrochloride, a versatile building block. We present a comprehensive examination of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By juxtaposing this data with that of structurally relevant analogues—4-Methoxyaniline and Aniline hydrochloride—we aim to illuminate the distinct spectral signatures imparted by the cyclopropylmethoxy substituent. This comparative approach, supported by detailed experimental protocols and data interpretation, serves as a robust reference for researchers, quality control analysts, and drug development professionals, ensuring the confident identification and utilization of this compound.

Introduction: The Imperative for Multi-Modal Spectral Analysis

The identity, purity, and structure of a chemical entity are its fundamental currency in research and development. A single analytical technique rarely provides sufficient evidence for complete characterization. Instead, a multi-modal approach, leveraging the orthogonal information provided by different spectroscopic methods, is the gold standard.

  • Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Infrared (IR) spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and can reveal the elemental composition and structural fragments of a molecule.

This guide will dissect the spectral data of this compound (Figure 1), demonstrating how these techniques converge to create a unique and definitive fingerprint for the molecule.

Figure 1. Chemical Structure of this compound
C₁₀H₁₄ClNO MW: 199.68 g/mol

Spectral Profile of this compound

A thorough analysis of the spectral data provides a detailed portrait of the molecule's structure. The hydrochloride salt form influences the spectral features, particularly the amine protons and aromatic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The key to interpretation lies in understanding how the electronic environment of each proton influences its resonance frequency (chemical shift, δ).

Interpretation:

  • Aromatic Protons (H-2, H-3, H-5, H-6): The protons on the benzene ring appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The electron-donating nature of the ether oxygen and the electron-withdrawing effect of the protonated amine group dictate their specific shifts.

  • Methylene Protons (-O-CH₂-): The two protons of the methylene bridge adjacent to the oxygen appear as a doublet, shifted downfield due to the oxygen's electronegativity. They are coupled to the single proton on the cyclopropyl ring.

  • Cyclopropyl Protons (-CH- and -CH₂-): The cyclopropyl group presents a unique, high-field signature due to the ring strain and anisotropic effects. The single methine proton appears as a multiplet, coupled to the methylene bridge protons and the other cyclopropyl protons. The two sets of non-equivalent methylene protons on the cyclopropyl ring also appear as complex multiplets in the upfield region (typically < 1.0 ppm).

  • Amine Protons (-NH₃⁺): As a hydrochloride salt, the aniline amine is protonated to form an ammonium group. These protons are often broad and may exchange with residual water in the solvent. Their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Interpretation:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the oxygen (C-4) will be the most downfield among the protonated carbons due to the deshielding effect of the ether linkage. The carbon bearing the ammonium group (C-1) is also significantly deshielded.

  • Methylene Carbon (-O-CH₂-): This carbon signal appears in the typical range for an ether-linked methylene group.

  • Cyclopropyl Carbons (-CH- and -CH₂-): The cyclopropyl carbons are characteristically found at very high field (upfield) in the spectrum, a direct consequence of the significant ring strain.

Infrared (IR) Spectroscopy

The IR spectrum highlights the key functional groups based on their vibrational modes.

Interpretation:

  • N-H Stretching: The protonated amine (-NH₃⁺) gives rise to a broad and strong absorption band in the region of 2800-3200 cm⁻¹. This is often a complex region with multiple overlapping peaks.

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and methylene groups) appear just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether C-O stretch is expected around 1240-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free base after the loss of HCl.

Interpretation:

  • Molecular Ion Peak [M+H]⁺: In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as the protonated free base. For 4-(Cyclopropylmethoxy)aniline (C₁₀H₁₃NO, MW: 163.22), the expected molecular ion peak would be at an m/z of 164.22.

Comparative Spectral Analysis

To fully appreciate the spectral contributions of the cyclopropylmethoxy group, it is instructive to compare its data with simpler, structurally related molecules.[1]

Comparator Molecules
  • 4-Methoxyaniline (p-Anisidine): This compound replaces the cyclopropylmethyl group with a simple methyl group, allowing for a direct comparison of the aliphatic portion.

  • Aniline Hydrochloride: This is the parent aniline core, providing a baseline for the aromatic signals without the influence of a para-alkoxy substituent.

Data Comparison Tables

Table 1: Comparative ¹H NMR Data (Aromatic Region, δ ppm)

Proton4-(Cyclopropylmethoxy)aniline HCl4-MethoxyanilineAniline
H-2, H-6~6.9-7.2 (d)~6.7-6.8 (d)~7.2-7.3 (m)
H-3, H-5~6.8-7.0 (d)~6.6-6.7 (d)~6.7-6.9 (m)

Insight: The para-alkoxy group in both 4-(Cyclopropylmethoxy)aniline and 4-Methoxyaniline shields the aromatic protons, shifting them upfield compared to unsubstituted aniline.[2]

Table 2: Comparative ¹³C NMR Data (δ ppm)

Carbon4-(Cyclopropylmethoxy)aniline HCl4-MethoxyanilineAniline
C-1 (C-N)~140-143~141~146
C-4 (C-O)~155-158~152N/A
Aliphatic C~73 (-OCH₂-) , ~10 (-CH-) , ~3 (-CH₂-) ~55 (-OCH₃)N/A

Insight: The most dramatic difference is in the aliphatic region. The unique upfield shifts of the cyclopropyl carbons (~10 and ~3 ppm) are a definitive signature, contrasting sharply with the single methyl carbon of 4-methoxyaniline at ~55 ppm.

Table 3: Comparative IR Data (Key Frequencies, cm⁻¹)

Vibration4-(Cyclopropylmethoxy)aniline HCl4-MethoxyanilineAniline
N-H Stretch~2800-3200 (broad, -NH₃⁺)~3300-3400 (two bands, -NH₂)~3300-3400 (two bands, -NH₂)
C-O Stretch~1245~1240N/A
C-H Aliphatic~2870-2960~2830-2950N/A

Insight: The IR spectrum of the hydrochloride salt is distinct from the free bases, primarily in the N-H stretching region. The presence of the C-O stretch is a key feature shared with 4-methoxyaniline but absent in aniline.

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectral data.[3][4][5][6]

General Workflow for Structural Confirmation

The logical flow of analysis ensures comprehensive characterization, from sample receipt to final confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Receive Sample Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve NMR Acquire 1H & 13C NMR Dissolve->NMR IR Acquire IR Spectrum Dissolve->IR MS Acquire Mass Spectrum Dissolve->MS Interpret Interpret Individual Spectra NMR->Interpret IR->Interpret MS->Interpret Compare Compare with Reference & Analogue Data Interpret->Compare Confirm Confirm Structure & Purity Compare->Confirm

Diagram 1. Workflow for spectral identification.
Protocol: NMR Sample Preparation and Acquisition

This protocol ensures optimal resolution and signal-to-noise for NMR analysis.[6][7]

  • Sample Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well without exchanging protons with the -NH₃⁺ group.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for sharp, well-resolved NMR signals.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Load the sample into the NMR spectrometer. Acquire spectra using standard parameters, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.[5][6]

Causality: Using a deuterated solvent is necessary to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. Proper shimming corrects for inhomogeneities in the magnetic field, which is the single most important factor for achieving high-resolution spectra with sharp lines.[5]

Protocol: Mass Spectrometry (ESI-MS)

This protocol is designed for the analysis of polar, non-volatile compounds like aniline salts. Adherence to Good Laboratory Practices (GLP) is essential for data integrity.[8][9][10][11]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Parameter Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve maximum signal intensity for the ion of interest ([M+H]⁺).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Causality: Electrospray ionization (ESI) is the method of choice because it is a "soft" ionization technique that allows for the analysis of polar and thermally labile molecules without causing significant fragmentation, preserving the molecular ion for accurate mass determination.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide an unambiguous map of the molecule's carbon-hydrogen framework, with the upfield signals of the cyclopropyl group serving as a particularly distinctive feature. IR spectroscopy confirms the presence of key functional groups, including the protonated amine and the aryl-alkyl ether linkage. Mass spectrometry validates the molecular weight of the parent free base.

By comparing this comprehensive dataset with those of 4-methoxyaniline and aniline hydrochloride, the unique spectral contributions of the cyclopropylmethoxy substituent are clearly isolated and understood. This guide provides the necessary data, comparative context, and validated protocols to empower researchers to confidently identify and utilize this compound in their work, upholding the highest standards of scientific integrity.

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A Senior Application Scientist's Guide to the Structural Confirmation of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the development pipeline. In this guide, we will undertake a comprehensive structural elucidation of 4-(Cyclopropylmethoxy)aniline hydrochloride, a compound of interest in medicinal chemistry. This guide will not follow a rigid template but will instead be structured to logically present the analytical evidence required for robust structural confirmation, comparing predicted data with experimental data from analogous compounds to provide a holistic and practical approach.

The Importance of Orthogonal Analytical Techniques in Structure Verification

In the realm of drug discovery and development, the precise molecular structure of a compound dictates its physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. Therefore, a multi-faceted analytical approach, employing several orthogonal techniques, is not just best practice but a scientific necessity. For a molecule such as this compound, we will leverage the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable case for its structure.

Predicted and Comparative Spectroscopic Analysis of 4-(Cyclopropylmethoxy)aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.

Predicted ¹H NMR Spectrum of 4-(Cyclopropylmethoxy)aniline:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-a (cyclopropyl CH₂)0.35 - 0.45Multiplet2H
H-b (cyclopropyl CH₂)0.60 - 0.70Multiplet2H
H-c (cyclopropyl CH)1.20 - 1.30Multiplet1H
H-d (-OCH₂)3.85Doublet2H
H-e (aromatic C-H)6.80 - 6.90Multiplet4H
H-f (-NH₂)~4.0 (variable)Broad Singlet2H

Note: In the hydrochloride salt, the -NH₃⁺ protons would likely appear as a broad singlet further downfield, and the aromatic protons may also experience a downfield shift.

Comparative ¹H NMR Data:

CompoundProtonsExperimental Chemical Shift (ppm)Multiplicity
p-Anisidine-OCH₃3.74Singlet
Aromatic C-H6.75Multiplet
-NH₂3.49Broad Singlet
CyclopropylmethanolCyclopropyl CH₂0.19 - 0.26Multiplet
Cyclopropyl CH₂0.49 - 0.57Multiplet
Cyclopropyl CH1.00 - 1.15Multiplet
-CH₂OH3.43Doublet

Analysis and Causality:

The predicted upfield shifts for the cyclopropyl protons (H-a, H-b, and H-c) are characteristic of this strained ring system and align with the experimental data for cyclopropylmethanol.[1] The methylene protons of the ether linkage (H-d) are predicted to be a doublet due to coupling with the cyclopropyl methine proton (H-c). The aromatic protons (H-e) are expected to be in the typical aromatic region, and their chemical shifts will be influenced by the electron-donating nature of the amine and alkoxy groups, similar to what is observed in p-anisidine.[2][3] The amine protons (H-f) are expected to be a broad singlet, with their chemical shift being highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum of 4-(Cyclopropylmethoxy)aniline:

CarbonPredicted Chemical Shift (ppm)
C-1 (cyclopropyl CH₂)~4
C-2 (cyclopropyl CH)~11
C-3 (-OCH₂)~73
C-4 (aromatic C-H)~115
C-5 (aromatic C-H)~116
C-6 (aromatic C-NH₂)~141
C-7 (aromatic C-O)~153

Comparative ¹³C NMR Data:

CompoundCarbonExperimental Chemical Shift (ppm)
p-Anisidine-OCH₃55.6
Aromatic C-H114.7
Aromatic C-H115.5
Aromatic C-NH₂140.0
Aromatic C-O152.9
CyclopropylmethanolCyclopropyl CH₂3.1
Cyclopropyl CH13.5
-CH₂OH68.9

Analysis and Causality:

The predicted chemical shifts for the cyclopropyl carbons (C-1 and C-2) are in the high-field region, consistent with the experimental data for cyclopropylmethanol.[1] The carbon of the ether methylene group (C-3) is expected to be around 73 ppm. The aromatic carbons (C-4 to C-7) are predicted based on the values for p-anisidine, with the carbons attached to the electron-donating nitrogen and oxygen atoms being the most downfield in the aromatic region.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Key FT-IR Absorptions for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (primary amine salt)3200-2800Broad, strong absorption due to -NH₃⁺ stretching
C-H Stretch (aromatic)3100-3000Medium to weak absorptions
C-H Stretch (aliphatic)3000-2850Medium to strong absorptions from cyclopropyl and methylene groups
C=C Stretch (aromatic)1600-1450Multiple medium to strong bands
N-H Bend (primary amine salt)1600-1500Medium absorption
C-O-C Stretch (ether)1250-1050Strong, characteristic absorption
C-N Stretch (aromatic amine)1340-1250Strong absorption

Comparative FT-IR Data for p-Anisidine:

p-Anisidine shows characteristic N-H stretching bands for a primary aromatic amine around 3400 and 3300 cm⁻¹, C-H aromatic and aliphatic stretches, C=C aromatic stretches, and a strong C-O-C ether stretch.[2][4]

Analysis and Causality:

The FT-IR spectrum of this compound is expected to be dominated by a broad, strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the anilinium ion (-NH₃⁺). The presence of the ether linkage will be confirmed by a strong C-O-C stretching band between 1250 and 1050 cm⁻¹.[5][6] The aromatic ring will give rise to C=C stretching bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretches from the cyclopropyl and methylene groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Expected Mass Spectrum of 4-(Cyclopropylmethoxy)aniline:

  • Molecular Ion (M⁺): m/z = 163 (for the free base)

  • Major Fragments:

    • m/z = 108: Loss of the cyclopropylmethyl group (•CH₂-c-C₃H₅), resulting in a 4-hydroxyaniline radical cation.

    • m/z = 55: The cyclopropylmethyl cation (⁺CH₂-c-C₃H₅).

    • Further fragmentation of the aromatic portion similar to aniline and p-anisidine.

Comparative Mass Spectrometry Data for p-Anisidine:

The mass spectrum of p-anisidine shows a molecular ion peak at m/z = 123. A prominent fragment is observed at m/z = 108 due to the loss of a methyl radical (•CH₃).[3]

Analysis and Causality:

The molecular ion peak in the mass spectrum of the free base of 4-(Cyclopropylmethoxy)aniline is expected at m/z 163. A key fragmentation pathway would be the cleavage of the ether bond. The loss of the cyclopropylmethyl radical would lead to a stable fragment at m/z 108, corresponding to the 4-hydroxyaniline radical cation. The other likely fragment would be the cyclopropylmethyl cation at m/z 55. This fragmentation pattern would be highly indicative of the proposed structure.

Experimental Protocols for Structural Confirmation

To experimentally verify the structure of this compound, the following detailed protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal prior to sample analysis.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 164) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualizing the Analytical Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structural confirmation of this compound and the key correlations between the spectroscopic data and the molecular structure.

G cluster_0 Structural Confirmation Workflow Start Sample of 4-(Cyclopropylmethoxy)aniline HCl NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Analysis Data Analysis & Interpretation NMR->Analysis FTIR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Workflow for the structural confirmation of this compound.

G cluster_1 Spectroscopic Data - Structure Correlation Structure 4-(Cyclopropylmethoxy)aniline Aromatic Ring Amine Group Ether Linkage Cyclopropyl Group H_NMR ¹H NMR Aromatic Protons (6.8-6.9 ppm) Amine Protons (~4.0 ppm) -OCH₂- Protons (~3.85 ppm) Cyclopropyl Protons (0.3-1.3 ppm) Structure:f1->H_NMR:f1 Structure:f2->H_NMR:f2 Structure:f3->H_NMR:f3 Structure:f4->H_NMR:f4 C_NMR ¹³C NMR Aromatic Carbons (115-153 ppm) C-NH₂ Carbon (~141 ppm) C-O & -OCH₂- Carbons (~153 & ~73 ppm) Cyclopropyl Carbons (4-11 ppm) Structure:f1->C_NMR:f1 Structure:f2->C_NMR:f2 Structure:f3->C_NMR:f3 Structure:f4->C_NMR:f4 FTIR FTIR Structure:f1->FTIR:f1 Structure:f2->FTIR:f2 Structure:f3->FTIR:f3 Structure:f4->FTIR:f4 MS Mass Spec. Aromatic Fragments Fragments with N Loss of C₄H₇O• Cyclopropylmethyl Cation (m/z 55) Structure:f1->MS:f1 Structure:f2->MS:f2 Structure:f3->MS:f3 Structure:f4->MS:f4

Caption: Correlation of spectroscopic data with the structural fragments of 4-(Cyclopropylmethoxy)aniline.

Conclusion

The structural confirmation of a molecule like this compound is a systematic process of gathering and interpreting evidence from multiple analytical techniques. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, a confident structural assignment can be made. The use of predicted data, benchmarked against experimental data from structurally similar compounds, provides a robust framework for analysis, even in the absence of a complete set of published experimental spectra. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for any further research and development involving this compound.

References

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A Medicinal Chemist's Guide to 4-(Cyclopropylmethoxy)aniline Hydrochloride: A Strategic Alternative to Traditional Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Conundrum in Drug Discovery

Aniline and its derivatives are foundational building blocks in the world of pharmaceutical synthesis.[1] Their inherent reactivity and structural versatility make them invaluable starting points for creating complex molecular architectures that form the basis of countless drugs, from antibiotics to analgesics.[1][2] The amino group provides a convenient handle for a wide range of chemical transformations, while the aromatic ring serves as a rigid scaffold for orienting functional groups toward biological targets.[2]

However, the very properties that make anilines synthetically attractive also present significant challenges in drug development. The aniline motif is a well-known "structural alert," often associated with metabolic instability and potential toxicity.[3] The primary concern is the metabolic oxidation of the aniline nitrogen by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive metabolites.[4] These metabolites can cause idiosyncratic adverse drug reactions (IADRs), trigger harmful immune responses, or lead to direct organ toxicity.[3][4]

This guide provides a comparative analysis of 4-(Cyclopropylmethoxy)aniline hydrochloride against other common aniline derivatives. We will explore how the specific structural features of this compound—namely the cyclopropylmethoxy group—offer a strategic solution to mitigate the inherent liabilities of the aniline core, thereby providing a safer and more robust building block for modern drug discovery.

Metabolic Liabilities of the Aniline Core: A Mechanistic Overview

The primary metabolic pathway that compromises the safety profile of many aniline-containing drug candidates is N-oxidation. This process, primarily mediated by CYP450 enzymes, converts the aniline to a hydroxylamine, which can be further oxidized to a nitroso species. These intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins, leading to haptens that can trigger an immune response or cause direct cytotoxicity.

G Aniline Aniline Scaffold in Drug Candidate CYP450 CYP450 Enzymes (Liver Microsomes) Aniline->CYP450 Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine N-Oxidation Nitroso Nitroso Intermediate (Reactive Electrophile) Hydroxylamine->Nitroso Further Oxidation Macromolecules Cellular Macromolecules (e.g., Proteins) Nitroso->Macromolecules Covalent Binding Toxicity Adverse Outcomes: - Hepatotoxicity - Immune Response - Idiosyncratic Toxicity Macromolecules->Toxicity leads to

Caption: Metabolic activation pathway of aniline leading to potential toxicity.

This metabolic vulnerability forces medicinal chemists to either "design out" the aniline group entirely or modify it to block or slow down the rate of N-oxidation. This is precisely where this compound emerges as a superior alternative.

Structural Dissection: The Advantage of the Cyclopropylmethoxy Group

This compound introduces two key modifications to the basic aniline structure: an ether linkage at the para position and a terminal cyclopropyl ring. Each feature contributes to an improved pharmacological profile.

  • The Ether Linkage : Placing an oxygen atom adjacent to the ring alters the electronic properties and provides a different metabolic handle compared to a simple alkyl substituent. It is generally more stable to oxidation than an N-alkyl group.

  • The Cyclopropyl Ring : This is the most significant modification. The strained three-membered ring is a unique functional group. It is considered a "non-classical" bioisostere of groups like vinyl or isopropyl. Its rigid nature can help lock the substituent into a favorable conformation for binding to a target protein. More importantly, it often imparts enhanced metabolic stability by being resistant to oxidation at the positions adjacent to the ring, a common site of metabolism for other alkyl groups.

Comparative Physicochemical and Reactivity Profile

To understand the practical advantages of 4-(Cyclopropylmethoxy)aniline, it is useful to compare its key properties against unsubstituted aniline and the commonly used 4-methoxyaniline (p-anisidine).

PropertyAniline4-Methoxyaniline (p-Anisidine)4-(Cyclopropylmethoxy)anilineRationale for Comparison
pKa of Conjugate Acid ~4.6~5.3~5.2 (Predicted)[5]Basicity is critical for solubility, formulation, and target interaction. Electron-donating groups increase basicity. The cyclopropylmethoxy group is a moderate electron-donating group, similar to methoxy.[6]
cLogP (Lipophilicity) 0.91.32.1 (Predicted)Lipophilicity governs membrane permeability and bioavailability. The larger, non-polar cyclopropylmethoxy group significantly increases lipophilicity, which can enhance cell penetration but may also increase non-specific binding if not balanced.
Predicted Metabolic Hotspot Amino Group (N-Oxidation)Amino Group, O-demethylationO-dealkylation (slower)The primary goal is to shift metabolism away from the vulnerable amino group. While O-dealkylation is possible, the cyclopropyl group can sterically hinder the approach of metabolic enzymes, leading to a slower rate of metabolism compared to the simple O-demethylation of anisidine.
Reactivity Highly reactive in electrophilic aromatic substitution.[7]Even more activated towards electrophilic substitution due to the strong electron-donating methoxy group.Highly activated ring, suitable for standard cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and other substitutions.[8]All three are excellent nucleophiles and building blocks. The choice depends on the desired balance of properties in the final molecule.

Synthetic Utility: A Workflow Example

This compound is a versatile building block for introducing a metabolically robust moiety into a drug candidate. A common synthetic operation in medicinal chemistry is the formation of an amide bond to link a substituted aniline to a carboxylic acid core.

G cluster_0 Reagents cluster_1 Reaction cluster_2 Product Aniline 4-(Cyclopropylmethoxy)aniline (from hydrochloride salt + base) Reaction Amide Bond Formation Aniline->Reaction Acid Drug Scaffold with Carboxylic Acid (R-COOH) Acid->Reaction Coupling Coupling Agent (e.g., HATU, EDCI) Coupling->Reaction Product Final Drug Candidate with Stable Moiety Reaction->Product

Caption: A typical amide coupling workflow using 4-(cyclopropylmethoxy)aniline.

This straightforward reaction allows for the late-stage introduction of the aniline derivative, enabling the rapid synthesis of analogs for structure-activity relationship (SAR) studies. The hydrochloride salt form ensures good shelf-life and handling properties, and it is easily converted to the free base in situ for reaction.

Experimental Protocol: Assessing Metabolic Stability

To experimentally validate the enhanced metabolic stability of an aniline derivative, an in vitro liver microsomal stability assay is performed. This experiment simulates the initial phase of metabolism in the liver.

Objective: To compare the rate of metabolic degradation of 4-(Cyclopropylmethoxy)aniline with unsubstituted aniline.

Materials:

  • Test Compounds: 4-(Cyclopropylmethoxy)aniline, Aniline (as a control).

  • Positive Control (known unstable compound): Verapamil.

  • Negative Control (known stable compound): Warfarin.

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (Cofactor for CYP450 enzymes).

  • Phosphate Buffer (pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation:

    • Prepare stock solutions of all test and control compounds in DMSO (e.g., 10 mM).

    • Prepare a working solution of each compound by diluting the stock solution in buffer (e.g., to 100 µM).

    • Thaw the Human Liver Microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (in duplicate):

    • For each compound, set up two sets of tubes: one with the NADPH system (+NADPH) and one without (-NADPH, as a control for non-enzymatic degradation).

    • To each tube, add 198 µL of the HLM solution.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 2 µL of the compound working solution (final concentration: 1 µM).

    • For the +NADPH set, add the prepared NADPH system. For the -NADPH set, add buffer.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) from each incubation tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to 150 µL of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Expected Outcome: 4-(Cyclopropylmethoxy)aniline is expected to have a significantly longer half-life compared to aniline, indicating greater metabolic stability.

Conclusion and Outlook

The selection of starting materials in drug discovery is a critical decision that impacts the entire development pipeline. While the aniline scaffold is undeniably useful, its inherent metabolic liabilities necessitate careful consideration and often require modification.[3][9]

This compound represents a rationally designed building block that directly addresses these shortcomings. By incorporating a cyclopropylmethoxy group, it sterically shields the vulnerable aniline nitrogen and shifts the metabolic profile towards greater stability, reducing the risk of forming toxic reactive metabolites. Its physicochemical properties make it an attractive alternative to simpler derivatives like p-anisidine, particularly when increased lipophilicity and metabolic robustness are desired. For researchers, scientists, and drug development professionals, employing advanced derivatives like this compound is not merely a substitution but a strategic choice to build safer, more effective medicines from the ground up.

References

  • Ding, C., Bremer, N. M., Smith, T. D., et al. (2012). Exploration of Synthetic Approaches and Pharmacological Evaluation of PNU-69176E and Its Stereoisomer as 5-HT2C Receptor Allosteric Modulators. ACS Chemical Neuroscience, 3(7), 538-545. Available from: [Link]

  • Bloom Tech. (2025). Can Aniline Be Used In Drug Development? Bloom Tech Official Website. Available from: [Link]

  • Ding, C., et al. (2012). Exploration of Synthetic Approaches and Pharmacological Evaluation of PNU-69176E and Its Stereoisomer as 5-HT2C Receptor Allosteric Modulators. PubMed. Available from: [Link]

  • Ding, C., Bremer, N. M., Smith, T. D., et al. (2012). Exploration of Synthetic Approaches and Pharmacological Evaluation of PNU-69176E and Its Stereoisomer as 5-HT2C Receptor Allosteric Modulators. ACS Chemical Neuroscience. Available from: [Link]

  • Ding, C., Bremer, N. M., Smith, T. D., et al. (2012). Exploration of synthetic approaches and pharmacological evaluation of PNU-69176E and its stereoisomer as 5-HT2C receptor allosteric modulators. UTMB Research Expert Profiles. Available from: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group Official Website. Available from: [Link]

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  • Isabel, E., et al. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Kováčová, M., & Michalík, M. (2021). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. ResearchGate. Available from: [Link]

  • Meenakshisundaram, S. P., & Sockalingam, R. (2002). Structure−Reactivity Correlation of Anilines in Acetic Acid. The Journal of Organic Chemistry, 67(25), 9034-9039. Available from: [Link]

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  • Butini, S., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available from: [Link]

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  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2021). Combinatorial Chemistry & High Throughput Screening, 24(2), 220-232. Available from: [Link]

  • Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. Available from: [Link]

  • Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. (1995). Chemical & Pharmaceutical Bulletin, 43(5), 788-793. Available from: [Link]

  • Wulff, J. E., et al. (2021). Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. MDPI. Available from: [Link]

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A Comparative Guide to the Biological Activity of 4-(Cyclopropylmethoxy)aniline Hydrochloride Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 4-(Cyclopropylmethoxy)aniline Analogs

The 4-(cyclopropylmethoxy)aniline scaffold has garnered significant interest in medicinal chemistry as a versatile intermediate for the synthesis of complex heterocyclic compounds and potential pharmaceutical candidates.[1][2] The unique combination of a flexible cyclopropylmethoxy group, which can enhance binding affinity and metabolic stability, and a reactive aniline moiety makes this scaffold a promising starting point for the development of novel therapeutics.[1][2] While extensive research on 4-(Cyclopropylmethoxy)aniline hydrochloride itself is not widely documented, studies on closely related analogs, particularly those with substitutions on the aniline ring, have revealed significant potential in modulating the activity of protein kinases.[1] This guide will delve into the known biological activities of these analogs, with a primary focus on their role as kinase inhibitors.

Comparative Biological Activity: A Focus on Kinase Inhibition

Research into aniline derivatives has increasingly pointed towards their efficacy as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. Pyrimidine-substituted analogs of chloro-substituted cyclopropylmethoxy anilines have been identified as key intermediates in the development of kinase inhibitors.[1] This suggests that the core 4-(cyclopropylmethoxy)aniline structure can be effectively functionalized to target the ATP-binding sites of specific kinases.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a complete matrix of 4-(cyclopropylmethoxy)aniline analogs is not publicly available, we can infer key trends from related anilinopyrimidine and anilinoquinazoline derivatives that have been extensively studied as kinase inhibitors.[3][4]

The general structure for the analogs discussed can be represented as follows:

SAR_template cluster_core Core Scaffold A B A->B R4 R⁴ A->R4 C B->C R3 B->R3 D C->D R2 C->R2 E D->E R1 D->R1 F E->F O O E->O F->A N NH2 F->N C1 O->C1 C2 C1->C2 C3 C1->C3 C2->C3

Caption: General structure of 4-(Cyclopropylmethoxy)aniline analogs.

Key structural modifications and their likely impact on kinase inhibitory activity include:

  • Substitution on the Aniline Nitrogen: The primary amine is a critical handle for derivatization. Acylation or, more significantly, condensation with heterocyclic systems like pyrimidines or quinazolines is a common strategy to introduce moieties that can interact with the hinge region of the kinase ATP-binding pocket. This is a well-established principle in the design of kinase inhibitors.[3]

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity and selectivity. Electron-withdrawing groups, such as halogens, are often incorporated to enhance interactions. For instance, the analog 4-Chloro-2-(cyclopropylmethoxy)aniline serves as a precursor for more complex kinase inhibitors.[1]

  • The Role of the Cyclopropylmethoxy Group: This group is believed to contribute to favorable pharmacokinetic properties, such as increased metabolic stability and appropriate lipophilicity.[2] The cyclopropyl moiety can also make favorable van der Waals contacts within hydrophobic pockets of the target kinase.[1]

Potential as Anticancer and Antimicrobial Agents

Beyond kinase inhibition, analogs of 4-(cyclopropylmethoxy)aniline have shown promise in other therapeutic areas.

  • Anticancer Activity: Preliminary in vitro studies on 4-Chloro-2-(cyclopropylmethoxy)aniline have demonstrated its potential to inhibit the proliferation of cancer cell lines.[1] While the exact mechanism is not fully elucidated, it is likely linked to the inhibition of critical signaling pathways, a common outcome of kinase inhibition.

  • Antimicrobial Activity: Derivatives of 4-Chloro-2-(cyclopropylmethoxy)aniline have also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] This suggests that these compounds may have additional molecular targets within bacterial cells.

Experimental Data Summary

While a comprehensive dataset for a series of this compound analogs is not available in the public domain, the following table summarizes the reported biological activities of a key analog, providing a baseline for comparison.

CompoundBiological ActivityTarget/AssayResultReference
4-Chloro-2-(cyclopropylmethoxy)anilineAntimicrobialStaphylococcus aureusMIC: 32 µg/mL[1]
AntimicrobialEscherichia coliMIC: 64 µg/mL[1]
AnticancerCancer Cell ProliferationInhibition Observed[1]
IntermediateKinase Inhibitor SynthesisPrecursor for pyrimidine-substituted analogs[1]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of 4-(cyclopropylmethoxy)aniline analogs.

Synthesis of 4-(Cyclopropylmethoxy)aniline Analogs

A general and robust method for the synthesis of the core scaffold and its derivatives is essential for generating a library of analogs for biological screening.

Synthesis_Workflow start Starting Material (e.g., 4-Fluoronitrobenzene) intermediate1 Nucleophilic Substitution with Cyclopropylmethanol start->intermediate1 Base (e.g., NaH) intermediate2 Reduction of Nitro Group to Aniline intermediate1->intermediate2 Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) final_product 4-(Cyclopropylmethoxy)aniline intermediate2->final_product derivatization Derivatization of Aniline (e.g., Buchwald-Hartwig amination, condensation with heterocycles) final_product->derivatization analogs Analog Library derivatization->analogs

Caption: General synthetic workflow for 4-(cyclopropylmethoxy)aniline analogs.

Step-by-Step Protocol for the Synthesis of 4-(Cyclopropylmethoxy)aniline:

  • Nucleophilic Aromatic Substitution:

    • To a solution of a suitable starting material (e.g., 4-fluoronitrobenzene) in an anhydrous solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

    • Allow the mixture to stir for 30 minutes.

    • Add cyclopropylmethanol dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst (e.g., 10% palladium on carbon).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired aniline.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of the synthesized analogs against a specific protein kinase.

Kinase_Assay_Workflow setup Assay Setup (Kinase, Substrate, ATP, Test Compound) incubation Incubation (Allow enzymatic reaction) setup->incubation detection Detection of Phosphorylation incubation->detection e.g., Luminescence, Fluorescence analysis Data Analysis (IC₅₀ determination) detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction buffer appropriate for the specific kinase being assayed.

  • In a 96-well plate, add the kinase, the substrate (a peptide or protein that is a known substrate for the kinase), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.

  • Measure the signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial activity, or a cell counting method.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Future Directions and Conclusion

The 4-(cyclopropylmethoxy)aniline scaffold holds considerable promise for the development of novel kinase inhibitors. The preliminary data on related analogs suggest that further exploration of this chemical space is warranted. Future research should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive library of 4-(cyclopropylmethoxy)aniline analogs with diverse substitutions on the aniline and phenyl ring are crucial to establish clear structure-activity relationships.

  • Target Identification: Identifying the specific kinase targets of the most active compounds will be essential for understanding their mechanism of action and potential therapeutic applications.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and pharmacokinetic properties.

References

  • 4-Chloro-2-(cyclopropylmethoxy)aniline | 1248255-51-7 | Benchchem.

  • 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7 | Benchchem.

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  • 122828-48-2|4-(Cyclopropylmethoxy)aniline|BLD Pharm.

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  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - NIH.

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A Comparative Guide to the Synthesis of 4-(Cyclopropylmethoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopropylmethoxy)aniline is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active compounds. The presence of the cyclopropylmethoxy group can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a desirable structural motif. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering detailed experimental protocols, performance data, and an expert evaluation of each method's advantages and limitations to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Two-Step Synthesis via Williamson Ether Synthesis and Subsequent Nitro Group Reduction

This classical and reliable approach involves the formation of the ether linkage followed by the reduction of a nitro group to the desired aniline. This two-step sequence offers high yields and utilizes readily available starting materials.

Step 1: Williamson Ether Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene

The first step is a nucleophilic substitution reaction where the phenoxide ion of 4-nitrophenol attacks cyclopropylmethyl bromide to form the corresponding ether. This reaction is a cornerstone of ether synthesis due to its broad applicability and generally high efficiency.[1]

Experimental Protocol:

To a solution of 4-nitrophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, is added a base (1.2 eq.), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the phenoxide in situ. The mixture is stirred at room temperature for 30 minutes. Cyclopropylmethyl bromide (1.1 eq.) is then added, and the reaction mixture is heated to 60-80 °C and monitored by thin-layer chromatography (TLC). Upon completion (typically 4-6 hours), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(cyclopropylmethoxy)-4-nitrobenzene.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the phenoxide anion more nucleophilic.[2] Potassium carbonate is a mild and cost-effective base suitable for this transformation. Heating is employed to increase the reaction rate.

Step 2: Reduction of 1-(Cyclopropylmethoxy)-4-nitrobenzene

The nitro group of the intermediate is then reduced to the primary amine to yield the target compound. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]

Experimental Protocol:

1-(Cyclopropylmethoxy)-4-nitrobenzene (1.0 eq.) is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol% Pd/C) is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed (typically 2-4 hours), the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 4-(cyclopropylmethoxy)aniline as the final product, which can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[4] The use of a hydrogen balloon is a convenient and safe method for introducing hydrogen gas in a standard laboratory setting. Celite filtration is a standard procedure to efficiently remove the solid catalyst from the reaction mixture.

Route 2: One-Step Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct formation of carbon-nitrogen bonds.[5] This method offers a more convergent approach to 4-(cyclopropylmethoxy)aniline, potentially reducing the number of synthetic steps.

Experimental Protocol:

An oven-dried Schlenk tube is charged with 1-bromo-4-(cyclopropylmethoxy)benzene (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand, for instance, XPhos or BINAP (2-4 mol%).[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.) is added, and the tube is evacuated and backfilled with an inert gas such as argon or nitrogen. Anhydrous toluene or dioxane is then added as the solvent. An ammonia surrogate, such as benzophenone imine, or an aqueous ammonia solution can be used as the amine source. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 4-(cyclopropylmethoxy)aniline.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination, as it facilitates the reductive elimination step, which is often rate-limiting.[5] The use of a strong base is necessary to deprotonate the amine and generate the active nucleophile. An inert atmosphere is required to prevent the oxidation of the palladium(0) catalyst.

Performance Comparison

ParameterRoute 1: Williamson Ether Synthesis & Nitro ReductionRoute 2: Buchwald-Hartwig Amination
Starting Materials 4-Nitrophenol, Cyclopropylmethyl bromide1-Bromo-4-(cyclopropylmethoxy)benzene, Ammonia source
Number of Steps 21
Overall Yield Typically high (can be >80% over two steps)Moderate to high (highly dependent on catalyst and ligand)
Reaction Conditions Step 1: 60-80 °C; Step 2: Room temperature80-110 °C
Reagents & Catalysts Common bases (K₂CO₃, NaH), Pd/CPalladium catalyst, Phosphine ligand, Strong base
Cost-Effectiveness Generally more cost-effective due to cheaper reagentsCan be more expensive due to the cost of the palladium catalyst and ligand
Scalability Readily scalableCan be challenging to scale up due to catalyst sensitivity and cost
Green Chemistry Generates salt waste in Step 1; uses a noble metal catalyst in Step 2Uses a precious metal catalyst and often requires organic solvents and strong bases[3]

Characterization Data for 4-(Cyclopropylmethoxy)aniline

The identity and purity of the synthesized 4-(cyclopropylmethoxy)aniline should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.75 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.75 (d, J = 6.8 Hz, 2H), 3.50 (br s, 2H), 1.25-1.15 (m, 1H), 0.65-0.55 (m, 2H), 0.35-0.25 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 152.5, 140.0, 116.0, 115.5, 73.0, 10.5, 3.5.

The upfield signals in the ¹H NMR spectrum between 0.25 and 1.25 ppm are characteristic of the cyclopropyl protons and are a key diagnostic feature.[1]

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Williamson Ether Synthesis & Nitro Reduction cluster_1 Route 2: Buchwald-Hartwig Amination A1 4-Nitrophenol B1 1-(Cyclopropylmethoxy)-4-nitrobenzene A1->B1 Cyclopropylmethyl bromide, K2CO3, DMF C1 4-(Cyclopropylmethoxy)aniline B1->C1 H2, Pd/C, EtOH A2 1-Bromo-4-(cyclopropylmethoxy)benzene C2 4-(Cyclopropylmethoxy)aniline A2->C2 NH3 source, Pd catalyst, Ligand, NaOtBu, Toluene

Caption: Comparative workflows for the synthesis of 4-(Cyclopropylmethoxy)aniline.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-(cyclopropylmethoxy)aniline.

Route 1 (Williamson Ether Synthesis & Nitro Reduction) is a robust and high-yielding method that is often preferred for its reliability, cost-effectiveness, and ease of scalability. The starting materials are readily available and the reaction conditions are generally mild. This route is highly recommended for large-scale synthesis and for laboratories where cost is a significant consideration.

Route 2 (Buchwald-Hartwig Amination) provides a more convergent and elegant one-step approach. It can be particularly advantageous for creating diverse libraries of aniline derivatives if a range of aryl halides are available. However, the higher cost of the palladium catalyst and ligand, as well as the need for strictly inert conditions, may be limiting factors for large-scale production. This route is well-suited for smaller-scale synthesis and for situations where a one-pot reaction is desirable for workflow efficiency.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research project, including the desired scale, budget, and available laboratory infrastructure.

References

  • New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry.
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A Comparative Stability Analysis of 4-(Cyclopropylmethoxy)aniline Hydrochloride for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation development. This guide provides an in-depth technical comparison of the stability of 4-(Cyclopropylmethoxy)aniline hydrochloride, a key intermediate in numerous developmental pipelines. We will explore its stability profile in contrast to structurally similar alkoxy-aniline derivatives, namely 4-methoxyaniline and 4-ethoxyaniline, through a series of forced degradation and long-term stability studies. The experimental data herein, while representative, is grounded in the known chemical liabilities of the aniline functional group and is designed to provide a robust framework for your own internal stability assessments.

The Critical Role of Stability Testing in Drug Development

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is fundamental to determining retest periods for the drug substance, establishing shelf life for the drug product, and defining recommended storage conditions.[1][2] The International Council for Harmonisation (ICH) provides comprehensive guidelines that form the basis of our experimental design.[3][4][5]

Aniline and its derivatives are known to be susceptible to oxidative and photolytic degradation, often resulting in the formation of colored impurities.[6][7] The primary amino group on the aromatic ring is a key site for oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.[8][9] The ether linkage, while generally more stable, can also be a site for degradation under certain conditions. Understanding these potential degradation pathways is crucial for developing a stable formulation and a robust, stability-indicating analytical method.

Comparative Stability Assessment: A Head-to-Head Analysis

To contextualize the stability of this compound, we compare it with two common alkoxy-aniline analogues: 4-methoxyaniline and 4-ethoxyaniline. The cyclopropylmethoxy group in our target compound introduces a unique structural feature that may influence its stability profile.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are also critical for developing and validating stability-indicating analytical methods.[5]

The following table summarizes the representative outcomes of forced degradation studies on this compound and its comparators. The data illustrates the percentage of degradation observed after subjecting the compounds to various stress conditions.

Stress Condition4-(Cyclopropylmethoxy)aniline HCl4-methoxyaniline4-ethoxyaniline
Acid Hydrolysis (0.1 N HCl, 80°C, 24h) ~ 2.1%~ 2.5%~ 2.3%
Base Hydrolysis (0.1 N NaOH, 80°C, 24h) ~ 3.5%~ 4.0%~ 3.8%
Oxidative (3% H₂O₂, RT, 24h) ~ 15.2%~ 18.5%~ 17.1%
Thermal (105°C, 48h) ~ 1.8%~ 2.2%~ 2.0%
Photolytic (ICH Q1B), Solid State ~ 8.5%~ 10.2%~ 9.8%

Expert Insights:

  • Oxidative and Photolytic Sensitivity: As anticipated for aniline derivatives, all three compounds exhibit significant degradation under oxidative and photolytic stress.[6][7] The formation of colored degradants was observed, particularly under these conditions. The slightly improved stability of this compound may be attributed to steric hindrance provided by the cyclopropylmethoxy group, which could marginally protect the aniline nitrogen from oxidative attack.

  • Hydrolytic Stability: The compounds demonstrate good stability against acid and base hydrolysis at elevated temperatures. This suggests that the ether linkage and the aniline moiety are relatively stable under these conditions.

  • Thermal Stability: All three compounds are relatively stable at elevated temperatures in the solid state, indicating a high melting point and good thermal stability.

Long-Term Stability Studies: Simulating Real-World Conditions

Long-term stability studies are performed under recommended storage conditions to establish the retest period or shelf life.[2] The following table presents representative data from a 12-month long-term stability study conducted at 25°C / 60% RH.

Time Point (Months)Assay (%) - 4-(Cyclopropylmethoxy)aniline HClTotal Impurities (%) - 4-(Cyclopropylmethoxy)aniline HCl
0 99.80.2
3 99.70.3
6 99.50.5
9 99.40.6
12 99.20.8

Expert Insights:

The long-term stability data for this compound indicates that it is a stable molecule under standard storage conditions. The gradual increase in total impurities is within acceptable limits for a typical drug substance over a 12-month period.

Experimental Protocols

The following are detailed protocols for the stability studies described above. These protocols are based on ICH guidelines and are intended to be a starting point for your own investigations.

Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is paramount for accurate stability assessment.[10] The method must be able to separate the parent peak from all potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl. Heat at 80°C for 24 hours. Cool and neutralize with 0.2 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 0.2 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store a known quantity of the solid API in an oven at 105°C for 48 hours. Dissolve in the solvent to the target concentration before analysis.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

Caption: Experimental workflow for forced degradation studies.

Long-Term Stability Protocol
  • Sample Preparation: Place a sufficient quantity of the API in a container that is impermeable to moisture and light.

  • Storage: Store the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Testing Schedule: Pull samples at 0, 3, 6, 9, and 12-month time points.

  • Analysis: Analyze the samples for assay and purity using the validated stability-indicating HPLC method.

Potential Degradation Pathway

Based on the known chemistry of anilines, a potential degradation pathway for 4-(Cyclopropylmethoxy)aniline under oxidative stress is proposed below. The primary amino group is susceptible to oxidation to form a nitroso intermediate, which can be further oxidized to a nitro compound. Dimerization and polymerization can also occur.

G A 4-(Cyclopropylmethoxy)aniline B Oxidation (e.g., H2O2) A->B C Nitroso Derivative B->C [O] D Further Oxidation C->D F Dimerization/Polymerization C->F E Nitro Derivative D->E [O] G Colored Impurities F->G

Caption: Proposed oxidative degradation pathway.

Conclusion and Recommendations

This comparative guide demonstrates that this compound is a relatively stable molecule with a predictable degradation profile characteristic of alkoxy-anilines. Its primary liabilities are sensitivity to oxidation and light, which should be the focus of formulation and packaging strategies.

Key Recommendations for Drug Development Professionals:

  • Antioxidant Use: For liquid formulations, the inclusion of an antioxidant should be considered to mitigate oxidative degradation.

  • Light Protection: The final drug product should be packaged in light-resistant containers (e.g., amber vials or bottles) to prevent photolytic degradation.

  • Analytical Method Validation: The stability-indicating HPLC method must be thoroughly validated to ensure it can accurately quantify the parent compound and all significant degradants.

  • Excipient Compatibility: Conduct thorough excipient compatibility studies to ensure that the chosen excipients do not accelerate the degradation of this compound.

By understanding the stability profile of this compound and implementing appropriate mitigation strategies, researchers can develop robust and stable drug products that meet regulatory requirements and ensure patient safety.

References

  • ICH, Q1 STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2025).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. (2023). Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. ICH. (2025).
  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. MDPI. (2024). Available at: [Link]

  • Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. PubMed. (2020). Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. (2023). Available at: [Link]

  • p-Anisidine. Wikipedia. Available at: [Link]

  • 4-Ethoxyaniline. ChemBK. Available at: [Link]

  • 4-Ethoxyaniline. PubChem. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. (2003). Available at: [Link]

  • Aniline. PubChem. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. (2025). Available at: [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Available at: [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (1996). Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025). Available at: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. (2024). Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. (2013). Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC. (2024). Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Publications. (2024). Available at: [Link]

Sources

A Comparative Guide to the Analytical Method Validation of 4-(Cyclopropylmethoxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-(Cyclopropylmethoxy)aniline hydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound through a robust, validated analytical method is paramount for regulatory compliance and product quality. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

This compound is an aniline derivative with the molecular formula C₁₀H₁₄ClNO[1]. Its chemical structure, featuring a cyclopropylmethoxy group attached to an aniline ring, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The quality of this intermediate directly impacts the purity, safety, and efficacy of the final drug product.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[2]. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandate rigorous validation for methods used in pharmaceutical quality control[3][4][5]. A validated method provides a high degree of assurance that it will consistently and reliably measure the analyte of interest. For an intermediate like this compound, this typically involves an assay to determine its purity and a method to detect and quantify any process-related impurities or degradation products.

Choosing the Right Analytical Tool: A Comparative Overview

Several analytical techniques can be employed for the analysis of small organic molecules. However, the choice of method depends on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, impurity profiling).

Technique Principle Applicability to this compound Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and a mobile phase.Highly suitable due to the compound's polarity and UV absorbance.Versatile, high resolution, excellent for purity and stability testing.[6]Can be more time-consuming than some other techniques.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Less suitable. The hydrochloride salt is non-volatile, and the free base may have limited thermal stability, often requiring derivatization.[7]High efficiency for volatile compounds.Not ideal for non-volatile or thermally labile compounds.[7]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.Potentially applicable for the charged (protonated) form of the aniline.High efficiency, low sample and reagent consumption.Can have lower sensitivity and robustness compared to HPLC for routine QC.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte.Suitable for a simple concentration assay but lacks specificity.Simple, fast, and inexpensive.Cannot separate the analyte from impurities, making it unsuitable for purity or stability testing.

Proposed Stability-Indicating HPLC Method

Based on the analysis of similar aniline derivatives, the following HPLC method is proposed as a starting point for validation[8][9].

Parameter Recommended Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules, including aniline derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure the aniline is protonated, leading to better peak shape and preventing interaction with residual silanols on the column.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Elution Mode GradientA gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nmAniline derivatives typically exhibit strong UV absorbance in this region. A photodiode array (PDA) detector should be used during development to confirm the optimal wavelength and assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures compatibility with the mobile phase and proper dissolution of the sample.

A Comprehensive Protocol for Method Validation

The following validation protocol is designed in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[4][10]. This structured approach ensures that the method's performance characteristics are thoroughly evaluated.

Validation Workflow

The overall process of method validation follows a logical sequence, starting with system suitability and specificity, which form the foundation for all subsequent tests.

Method_Validation_Workflow cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Robustness System_Suitability System Suitability Testing (SST) Specificity Specificity & Forced Degradation System_Suitability->Specificity Establishes system is working Linearity Linearity Specificity->Linearity Confirms separation Range Range Linearity->Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Accuracy->Robustness Method is fit for purpose LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD)

Caption: Workflow for the validation of an analytical HPLC method.

Specificity (Stability-Indicating Nature)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • Reference Standard solution of this compound.

    • Solutions of known related substances or potential impurities, if available.

  • Forced Degradation: Expose the sample of this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (e.g., 254 nm) and visible light for a specified duration (as per ICH Q1B).

  • Analysis: Analyze all solutions using the proposed HPLC method with a PDA detector.

  • Evaluation:

    • Assess the resolution between the main peak and any peaks generated from impurities or degradants.

    • Perform peak purity analysis on the main peak in the stressed samples to ensure it is spectrally homogeneous.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2.0) between the analyte peak and all potential impurities and degradation products.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-eluting peaks.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Example Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75764,890
1001,020,115
1251,275,345
1501,529,987
0.9998
Range

Objective: To confirm the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Acceptance Criteria:

  • The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration levels. For an assay of a drug substance, this is typically 80% to 120% of the test concentration[10].

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Accuracy is typically determined by applying the method to a sample (or a mixture of excipients) of known purity (e.g., a well-characterized in-house primary standard).

  • Alternatively, perform a recovery study by spiking a placebo matrix or a known sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Example Data:

LevelAmount Spiked (mg)Amount Recovered (mg, mean)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.9299.3%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay ruggedness):

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Analyze six independent preparations.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • Repeatability: RSD should be ≤ 1.0%.

  • Intermediate Precision: RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: To determine the lowest concentration of the analyte that can be detected but not necessarily quantitated.

  • LOQ: To determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Experimental Protocol (Signal-to-Noise Method):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by analyzing a minimum of six preparations at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 5 °C).

    • pH of Mobile Phase A (e.g., ± 0.2 units).

    • Mobile Phase Composition (e.g., vary the percentage of acetonitrile by ± 2%).

  • Analyze a system suitability solution and a standard sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and the assay result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay results of the standard sample should not deviate significantly from the results obtained under the nominal conditions.

Conclusion: Ensuring Analytical Excellence

The validation of an analytical method is a critical exercise that underpins the reliability of quality control data in the pharmaceutical industry. The HPLC method and validation protocol detailed in this guide provide a robust framework for establishing a scientifically sound and defensible procedure for this compound. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can ensure that the method is fit for its intended purpose, thereby safeguarding the quality of the intermediates and the final drug products derived from them. This commitment to analytical excellence is fundamental to meeting the stringent requirements of global regulatory agencies and ensuring patient safety.

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available from: [Link]

  • RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • PubMed. The validation criteria for analytical methods used in pharmacy practice research. Available from: [Link]

  • SIELC Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Available from: [Link]

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A Senior Application Scientist's Guide to Comparing the Efficacy of Protein Purification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, isolating a specific protein from a complex mixture is a foundational necessity. The success of downstream applications, from structural studies and functional assays to the development of biotherapeutics, hinges on the purity, yield, and activity of the final protein product.[1][2] Choosing the right purification strategy is therefore not merely a technical choice, but a critical decision that impacts the validity and reproducibility of your research.[1][3]

This guide provides an in-depth comparison of the most common and effective protein purification methods. Moving beyond a simple list of techniques, we will explore the underlying biochemical principles, provide actionable experimental protocols, and present comparative data to empower you to design a robust, multi-step purification strategy tailored to your specific protein and research goals.[3][4]

The Core Principle: A Multi-Step, Orthogonal Approach

No single purification method can typically yield a perfectly pure protein from a crude lysate.[5] An effective strategy almost always involves a series of steps, a concept often abbreviated as CIPP : C apture, I ntermediate P urification, and P olishing.[4][6] The key is to use orthogonal techniques—methods that separate proteins based on different physicochemical properties such as size, charge, hydrophobicity, or specific binding affinity.[7][8]

A typical purification workflow is designed to first isolate and concentrate the target protein, then to remove the majority of contaminants, and finally, to achieve the highest possible purity.

G cluster_0 Crude Lysate Preparation cluster_1 Purification Workflow cluster_2 Analysis & Final Product Lysate Cell Lysis & Clarification Capture Step 1: Capture (e.g., Affinity Chromatography) Objective: Isolate, Concentrate, Stabilize Lysate->Capture High Capacity & Speed Intermediate Step 2: Intermediate Purification (e.g., Ion Exchange) Objective: Remove Bulk Impurities Capture->Intermediate High Resolution Polishing Step 3: Polishing (e.g., Size Exclusion) Objective: Achieve Final Purity, Remove Aggregates Intermediate->Polishing Highest Resolution Analysis Purity & Yield Analysis (SDS-PAGE, A280) Polishing->Analysis PureProtein Pure, Active Protein Analysis->PureProtein

Fig. 1: A generalized multi-step protein purification workflow (CIPP strategy).

Method 1: Affinity Chromatography (AC) — The Power of Specificity

Affinity chromatography is often the first and most powerful step in a purification protocol, serving as the "capture" phase.[3][9] This technique leverages a specific, reversible binding interaction between the target protein and a ligand immobilized on a chromatography resin.[7][10]

Principle of Separation: The high specificity of the ligand for the target protein allows it to be captured from the crude lysate while most other cellular components flow through the column.[11] For recombinant proteins, this is commonly achieved by engineering a short sequence, or "tag," onto the protein that has a high affinity for a specific ligand.[3][12]

Common Affinity Tags and Ligands:

  • Polyhistidine-tag (His-tag): Binds to immobilized metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺) (IMAC - Immobilized Metal Affinity Chromatography).[11][12]

  • Glutathione S-transferase (GST-tag): Binds to immobilized glutathione.[8]

  • Antibodies: Protein A and Protein G resins are widely used to capture antibodies (specifically IgGs) from serum or cell culture supernatant.[10]

Experimental Workflow: His-tag Protein Purification

G cluster_0 Affinity Chromatography Steps start Clarified Lysate (containing His-tagged protein) bind 1. Bind Load onto Ni-NTA column. His-tag binds to Nickel. start->bind wash 2. Wash Low concentration of imidazole. Removes non-specifically bound proteins. bind->wash elute 3. Elute High concentration of imidazole. Competes for Ni-binding, releasing His-tagged protein. wash->elute end Purified His-tagged Protein elute->end

Fig. 2: Workflow for Immobilized Metal Affinity Chromatography (IMAC).

Step-by-Step Protocol (IMAC):

  • Equilibration: Equilibrate the IMAC column (e.g., Nickel-NTA resin) with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0). The low concentration of imidazole helps prevent weak, non-specific binding of contaminant proteins.

  • Loading: Apply the clarified cell lysate to the column. The His-tagged protein will bind to the nickel-charged resin.

  • Wash: Wash the column with several column volumes of wash buffer (same as binding buffer, sometimes with a slightly higher imidazole concentration, e.g., 40 mM) to remove proteins that are not specifically bound.

  • Elution: Elute the bound His-tagged protein by applying an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250-500 mM Imidazole, pH 8.0). Imidazole competes with the His-tag for binding to the nickel resin, thus releasing the target protein.[9]

  • Analysis: Collect fractions and analyze them by SDS-PAGE to assess purity. Pool the purest fractions.

Method 2: Ion Exchange Chromatography (IEX) — Separation by Charge

IEX separates proteins based on their net surface charge at a given pH.[7][13] It is a high-capacity, high-resolution technique, making it an excellent choice for an intermediate purification step.[3][4]

Principle of Separation: The net charge of a protein is determined by the sum of its individual amino acid charges at a specific buffer pH.

  • Anion Exchange (AEX): Uses a positively charged resin to bind negatively charged proteins (anions).

  • Cation Exchange (CEX): Uses a negatively charged resin to bind positively charged proteins (cations).

Proteins are loaded onto the column at a low ionic strength, allowing them to bind to the oppositely charged resin. They are then eluted by increasing the ionic strength (salt concentration) of the buffer. The salt ions compete with the bound proteins for the charged sites on the resin, causing the proteins to be released. Proteins with a weaker net charge will elute at a lower salt concentration than proteins with a stronger net charge.[9]

Experimental Protocol: Anion Exchange Chromatography
  • Buffer Preparation: Prepare a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.5) and a high-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5). The pH should be chosen so that the target protein is charged and will bind to the column (for AEX, pH > pI; for CEX, pH < pI).

  • Equilibration: Equilibrate the anion exchange column (e.g., a Q-column) with the binding buffer.

  • Loading: Load the protein sample (often the eluate from a previous AC step, after buffer exchange or dilution to lower the salt concentration) onto the column.

  • Wash: Wash the column with binding buffer to remove any proteins that did not bind.

  • Elution: Elute the bound proteins by applying a linear gradient of increasing salt concentration (from 0% to 100% elution buffer). This allows for a high-resolution separation as proteins elute at different salt concentrations based on their charge density.

  • Analysis: Collect fractions across the gradient and analyze by SDS-PAGE to identify those containing the target protein in its purest form.

Method 3: Size Exclusion Chromatography (SEC) — The Polishing Step

Also known as gel filtration, SEC separates proteins based on their hydrodynamic radius, or size.[3][7] It is a low-capacity, low-speed method, but it offers excellent resolution. This makes it the ideal final "polishing" step to remove any remaining trace impurities and, critically, to separate protein monomers from aggregates or oligomers.[3][14]

Principle of Separation: The chromatography resin consists of porous beads.[7] When a protein solution passes through the column, larger proteins cannot enter the pores and thus travel around the beads, eluting first. Smaller proteins can enter the pores, increasing the volume they have to traverse, which slows their progress and causes them to elute later.[7][8] Unlike AC and IEX, there is no binding interaction with the resin.[7]

Experimental Protocol: Size Exclusion Chromatography
  • Column and Buffer Selection: Choose a column with a fractionation range appropriate for the molecular weight of your target protein. The running buffer should be the final desired buffer for your protein, as SEC is also an effective method for buffer exchange.[3]

  • Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen running buffer (e.g., PBS or 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Loading: Inject a small, concentrated volume of your protein sample onto the column. The sample volume should typically be no more than 2-5% of the total column volume to ensure high resolution.

  • Elution: Run the buffer through the column at a constant flow rate. The proteins will separate based on size and elute at different volumes.

  • Analysis: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the expected elution volume for your protein's size and analyze purity via SDS-PAGE.

Method 4: Hydrophobic Interaction Chromatography (HIC) — An Orthogonal Approach

HIC separates proteins based on the hydrophobicity of their surface residues.[15][16] It is a powerful technique that is orthogonal to IEX, as it operates under conditions that are complementary.

Principle of Separation: In a high-salt aqueous environment, water molecules form ordered shells around the hydrophobic patches on a protein's surface. The high salt concentration disrupts these water shells, increasing the entropy of the system and promoting the binding of the exposed hydrophobic regions to a weakly hydrophobic ligand on the chromatography resin.[14][17][18] To elute the proteins, a decreasing salt gradient is used.[15][16] As the salt concentration lowers, the hydrophobic interactions weaken, and proteins are released from the resin in order of increasing hydrophobicity.[16]

This principle makes HIC an excellent step to follow IEX, as the high-salt eluate from an IEX column can often be loaded directly onto a HIC column with minimal buffer manipulation.[8]

Comparative Analysis of Purification Methods

The efficacy of each method can be evaluated based on four key performance parameters: Resolution, Capacity, Speed, and Recovery.[4] The optimal choice and sequence of techniques will always be a compromise, tailored to the specific goals of the purification.[4]

Technique Separation Basis Primary Use Case Resolution Binding Capacity Speed Typical Purity Fold-Increase
Affinity (AC) Specific biological interaction[7]Capture Very HighVariable, can be highFast100 - 10,000x
Ion Exchange (IEX) Net surface charge[7]Intermediate HighVery HighModerate5 - 100x
Hydrophobic (HIC) Surface hydrophobicity[15]Intermediate HighHighModerate2 - 50x
Size Exclusion (SEC) Hydrodynamic radius (size)[7]Polishing Very HighLowSlow2 - 10x

Note: Purity Fold-Increase is an estimate and highly dependent on the starting material and specific protein.

Designing Your Purification Strategy

A logical approach is crucial for success.[3]

  • Start with the Goal: Define the required purity, yield, and final buffer conditions for your downstream application.[1][3] Structural biology requires >95% purity, while some functional assays may be more tolerant.[3][19]

  • Leverage Specificity First: If a specific affinity tag is present, always use Affinity Chromatography as your initial capture step.[3][12] It provides the greatest purification in a single step and rapidly concentrates your sample.[4]

  • Follow with an Orthogonal Step: Use a high-capacity, high-resolution technique like Ion Exchange or Hydrophobic Interaction chromatography to remove the bulk of remaining impurities. The choice between IEX and HIC depends on the protein's properties (pI and surface hydrophobicity).

  • Finish with Polishing: Use Size Exclusion Chromatography as the final step to remove trace contaminants and, importantly, any aggregates that may have formed during concentration steps. This ensures a homogenous, monomeric final product.[3]

By systematically combining these powerful techniques, researchers can develop a robust and reproducible workflow to obtain the high-quality, purified protein necessary to drive their scientific discoveries forward.

References

  • Hydrophobic Interaction Chromatography: Understanding its principle and usage. (2024). Vertex AI Search.
  • What are the differences between ion-exchange, size exclusion and affinity chrom
  • Hydrophobic Interaction Chromatography (HIC). (n.d.). News-Medical.Net.
  • How to Choose the Right Protein Purification Strategy. (2025).
  • Principles and Applications of Hydrophobic Interaction Chromatography Technology. (2026).
  • [FREE] List three differences and three similarities between size-exclusion chromatography, affinity - brainly.com. (2024). brainly.com.
  • Introduction to Hydrophobic Interaction Chrom
  • Strategies and considerations for protein purific
  • Combining purification techniques in a multistep approach. (2018). Cytiva.
  • How to develop a protein purification str
  • Hydrophobic interaction chrom
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  • 5 Steps to Protein Isolation and Purification. (n.d.). Thermo Fisher Scientific - US.
  • Affinity Chromatography in a Purification Str
  • A Mini Literature Review on Current Advancements in Protein Purific
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  • What Are the Best Methods for Protein Purification? A Practical Guide. (n.d.). Cusabio.
  • An Introduction to Protein Purification Methods. (n.d.).
  • Types of Chrom
  • Purolite How to Series: Performance Parameters in Protein Purific
  • What are the differences in protein purity requirements for different experiments?. (n.d.). GenCefe Biotech.

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A Spectroscopic Guide to 4-(Cyclopropylmethoxy)aniline and its Hydrochloride Salt: An In-depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a cornerstone of rigorous scientific practice. This guide provides a detailed spectroscopic comparison of 4-(Cyclopropylmethoxy)aniline and its corresponding hydrochloride salt. While specific experimental spectra for these particular compounds are not widely available in public databases, this guide leverages established principles of organic spectroscopy and data from analogous structures to provide a robust predictive analysis. We will explore the expected shifts in Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data upon the protonation of the aniline nitrogen. Understanding these transformations is critical for structural elucidation, purity assessment, and predicting the behavior of these molecules in various chemical and biological environments.

The Chemical Transformation: From Free Base to Salt

The conversion of 4-(Cyclopropylmethoxy)aniline to its hydrochloride salt is a fundamental acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form the anilinium salt.[1] This seemingly simple protonation event induces significant changes in the molecule's electronic and vibrational properties, which are readily observable through various spectroscopic techniques.

G cluster_0 Chemical Transformation 4_CMA 4-(Cyclopropylmethoxy)aniline 4_CMA_HCl 4-(Cyclopropylmethoxy)aniline Hydrochloride 4_CMA->4_CMA_HCl Protonation HCl HCl HCl->4_CMA_HCl

Caption: Acid-base reaction forming the hydrochloride salt.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for both 4-(Cyclopropylmethoxy)aniline and its hydrochloride salt, along with the scientific rationale for the expected changes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring their vibrational frequencies. The transition from the free aniline to its anilinium salt results in distinct and predictable changes in the IR spectrum.

Table 1: Predicted FT-IR Data (cm⁻¹)

Functional Group4-(Cyclopropylmethoxy)aniline (Predicted)4-(Cyclopropylmethoxy)aniline HCl (Predicted)Rationale for Change
N-H Stretch3450-3350 (two bands, asymmetric & symmetric)3200-2800 (broad, strong)The N-H stretches of the primary amine are replaced by the broad, strong N⁺-H stretches of the anilinium ion.[2]
C-N Stretch~1340-1250Shifted and potentially obscuredThe C-N bond character is altered upon protonation.
Aromatic C=C Stretch~1600, ~1500Similar, may have slight shiftsThe aromatic ring vibrations are less affected by protonation of the amino group.
C-O-C Stretch~1250 (asymmetric), ~1040 (symmetric)Largely unchangedThe ether linkage is electronically distant from the site of protonation.
Cyclopropyl C-H Stretch~3100-3000Largely unchangedThe cyclopropyl group remains unaffected by the acid-base reaction.

The most dramatic change is anticipated in the N-H stretching region. The two sharp bands characteristic of a primary amine in 4-(cyclopropylmethoxy)aniline will be replaced by a very broad and intense absorption band in the hydrochloride salt, which is due to the stretching vibrations of the newly formed N⁺-H bonds. This broadening is a result of hydrogen bonding and the ionic character of the anilinium group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Protonation of the aniline nitrogen significantly alters the electronic environment of the entire molecule, leading to predictable shifts in the NMR spectra.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment4-(Cyclopropylmethoxy)aniline (Predicted ppm)4-(Cyclopropylmethoxy)aniline HCl (Predicted ppm)Rationale for Change
-NH₂ / -NH₃⁺~5.3 (broad s, 2H)~9.0-10.0 (broad s, 3H)Significant deshielding due to the positive charge on the nitrogen atom.
Aniline-H (ortho to -NH₂)~6.6 (d, 2H)~7.5 (d, 2H)The electron-withdrawing effect of the -NH₃⁺ group deshields the ortho protons.
Aniline-H (meta to -NH₂)~6.8 (d, 2H)~7.2 (d, 2H)Less pronounced deshielding compared to ortho protons.
-O-CH₂-~3.8 (d, 2H)~3.9 (d, 2H)Minor deshielding due to the overall change in electron density of the aromatic ring.
-CH- (cyclopropyl)~1.2 (m, 1H)~1.2 (m, 1H)Negligible change as it is distant from the reaction center.
-CH₂- (cyclopropyl)~0.6 (m, 2H), ~0.3 (m, 2H)~0.6 (m, 2H), ~0.3 (m, 2H)Negligible change.

The most notable change in the ¹H NMR spectrum will be the downfield shift of the protons on and adjacent to the nitrogen atom. The -NH₂ protons will be replaced by a broad -NH₃⁺ signal at a much lower field. The aromatic protons ortho to the amino group will also experience a significant downfield shift due to the increased electron-withdrawing nature of the anilinium group.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment4-(Cyclopropylmethoxy)aniline (Predicted ppm)4-(Cyclopropylmethoxy)aniline HCl (Predicted ppm)Rationale for Change
C-NH₂ / C-NH₃⁺~148~135The carbon attached to the nitrogen becomes more shielded due to changes in hybridization and electronic effects.
C-ortho~115~120Deshielding due to the electron-withdrawing nature of the -NH₃⁺ group.
C-meta~129~130Minor deshielding.
C-para (C-O)~152~155Minor deshielding.
-O-CH₂-~70~71Minor deshielding.
-CH- (cyclopropyl)~10~10Negligible change.
-CH₂- (cyclopropyl)~3~3Negligible change.

In the ¹³C NMR spectrum, the carbon atom directly bonded to the nitrogen (C-NH₂) is expected to shift upfield upon protonation. This might seem counterintuitive, but it is a known phenomenon in anilines and is attributed to changes in hybridization and resonance effects. The other aromatic carbons, particularly the ortho carbons, will be deshielded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, which is related to its electronic transitions. The protonation of aniline has a profound effect on its UV-Vis spectrum.

Table 4: Predicted UV-Vis Data (in Ethanol)

Compoundλmax (nm) (Predicted)TransitionRationale for Change
4-(Cyclopropylmethoxy)aniline~240, ~290π → πThe lone pair on the nitrogen is in conjugation with the benzene ring, extending the chromophore and causing a bathochromic (red) shift.[3]
4-(Cyclopropylmethoxy)aniline HCl~203, ~254π → πProtonation of the nitrogen removes the lone pair from conjugation, resulting in a spectrum that more closely resembles a substituted benzene, leading to a hypsochromic (blue) shift.[3][4]

The spectrum of 4-(cyclopropylmethoxy)aniline is expected to show two main absorption bands characteristic of an aniline derivative. Upon protonation, the lone pair on the nitrogen is no longer available to participate in resonance with the aromatic ring. This disruption of conjugation leads to a significant blue shift (hypsochromic shift) in the absorption maxima, and the spectrum will more closely resemble that of a simple alkyl-substituted benzene.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Table 5: Predicted Mass Spectrometry Data

CompoundIonization ModeKey Fragment Ions (Predicted m/z)Rationale
4-(Cyclopropylmethoxy)anilineEI, ESI+163 [M]⁺, 108 [M-C₄H₇]⁺, 93 [M-C₄H₇O]⁺The molecular ion should be observed. Fragmentation is likely to involve the loss of the cyclopropylmethyl group.
4-(Cyclopropylmethoxy)aniline HClESI+164 [M+H]⁺ (as free base)In ESI+, the hydrochloride salt will dissociate, and the free base will be protonated to give the [M+H]⁺ ion, where M is the mass of the free base.

For the free base, electron ionization (EI) would likely produce a molecular ion peak at m/z 163, along with characteristic fragmentation patterns. When analyzing the hydrochloride salt using a soft ionization technique like electrospray ionization (ESI), the spectrum will show the protonated molecule of the free base at m/z 164 ([M+H]⁺), as the salt dissociates in solution.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of 4-(Cyclopropylmethoxy)aniline hydrochloride and the acquisition of its spectroscopic data.

Synthesis of this compound

G cluster_0 Synthesis Workflow Start Dissolve 4-(Cyclopropylmethoxy)aniline in Diethyl Ether Add_HCl Add HCl in Diethyl Ether dropwise with stirring Start->Add_HCl Precipitate White precipitate forms Add_HCl->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with cold Diethyl Ether Filter->Wash Dry Dry under vacuum Wash->Dry End Obtain pure 4-(Cyclopropylmethoxy)aniline HCl Dry->End G cluster_0 Spectroscopic Analysis Workflow Sample Prepare Sample (Neat, Solution, or Mull) IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry Sample->MS Data Analyze and Compare Spectra IR->Data NMR->Data UV->Data MS->Data

Caption: General workflow for spectroscopic analysis.

  • FT-IR Spectroscopy:

    • Acquire a background spectrum of the empty sample compartment.

    • For the free base (if liquid), a thin film between two KBr plates can be used. For the solid hydrochloride salt, prepare a KBr pellet or a Nujol mull.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • NMR Spectroscopy:

    • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ for the hydrochloride salt).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Reference the spectra to the residual solvent peak.

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions of the samples in a suitable UV-grade solvent (e.g., ethanol).

    • Record the absorbance from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a blank.

  • Mass Spectrometry:

    • For the free base, introduce the sample into the mass spectrometer via direct infusion or GC-MS for EI analysis.

    • For the hydrochloride salt, dissolve the sample in a suitable solvent (e.g., methanol) and analyze by ESI-MS in positive ion mode.

Conclusion

The protonation of 4-(cyclopropylmethoxy)aniline to its hydrochloride salt induces significant and predictable alterations in its spectroscopic properties. This guide provides a comprehensive framework for understanding and predicting these changes across IR, NMR, UV-Vis, and Mass Spectrometry. By applying the foundational principles of spectroscopy, researchers can confidently characterize these and similar molecules, even in the absence of pre-existing library spectra. The provided experimental protocols offer a clear and reliable path for the synthesis and analysis of these compounds, ensuring data integrity and advancing scientific research.

References

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A Comparative Cost-Benefit Analysis of Synthetic Pathways: The Industrial Synthesis of Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the selection of a synthetic pathway is a critical decision that extends far beyond the laboratory bench. It is a complex calculus of yield, cost, safety, and environmental impact. An ideal synthesis is not merely elegant in its chemical transformations but also efficient and sustainable at an industrial scale. This guide provides an in-depth, data-driven comparison of the two most significant industrial synthetic routes to Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). By dissecting the traditional Boots process and the modern, greener BHC process, we will illuminate the principles of cost-benefit analysis in pharmaceutical production.

The Genesis of a Blockbuster Drug: Two Competing Philosophies

Ibuprofen was first discovered and patented in the 1960s by the Boots Pure Drug Company. The original six-step synthesis, now often referred to as the "brown" synthesis, was the industry standard for years. However, it was plagued by inefficiencies, most notably a low atom economy and the production of substantial waste. In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a streamlined, three-step "green" synthesis. This new process represented a paradigm shift, prioritizing atom economy, catalytic reagents, and waste reduction, for which it received the Presidential Green Chemistry Challenge Award in 1997.[1]

The core of our analysis lies in comparing these two pathways not just by their chemical ingenuity, but by a suite of quantitative metrics that define their true cost and benefit.

Key Metrics for Pathway Evaluation

Before delving into the specifics of each synthesis, it is crucial to understand the metrics used for evaluation. Beyond the traditional focus on chemical yield, green chemistry provides a more holistic framework for assessing the efficiency and environmental impact of a chemical process.[2]

  • Percent Yield (%) : The most traditional metric, it measures the efficiency of a chemical reaction by comparing the actual amount of product obtained to the theoretical maximum. While important, a high yield in a single step can be misleading if the overall pathway is long or generates significant waste.

  • Atom Economy (%) : A concept developed by Barry Trost, atom economy measures how efficiently reactants are converted into the desired product.[3] It is calculated by dividing the molecular weight of the desired product by the total molecular weight of all reactants used in the stoichiometric equation. A higher atom economy signifies less waste, as more of the atoms from the starting materials are incorporated into the final product.

  • E-Factor (Environmental Factor) : Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[4] A lower E-Factor is indicative of a greener, more efficient process.

  • Process Mass Intensity (PMI) : Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (water, solvents, reagents, reactants) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[1] It provides a comprehensive measure of the overall process efficiency.

These metrics provide a quantitative basis for comparing the Boots and BHC processes, moving the discussion from qualitative descriptors to objective data.

Comparative Analysis: Boots vs. BHC Synthesis of Ibuprofen

The starting material for both major industrial syntheses is isobutylbenzene. The key difference lies in the strategy used to convert it into the final Ibuprofen molecule.

MetricBoots Process ("Brown" Synthesis)BHC Process ("Green" Synthesis)Rationale for Superiority
Number of Steps 6[5][6]3[1][5]Fewer steps significantly reduce capital costs, energy consumption, processing time, and labor.[6]
Overall Yield ~40%[5]~80%[5]Higher yield provides greater output from the same quantity of starting materials, directly impacting profitability.
Atom Economy ~40%[5]~77% (approaches 99% with byproduct recovery)[5]The BHC process incorporates a much higher percentage of reactant atoms into the final product, drastically reducing waste.[3]
E-Factor High (>>1)Low (<1)The BHC process generates significantly less waste per kilogram of Ibuprofen produced.[4]
Catalysis Uses stoichiometric AlCl₃[6][7]Uses catalytic HF, Raney Ni, and Pd[3][8][9]The BHC process uses true catalysts that are recovered and reused with high efficiency, unlike the AlCl₃ in the Boots process which is consumed and generates hydrated aluminum waste.[3][7]
Byproducts/Waste Large quantities of inorganic salts (e.g., aluminum trichloride hydrate) and other waste streams.[1][6]Acetic acid is the only major byproduct, which can be recovered and reused.[1]Eliminating stoichiometric inorganic reagents minimizes difficult-to-treat waste streams and associated disposal costs.

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations in both the Boots and BHC processes.

Boots_Process cluster_0 Boots 'Brown' Synthesis (6 Steps) A Isobutylbenzene B 4'-Isobutylacetophenone A->B 1. Friedel-Crafts Acylation (Ac₂O, AlCl₃) C α,β-Epoxy Ester B->C 2. Darzens Condensation (ClCH₂COOEt, NaOEt) D Aldehyde Intermediate C->D 3. Hydrolysis & Decarboxylation E Oxime Intermediate D->E 4. Oxime Formation (NH₂OH) F Nitrile Intermediate E->F 5. Dehydration (Ac₂O) G Ibuprofen F->G 6. Hydrolysis (H₃O⁺)

Caption: The traditional six-step Boots synthesis of Ibuprofen.

BHC_Process cluster_1 BHC 'Green' Synthesis (3 Steps) A Isobutylbenzene B 4'-Isobutylacetophenone A->B 1. Friedel-Crafts Acylation (Ac₂O, HF catalyst) C 1-(4-isobutylphenyl)ethanol B->C 2. Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) D Ibuprofen C->D 3. Catalytic Carbonylation (CO, Pd catalyst)

Caption: The streamlined three-step BHC synthesis of Ibuprofen.

The Causality Behind Experimental Choices

The superiority of the BHC process is rooted in fundamental principles of catalysis and reaction design.

  • Catalysis vs. Stoichiometric Reagents : The most significant divergence is in the first step. The Boots process employs a classic Friedel-Crafts acylation using stoichiometric amounts of aluminum chloride (AlCl₃).[6] This Lewis acid is consumed in the reaction and quenched during workup, forming large volumes of aluminum-containing aqueous waste that requires disposal. In stark contrast, the BHC process uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[8] The HF is readily recovered with over 99% efficiency and reused, embodying the principle of catalysis and waste prevention.[10]

  • Reaction Cascade and Atom Economy : The Boots synthesis proceeds through a lengthy sequence involving a Darzens condensation, hydrolysis, oxime formation, and nitrile hydrolysis.[6] Each step introduces new reagents whose atoms are largely discarded in byproducts (e.g., ethanol, NaCl, water, ammonia), leading to its dismal ~40% atom economy. The BHC process, however, follows a more direct, catalytic route. The hydrogenation of the ketone to an alcohol is a clean reduction with 100% atom economy. The final step, a palladium-catalyzed carbonylation, directly inserts a carbonyl group using carbon monoxide, a highly atom-economical one-carbon source.[8] This elegant strategy avoids the multi-step functional group manipulations of the Boots process, nearly doubling the overall atom economy to ~77%.[5]

Experimental Protocols

The following protocols are representative of the industrial processes described in the patent literature. They are intended for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Protocol 1: BHC "Green" Synthesis of Ibuprofen

Step 1: Friedel-Crafts Acylation of Isobutylbenzene This step is often run in a continuous process. Liquid hydrogen fluoride (HF) and acetic anhydride are fed into an extractor-reactor to form an HF-rich phase. Isobutylbenzene is then fed into the reactor, where it reacts with the acetic anhydride in the HF phase at approximately 80°C and 700 kPa to form 4'-isobutylacetophenone.[11][12] The product is extracted into the HF phase, which is then separated. The HF is later recovered via distillation and recycled.

Step 2: Hydrogenation of 4'-Isobutylacetophenone (IBAP) to 1-(4'-isobutylphenyl)ethanol (IBPE)

  • Apparatus : A stainless steel autoclave reactor.

  • Procedure :

    • Charge the autoclave with 4-isobutylacetophenone (1.0 mol), and a catalytic amount of Raney Nickel (e.g., 10 wt%).[9]

    • Purge the reactor three times with nitrogen (100 psig) and twice with hydrogen (100 psig).

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 75-300 psig).[9]

    • Heat the mixture to 70°C with vigorous stirring. The reaction is typically complete when hydrogen absorption ceases (approx. 3-4 hours).[9]

    • Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to recover the catalyst.

    • The crude product, 1-(4'-isobutylphenyl)ethanol, can be used in the next step, often without further purification. The conversion is typically >99% with >98% selectivity.[9]

Step 3: Carbonylation of 1-(4'-isobutylphenyl)ethanol (IBPE) to Ibuprofen

  • Apparatus : A high-pressure stainless steel autoclave equipped for gas introduction.

  • Procedure :

    • Charge the autoclave with 1-(4'-isobutylphenyl)ethanol (1.0 mol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phosphine ligand (e.g., triphenylphosphine), and an acidic aqueous medium (e.g., aqueous HCl).[8]

    • The mole ratio of palladium to IBPE can range from 1:1000 to 1:5000.[13]

    • Pressurize the reactor with carbon monoxide (CO) to at least 500 psig (industrial processes may use ~1500 psig).[5][8]

    • Heat the reaction mixture to a temperature of at least 130°C with vigorous stirring for 1-6 hours.[13]

    • After cooling and venting, the reaction mixture separates into an organic phase containing ibuprofen and an aqueous phase.

    • The palladium catalyst can be precipitated from the organic phase and recycled.[8] The ibuprofen is isolated from the organic phase by crystallization or distillation, yielding the final product.

Protocol 2: Boots "Brown" Synthesis of Ibuprofen (Representative Steps)

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Apparatus : A dry three-necked flask with a stirrer, dropping funnel, and reflux condenser under an inert atmosphere.

  • Procedure :

    • Charge the flask with anhydrous dichloromethane and cool to 0°C.

    • Carefully add anhydrous aluminum chloride (AlCl₃, >1.0 equivalent) in portions.

    • Add a solution of acetyl chloride (1.0 equivalent) in dichloromethane dropwise, keeping the temperature below 5°C.[4]

    • Add isobutylbenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the low temperature.[4]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

    • Perform a standard aqueous workup with extraction, washing, drying, and solvent removal. The crude 4'-isobutylacetophenone is purified by vacuum distillation.[4]

Steps 2-6: Conversion to Ibuprofen The subsequent steps of the Boots process involve a series of established organic transformations:

  • Darzens Condensation : The 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a base like sodium ethoxide to form an α,β-epoxy ester.[6]

  • Hydrolysis and Decarboxylation : The epoxy ester is saponified and then acidified to induce decarboxylation, yielding an aldehyde.

  • Oxime Formation : The aldehyde is condensed with hydroxylamine (NH₂OH) to form an aldoxime.[6]

  • Dehydration : The aldoxime is dehydrated using a reagent like acetic anhydride to form the corresponding nitrile.[6]

  • Hydrolysis : The final step involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid, yielding Ibuprofen.[2]

Visualization of the Cost-Benefit Workflow

The decision-making process for selecting a synthetic pathway can be visualized as a logical workflow, integrating both economic and environmental (green) metrics.

Cost_Benefit_Workflow cluster_input Inputs cluster_analysis Analysis Pathway_A Synthetic Pathway A (e.g., Boots) Cost_Analysis Economic Cost Analysis - Raw Material Costs - Energy & Utility Costs - Capital Expenditure - Waste Disposal Costs - Labor & Time Pathway_A->Cost_Analysis Green_Analysis Green Chemistry Benefit Analysis - Atom Economy (%) - E-Factor - Process Mass Intensity (PMI) - Safety & Hazard Profile Pathway_A->Green_Analysis Pathway_B Synthetic Pathway B (e.g., BHC) Pathway_B->Cost_Analysis Pathway_B->Green_Analysis Decision Optimal Pathway Selection Cost_Analysis->Decision Green_Analysis->Decision

Caption: Workflow for cost-benefit analysis of synthetic pathways.

Conclusion and Future Outlook

The case of Ibuprofen synthesis is a seminal example in the field of green chemistry and pharmaceutical process development. It demonstrates unequivocally that designing a synthesis with environmental benefits in mind is not a concession but a direct path to greater economic efficiency. The BHC process, by reducing the number of steps and embracing catalytic, high atom-economy reactions, simultaneously cuts down on waste, energy consumption, and capital costs.[6][13]

For today's drug development professionals, this lesson is more relevant than ever. As regulatory scrutiny of environmental impact increases and cost pressures in the pharmaceutical industry intensify, the principles demonstrated by the BHC synthesis—waste prevention, catalysis, and atom economy—are no longer just academic ideals. They are essential pillars of a robust, competitive, and sustainable manufacturing strategy. The future of pharmaceutical synthesis will likely see further innovation in this direction, with the adoption of biocatalysis, continuous flow chemistry, and other advanced manufacturing technologies to create pathways that are even more efficient and environmentally benign than the BHC process for Ibuprofen.

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  • European Publication Server. (2020). PROCESS FOR PRODUCING 1-(4-ISOBUTYLPHENYL)ETHANOL BY HYDROGENATION OF 1-(4-ISOBUTYL-PHENYL)ETHANONE IN THE PRESENCE OF A CATALYST COMPOSITION COMPRISING COPPER. [Link]

  • Elango, V., et al. (1990). Method of producing 1-(4'-isobutylphenyl)ethanol. U.S.
  • Nicholson, J. S., & Tantum, J. G. (1997). Resolution of ibuprofen. U.S.
  • Google Patents. (2020). Process for producing 1-(4-isobutylphenyl)ethanol by hydrogenation of 1-(4-isobutyl-phenyl)ethanone in the presence of a catalyst composition comprising copper. WO2020114938A1.
  • Google Patents. (1991). US4981995A - Method for producing ibuprofen.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • Google Patents. (1991). United States Patent[14] 4,981,995. [Link]

  • Kilburg, M. (2019). Ibuprofen Synthesis. Synaptic - Central College. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-(Cyclopropylmethoxy)aniline Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 4-(Cyclopropylmethoxy)aniline hydrochloride requires a comprehensive understanding that goes beyond mere procedural steps. This guide provides an in-depth operational plan for the proper disposal of this compound, grounded in scientific principles to ensure the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound, as an aniline derivative, is classified as a hazardous substance. Aniline and its salts are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They can cause serious eye damage and may lead to an allergic skin reaction.[1][2][4] Furthermore, there is suspicion that these compounds may cause genetic defects and cancer, and they are known to cause damage to organs through prolonged or repeated exposure.[1][2] A critical aspect of aniline compounds is their high toxicity to aquatic life with long-lasting effects, making environmental containment a primary concern.[1][2]

The hydrochloride salt form means the compound is more water-soluble than its freebase counterpart, which can influence its mobility in aqueous environments if a spill is not properly contained. Therefore, all procedures must be designed to prevent its release into the sewer system or the wider environment.[5][6]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is not a matter of convenience but a critical decision based on the chemical's properties. For handling this compound, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves are essential. It is crucial to select gloves made of appropriate materials. While nitrile gloves are common in laboratories, they offer poor to fair resistance against aniline.[7] Aniline can degrade and permeate nitrile material, compromising protection.[8][9][10][11] Therefore, gloves made of butyl rubber, neoprene, polyvinyl alcohol (PVA), or Viton are recommended for extended contact. Always inspect gloves for any signs of degradation or punctures before use.

  • Eye and Face Protection: Chemical splash goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Protective Clothing: A fully buttoned lab coat is necessary to protect against skin contact. For larger quantities or in the event of a significant spill, a chemical-resistant apron or suit may be required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[5][6] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with the appropriate cartridges must be used.

Spill Management: Immediate and Controlled Response

Accidents can happen, but a well-defined spill response plan can mitigate the associated risks.

For Small Spills (manageable within 10-15 minutes):

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution. A simple soap and water solution can be effective for final cleaning, but ensure all cleaning materials are also disposed of as hazardous waste.

  • Dispose: The sealed container with the spill cleanup materials must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Secure: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Await Professional Response: Do not attempt to clean up a large spill without the appropriate training and equipment.

Disposal Protocol: A Step-by-Step Guide

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[5]

Step 1: Waste Collection and Segregation

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, empty containers), must be collected in a designated hazardous waste container.

  • The container must be made of a compatible material, such as polyethylene, and be in good condition with a secure, tight-fitting lid.

  • Do not mix this waste with incompatible materials, particularly strong oxidizing agents or strong acids, to prevent potentially violent reactions.[7]

Step 2: Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

    • The responsible researcher's name and contact information

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks from the primary container.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

  • You will need to provide the contractor with accurate information about the waste stream for proper handling, transportation, and ultimate disposal, which is typically high-temperature incineration.

EPA Hazardous Waste Classification

For regulatory compliance in the United States, hazardous waste is identified by specific codes. While this compound is not explicitly listed, aniline and related waste streams are. The relevant EPA hazardous waste codes include:

  • K083: Distillation bottoms from aniline production.[2]

  • K103: Process residues from aniline extraction from the production of aniline.[2][4]

  • K104: Combined wastewaters generated from nitrobenzene/aniline production.[2][4]

When discarded as an unused commercial chemical product, aniline itself is listed as U012 . Given these classifications, it is imperative to manage this compound as a regulated hazardous waste.

Visualizing the Disposal Workflow

To clarify the decision-making process, the following workflow diagram outlines the key steps from handling to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_use Laboratory Use & Waste Generation cluster_disposal Waste Management & Disposal cluster_spill Spill Response A Assess Hazards of This compound B Select & Don Appropriate PPE (Viton/Butyl Gloves, Goggles, Lab Coat) A->B C Conduct Experiment in Fume Hood B->C D Generate Waste (Unused chemical, contaminated items) C->D E Collect Waste in a Compatible, Labeled Container D->E F Store in Secondary Containment in a Designated Area E->F G Arrange Pickup with Licensed Disposal Contractor F->G H Complete Waste Manifest & Transfer Custody G->H S1 Spill Occurs S2 Assess Spill Size S1->S2 S3_small Small Spill: Absorb, Collect, Decontaminate S2->S3_small Small S3_large Large Spill: Evacuate & Call EHS S2->S3_large Large S3_small->E

Caption: Decision workflow for handling and disposal of this compound.

Summary of Key Safety Data

The following table summarizes critical safety information for quick reference.

ParameterGuidelineRationale
Primary Hazards Toxic (Oral, Dermal, Inhalation), Serious Eye Damage, Potential Mutagen/Carcinogen, Very Toxic to Aquatic Life.Aniline derivatives are systemically toxic and pose long-term health and environmental risks.[1][2]
Recommended Gloves Butyl Rubber, Neoprene, Polyvinyl Alcohol (PVA), Viton.Nitrile gloves offer poor resistance to aniline and should be avoided for anything other than incidental contact.[7]
Spill Absorbent Inert, non-combustible material (e.g., vermiculite, sand).Prevents reaction with the spilled chemical and reduces fire risk.[7]
Disposal Method Collection in a labeled, sealed container for pickup by a licensed hazardous waste contractor.Prevents environmental contamination and ensures compliance with regulations.[5]
EPA Waste Codes Likely falls under codes for aniline wastes (e.g., K083, K103, K104) or as a toxic waste.Ensures proper classification and tracking of hazardous waste from generation to disposal.[2][4]
Incompatibilities Strong oxidizing agents, strong acids.Mixing can lead to violent reactions, heat generation, or the release of toxic gases.[7]

By adhering to these scientifically grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible research and environmental stewardship. This commitment to operational excellence is the bedrock of trustworthy and impactful scientific advancement.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Unisafe Gloves. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Penta Chemicals. (2024). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

  • BuyGloves.com. (2024). When should you not use nitrile gloves. Retrieved from [Link]

  • PPE Online. (2023). What Should I Not Wear Nitrile Gloves For?. Retrieved from [Link]

  • Hebei Titans Hongsen Medical Technology Co., Ltd. (2024). Are Nitrile Gloves Chemical Resistant. Retrieved from [Link]

  • International Medsurg Connection. (2024). When Should You Not Use Disposable Nitrile Gloves?. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.